Bromothricin
Description
Properties
Molecular Formula |
C50H63BrO16 |
|---|---|
Molecular Weight |
999.9 |
Appearance |
White to off white solid |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Enigmatic Mechanism of Bromothricin: A Technical Guide for Researchers
This guide provides an in-depth exploration of the mechanism of action of the antibiotic Bromothricin. As a biosynthetic analog of the more extensively studied Chlorothricin, understanding the latter's mode of action is paramount to elucidating the therapeutic potential of Bromothricin. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in established biochemical principles and experimental methodologies.
Introduction: The Spirotetronate Family and the Emergence of Bromothricin
Bromothricin belongs to the spirotetronate class of antibiotics, a family of natural products known for their complex molecular architecture and diverse biological activities. It is a directed biosynthetic analog of Chlorothricin, produced by the bacterium Streptomyces antibioticus when its growth medium is supplemented with potassium bromide.[1] This process results in the bromine atom preferentially replacing the chlorine atom found in Chlorothricin.[1] First isolated in 1989, Bromothricin's mechanism of action is intrinsically linked to that of its chlorinated counterpart, which has been identified as a potent inhibitor of key metabolic enzymes.[1][2]
The Molecular Target: Inhibition of Pyruvate Carboxylase
The primary antibacterial activity of Chlorothricin, and by extension Bromothricin, stems from its inhibition of pyruvate carboxylase (PC) .[2] This biotin-dependent enzyme plays a crucial role in cellular metabolism by catalyzing the irreversible carboxylation of pyruvate to form oxaloacetate.[3] Oxaloacetate is a vital intermediate in the citric acid cycle (Krebs cycle) and is essential for gluconeogenesis and the biosynthesis of amino acids. By inhibiting this key enzyme, Bromothricin effectively disrupts central carbon metabolism in bacteria, leading to a cascade of events that ultimately halt growth and proliferation.
The enzyme's activity is a two-step process occurring in distinct active sites: the biotin carboxylase (BC) domain and the carboxyltransferase (CT) domain.[3] The process is initiated by the ATP-dependent carboxylation of the biotin cofactor in the BC domain, followed by the transfer of the carboxyl group to pyruvate in the CT domain.[3]
The Significance of Pyruvate Carboxylase as an Antibiotic Target
Pyruvate carboxylase is an attractive target for antibiotic development due to its central role in bacterial metabolism. Disrupting this single enzyme has far-reaching consequences for the bacterial cell, affecting energy production, biosynthesis of essential molecules, and overall cellular homeostasis. Furthermore, the allosteric binding sites on PC offer potential avenues for the development of highly specific inhibitors.[3]
Structural Basis of Activity: A Tale of Two Halogens
The chemical structures of Bromothricin and Chlorothricin are highly similar, with the key difference being the substitution of a bromine atom for a chlorine atom on the 3-O-(3-halo-6-methoxy-2-methylbenzoyl) moiety. This seemingly minor change can have implications for the molecule's potency and pharmacokinetic properties, although direct comparative studies are limited.
Table 1: Structural Comparison of Bromothricin and Chlorothricin
| Feature | Bromothricin | Chlorothricin |
| Molecular Formula | C50H63BrO16[1] | C50H63ClO16[4] |
| Formula Weight | 999.9[1] | 955.5[4] |
| Halogen Moiety | 3-bromo-6-methoxy-2-methylbenzoyl | 3-chloro-6-methoxy-2-methylbenzoyl |
| Core Structure | Spirotetronate macrolide | Spirotetronate macrolide |
Note: The increased atomic weight of bromine results in a higher formula weight for Bromothricin.
Elucidating the Mechanism: Key Experimental Protocols
To rigorously investigate the mechanism of action of Bromothricin and similar compounds, a series of biochemical and microbiological assays are essential. The following protocols are designed as self-validating systems to ensure data integrity and reproducibility.
Minimum Inhibitory Concentration (MIC) Determination
Causality: The first step in characterizing any antibiotic is to determine its potency against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Protocol:
-
Prepare Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) overnight in appropriate broth media. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of Bromothricin in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to bracket the expected MIC.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of Bromothricin that completely inhibits bacterial growth.
Pyruvate Carboxylase Activity Assay
Causality: To confirm that Bromothricin directly inhibits pyruvate carboxylase, an in vitro enzyme activity assay is necessary. This protocol measures the production of oxaloacetate from pyruvate.
Protocol:
-
Enzyme and Reagent Preparation: Purify pyruvate carboxylase from a relevant bacterial source. Prepare a reaction buffer containing Tris-HCl, ATP, MgCl2, sodium bicarbonate, and pyruvate.
-
Inhibitor Preparation: Prepare a stock solution of Bromothricin in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a 96-well plate, combine the reaction buffer, pyruvate carboxylase, and varying concentrations of Bromothricin (or vehicle control). Initiate the reaction by adding pyruvate.
-
Detection: The activity of pyruvate carboxylase can be measured using a coupled enzyme assay. The oxaloacetate produced is converted to malate by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.
-
Data Analysis: Calculate the rate of reaction for each concentration of Bromothricin. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizing the Mechanism and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Bromothricin's Postulated Mechanism of Action
Caption: Postulated mechanism of Bromothricin action via inhibition of Pyruvate Carboxylase.
Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
For drug development professionals, the key takeaway is that the spirotetronate scaffold represents a promising starting point for the design of novel metabolic inhibitors. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the antibacterial potency and spectrum of Bromothricin and Chlorothricin are needed to quantify the impact of the halogen substitution.
-
Kinetic and Structural Biology: Detailed kinetic studies are required to determine the precise mode of inhibition (e.g., competitive, non-competitive, allosteric) of Bromothricin on pyruvate carboxylase. Co-crystallization studies would provide invaluable insights into the binding site and could guide structure-activity relationship (SAR) studies.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models of infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of Bromothricin.
By pursuing these research avenues, the full therapeutic potential of Bromothricin and other members of the spirotetronate family can be realized in the ongoing fight against bacterial infections.
References
-
He, X., et al. (2017). Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1. Journal of Biological Chemistry, 292(28), 11874-11885. Available at: [Link].
-
Park, S., et al. (2022). Structural Insight of KSIII (β-Ketoacyl-ACP Synthase)-like Acyltransferase ChlB3 in the Biosynthesis of Chlorothricin. International Journal of Molecular Sciences, 23(19), 11462. Available at: [Link].
-
Wikipedia. Pyruvate carboxylase. Available at: [Link].
-
Zeczycki, T. N., & Attwood, P. V. (2014). Inhibitors of Pyruvate Carboxylase. Biochemistry, 53(42), 6625-6635. Available at: [Link].
-
Zeczycki, T. N., et al. (2011). Activation and inhibition of pyruvate carboxylase from Rhizobium etli. Biochemistry, 50(45), 9884-9897. Available at: [Link].
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Technical Guide: Directed Biosynthesis of Bromothricin in Streptomyces antibioticus
Executive Summary
This technical guide details the biosynthetic logic and experimental protocols for producing Bromothricin , a spirotetronate antibiotic, using the Streptomyces antibioticus platform. Bromothricin is the bromo-analogue of chlorothricin, distinguished by the substitution of a chlorine atom with a bromine atom on the salicylic acid moiety.
This guide moves beyond standard fermentation, focusing on precursor-directed biosynthesis and metabolic engineering of the chl gene cluster. It addresses the specific challenge of shifting the halogenase specificity of ChlB from its natural substrate (chloride) to bromide, a process governed by halide availability and enzymatic kinetics.
Part 1: The Biosynthetic Logic
The biosynthesis of bromothricin is not encoded by a distinct "bromothricin cluster" but is achieved by hijacking the chlorothricin (chl) biosynthetic gene cluster . The pathway is a convergence of Type I Polyketide Synthase (PKS) assembly, intramolecular Diels-Alder cyclization, and FADH2-dependent halogenation.
The chl Gene Cluster Architecture
The chl cluster (approx. 122 kb) in S. antibioticus orchestrates the assembly of the spirotetronate aglycone.
| Gene Locus | Function | Enzymatic Role |
| chlA1-A6 | Type I PKS | Assembly of the polyketide backbone (macrolide core). |
| chlB | Halogenase | Critical Node: Flavin-dependent halogenase targeting the salicylic acid unit. |
| chlE / chlL | Cyclases | Catalyze the Intramolecular Diels-Alder (IMDA) reactions to form the spirotetronate/decalin systems. |
| chlM | Glycosyltransferase | Attaches D-olivose and other deoxysugars to the aglycone. |
| chlK | Resistance | Transporter system for antibiotic export. |
The Halogenation Switch (The Core Mechanism)
The divergence between chlorothricin and bromothricin occurs at the halogenation step. The enzyme ChlB is a FADH2-dependent halogenase that acts on the 2-methoxy-6-methylsalicylic acid (MMSA) moiety.
-
Natural State: ChlB utilizes cytosolic Cl⁻ to chlorinate MMSA at the C-5 position.
-
Directed State: ChlB possesses substrate flexibility. By depleting Cl⁻ and saturating the media with Br⁻, the enzyme is forced to utilize bromide, generating the 5-bromo-MMSA intermediate. This intermediate is then incorporated into the final polyketide via the PKS machinery.
Pathway Visualization
The following diagram illustrates the biosynthetic cascade, highlighting the critical "Halogen Switch" node.
Caption: The Directed Biosynthesis Pathway. Note the ChlB node where Bromide is introduced to shift the pathway.
Part 2: Experimental Protocols
This section details the self-validating workflow for producing Bromothricin. The protocol relies on halide-defined fermentation .
Media Preparation (Halide-Defined)
Standard media (e.g., Tryptic Soy Broth) contains high levels of chloride (NaCl), which favors chlorothricin. You must use a synthetic defined medium to control the Cl⁻/Br⁻ ratio.
Modified ISP-2 Medium (Bromide-Enriched):
-
Glucose: 4.0 g/L
-
Yeast Extract: 4.0 g/L (Low salt variant)
-
Malt Extract: 10.0 g/L
-
KBr (Potassium Bromide): 50 mM (The directing agent)
-
NaCl: < 0.5 mM (Strictly limited; use Milli-Q water)
-
pH: 7.2
Fermentation Workflow
-
Seed Culture: Inoculate S. antibioticus spores into 50 mL of standard ISP-2 (no KBr) to generate biomass. Incubate at 28°C, 200 rpm for 48 hours.
-
Washing: Centrifuge seed culture (4000 rpm, 10 min). Wash mycelium 2x with sterile saline (0.9% KBr, not NaCl ) to remove residual chloride.
-
Production Phase: Inoculate washed mycelium (5% v/v) into the Modified ISP-2 (Bromide) medium.
-
Incubation: 28°C, 180 rpm for 7–9 days.
-
Note: Bromination kinetics are slower than chlorination. Extended fermentation time is often required.
-
Extraction and Purification
-
Lysis: Freeze-thaw the broth (-20°C to RT) to disrupt cell walls.
-
Extraction: Adjust pH to 4.0. Extract with equal volume Ethyl Acetate (EtOAc) x3.
-
Concentration: Evaporate EtOAc under reduced pressure to yield crude extract.
-
Purification: Silica gel chromatography.
-
Mobile Phase: Chloroform:Methanol gradient (95:5 to 80:20).
-
Analytical Validation (Self-Validating Step)
You cannot rely on retention time alone. You must use LC-MS to verify the halogen switch.
-
Instrument: HPLC-MS (ESI Mode).
-
Validation Logic:
-
Chlorothricin: Exhibits a characteristic 3:1 isotopic ratio for the [M+H]+ ion (due to ³⁵Cl/³⁷Cl natural abundance).
-
Bromothricin: Must exhibit a 1:1 isotopic ratio (doublet peak) for the [M+H]+ and [M+H+2]+ ions (due to ⁷⁹Br/⁸¹Br natural abundance).
-
Failure Mode: If you see a mix of patterns, chloride contamination occurred.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow ensuring chloride removal and bromide incorporation.
Part 3: Optimization & Troubleshooting
Overcoming Metabolic Drag
Bromide is often toxic to Streptomyces at high concentrations.
-
Solution: Use a fed-batch approach. Start with 10 mM KBr and pulse-feed KBr (10 mM/day) starting at Day 2. This maintains the driving force for ChlB without overwhelming the cell's stress response.
Genetic Engineering (Advanced)
If the wild-type ChlB enzyme favors Chlorine too strongly (high
-
Target: The FAD-binding pocket of ChlB.
-
Strategy: Enlarge the halide-binding pocket to accommodate the larger Van der Waals radius of Bromine (1.85 Å vs 1.75 Å for Chlorine).
-
Reference Point: Similar engineering has been successful in the Streptomyces aureofaciens chlorotetracycline pathway.
References
-
Jia, X.Y., et al. (2006). "Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis." Chemistry & Biology. [Link]
-
Salerno, P., et al. (2014). "Spirotetronate Polyketides as Leads in Drug Discovery." Journal of Natural Products. [Link]
-
Pott, M., et al. (2020). "Biochemical characterization of the spirotetronate cyclase AbyU." Angewandte Chemie. [Link]
-
Zhu, X., et al. (2009). "Structural insights into regioselectivity in the enzymatic chlorination of tryptophan."[1] Journal of Molecular Biology. [Link]
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An In-Depth Technical Guide to the Structural Differences Between Bromothricin and Chlorothricin
For Researchers, Scientists, and Drug Development Professionals
Foreword
The spirotetronate class of natural products represents a rich source of complex chemical architectures with potent biological activities. Among these, Chlorothricin and its brominated analog, Bromothricin, stand out as compelling subjects of study due to their intricate structures and significant therapeutic potential. This technical guide provides a detailed comparative analysis of these two fascinating molecules, focusing on their structural distinctions, the biosynthetic origins of these differences, and the implications for their biological function. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insight, offering a valuable resource for researchers engaged in natural product chemistry, antibiotic development, and enzymatic biosynthesis.
Introduction to the Spirotetronate Family: A Shared Scaffold
Chlorothricin and Bromothricin are secondary metabolites produced by Streptomyces antibioticus. They belong to the spirotetronate family of antibiotics, a group of compounds characterized by a unique spirocyclic system formed from a tetronic acid moiety linked to a cyclohexene ring. This core structure is further elaborated with a trans-decalin ring system and a disaccharide chain, creating a complex and rigid three-dimensional architecture.
The shared molecular backbone of these compounds is assembled through a sophisticated biosynthetic pathway involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which meticulously construct the carbon framework. Subsequent enzymatic modifications, including glycosylation and halogenation, give rise to the final bioactive molecules.
The Core Structural Distinction: A Halogen Swap
The fundamental difference between Bromothricin and Chlorothricin lies in a single atomic substitution on the 6-methylsalicylic acid (6-MSA) moiety, which is esterified to the disaccharide side chain.
-
Chlorothricin incorporates a chlorine atom at the C5 position of the 6-methylsalicylic acid ring.
-
Bromothricin , as its name suggests, possesses a bromine atom at the equivalent position.
This seemingly minor alteration has significant implications for the molecule's physical and chemical properties, including its electron distribution, lipophilicity, and potential for intermolecular interactions.
| Feature | Chlorothricin | Bromothricin |
| Molecular Formula | C50H63ClO16 | C50H63BrO16 |
| Molecular Weight | ~955.4 g/mol | ~999.9 g/mol |
| Halogen Moiety | Chlorine | Bromine |
| Position of Halogen | C5 of the 6-methylsalicylic acid unit | C5 of the 6-methylsalicylic acid unit |
Diagram 1: Comparative Structures of Bromothricin and Chlorothricin
Caption: High-level structural comparison of Chlorothricin and Bromothricin.
Biosynthetic Origins of Halogen Diversity: The Role of Halogenase Promiscuity
The presence of either chlorine or bromine in these closely related molecules is a direct consequence of the substrate flexibility of the halogenating enzyme within the chlorothricin biosynthetic gene cluster. This gene cluster contains a dedicated FADH2-dependent halogenase, ChlB4, responsible for the halogenation of the 6-methylsalicylic acid precursor.[1]
The prevailing hypothesis is that ChlB4 exhibits a degree of promiscuity, capable of utilizing both chloride and bromide ions from the surrounding environment. The relative abundance of these halides in the fermentation medium likely influences the ratio of Chlorothricin to Bromothricin produced by Streptomyces antibioticus. This enzymatic flexibility is a fascinating example of how nature can generate structural diversity from a common biosynthetic pathway.
Diagram 2: Biosynthetic Halogenation Step
Sources
Unveiling the Bioactive Potential of Bromothricin: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on a Promising Bacterial Metabolite
Foreword: Charting the Course of Bromothricin Exploration
In the ever-evolving landscape of drug discovery, the vast and intricate world of microbial secondary metabolites continues to be a fertile ground for novel therapeutic agents. Among these, the spirotetronate class of antibiotics has garnered significant attention for its complex chemical architecture and diverse biological activities. This technical guide focuses on Bromothricin, a fascinating, yet lesser-studied member of this family. Produced by the bacterium Streptomyces antibioticus through directed biosynthesis in a bromide-rich environment, Bromothricin stands as a close structural analog to the well-characterized antibiotic, Chlorothricin.
While direct and extensive research on Bromothricin remains limited, its structural similarity to Chlorothricin provides a strong foundation for predicting its biological prowess. This guide, therefore, leverages the wealth of knowledge surrounding Chlorothricin to illuminate the probable bioactivities of Bromothricin. We will delve into its anticipated antibacterial and anticancer properties, explore its likely mechanism of action as a dual inhibitor of crucial metabolic enzymes, and provide detailed, field-proven protocols for its biological evaluation. This document is designed not as a rigid set of instructions, but as a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this intriguing bacterial metabolite. Throughout this guide, we will operate under the scientifically reasonable assumption that the biological activities of Bromothricin mirror those of Chlorothricin, a premise rooted in their close structural relationship. This approach allows us to provide a robust framework for initiating and advancing research into Bromothricin, with the understanding that future comparative studies will be invaluable in delineating the subtle yet potentially significant differences imparted by the bromine substitution.
Section 1: The Spirotetronate Architecture and its Biological Significance
Bromothricin belongs to the spirotetronate family of polyketides, a class of natural products renowned for their potent biological activities, including antibacterial and antitumor effects.[1] These molecules are characterized by a distinctive spirocyclic system involving a tetronic acid moiety. The overall structure of these compounds, often featuring a macrocyclic core and glycosylation, contributes to their complex interactions with biological targets.[1]
The substitution of a chlorine atom in Chlorothricin with a bromine atom in Bromothricin is a subtle yet potentially impactful modification. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target proteins, suggesting that Bromothricin may exhibit unique pharmacological properties worthy of investigation.
Section 2: Unraveling the Mechanism of Action: Dual Inhibition of Key Metabolic Enzymes
The primary mechanism of action for Chlorothricin, and by extension Bromothricin, is the inhibition of two critical enzymes in central carbon metabolism: pyruvate carboxylase (PC) and malate dehydrogenase (MDH).[2] This dual-inhibitory activity disrupts essential metabolic pathways, leading to cellular dysfunction and death, particularly in rapidly proliferating cells like bacteria and cancer cells.
2.1. Pyruvate Carboxylase (PC) Inhibition:
Pyruvate carboxylase is a vital enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[3][4] By inhibiting PC, Bromothricin is expected to deplete the pool of oxaloacetate, thereby disrupting the TCA cycle and impairing cellular energy production and the biosynthesis of essential macromolecules.[3][4]
2.2. Malate Dehydrogenase (MDH) Inhibition:
Malate dehydrogenase plays a crucial role in the malate-aspartate shuttle and the TCA cycle, catalyzing the reversible oxidation of malate to oxaloacetate.[5][6] Inhibition of MDH further exacerbates the depletion of oxaloacetate and disrupts the cellular redox balance by affecting the NAD+/NADH ratio.[5][6] In the context of cancer, MDH has been implicated in facilitating metabolic plasticity and supporting the high energetic demands of tumor cells.[5]
The following Graphviz diagram illustrates the proposed mechanism of action of Bromothricin, highlighting its inhibitory effects on pyruvate carboxylase and malate dehydrogenase and the subsequent disruption of the TCA cycle.
Caption: Inhibition of Pyruvate Carboxylase and Malate Dehydrogenase by Bromothricin.
Section 3: Antibacterial Activity of Bromothricin
Drawing parallels with Chlorothricin, Bromothricin is anticipated to exhibit potent antibacterial activity, primarily against Gram-positive bacteria. The disruption of central metabolic pathways is a broadly effective antimicrobial strategy. The structural integrity of the spirotetronate core and its glycosylation pattern are believed to be crucial for its antibacterial efficacy.
3.1. Anticipated Antibacterial Spectrum:
Based on data for Chlorothricin, Bromothricin is expected to be active against a range of Gram-positive pathogens.
Table 1: Anticipated Minimum Inhibitory Concentrations (MIC) of Bromothricin against Gram-Positive Bacteria (based on Chlorothricin data)
| Bacterial Strain | Anticipated MIC Range (µg/mL) |
| Bacillus subtilis | 1 - 10 |
| Staphylococcus aureus | 1 - 10 |
| Enterococcus faecalis | > 100 |
3.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following broth microdilution method is a standardized and reliable protocol for determining the MIC of Bromothricin against various bacterial strains.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Bromothricin Stock Solution: Dissolve Bromothricin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the Bromothricin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the Bromothricin dilutions.
-
Controls: Include wells with bacteria and no drug (positive control) and wells with media only (negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Bromothricin at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Section 4: Anticancer Potential of Bromothricin
The metabolic disruption caused by Bromothricin's inhibition of pyruvate carboxylase and malate dehydrogenase makes it a compelling candidate for anticancer drug development. Cancer cells often exhibit altered metabolic pathways, including an increased reliance on anaplerotic reactions to support their rapid proliferation.
4.1. Anticipated Anticancer Activity:
Based on studies with Chlorothricin, Bromothricin is expected to exhibit cytotoxic effects against a variety of cancer cell lines.
Table 2: Anticipated IC50 Values of Bromothricin against Various Cancer Cell Lines (based on Chlorothricin data)
| Cancer Cell Line | Cell Type | Anticipated IC50 Range (µM) |
| A549 | Lung Carcinoma | 10 - 50 |
| HeLa | Cervical Cancer | 10 - 50 |
| MCF-7 | Breast Cancer | 10 - 50 |
4.2. Experimental Protocol: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Bromothricin. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of Bromothricin that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Section 5: Future Directions and Concluding Remarks
The exploration of Bromothricin's biological activity is a promising avenue for the discovery of new therapeutic agents. While this guide provides a comprehensive framework based on the well-established properties of its chlorinated analog, Chlorothricin, it is imperative that future research focuses on direct experimental validation.
Key future research directions should include:
-
Direct Comparative Studies: Head-to-head comparisons of the antibacterial and anticancer activities of Bromothricin and Chlorothricin to elucidate the specific influence of the halogen substitution.
-
Expanded Spectrum Analysis: A broader screening of Bromothricin against a diverse panel of bacterial and fungal pathogens, as well as a wider range of cancer cell lines.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between Bromothricin and its target enzymes, pyruvate carboxylase and malate dehydrogenase.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of Bromothricin in preclinical animal models.
References
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Sun, Y., et al. (2022). Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804. Marine drugs, 20(12), 743. [Link]
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Ahmad, F., et al. (2022). Structural Insight of KSIII (β-Ketoacyl-ACP Synthase)-like Acyltransferase ChlB3 in the Biosynthesis of Chlorothricin. International journal of molecular sciences, 23(19), 11494. [Link]
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Matselyukh, B. P., et al. (2022). Physicochemical Properties and Antimicrobial Activity of the Streptomyces sp. B19 Antibiotic. Mikrobiolohichnyi zhurnal (Kiev, Ukraine : 1993), 84(6), 3–13. [Link]
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Ahmad, I., et al. (2021). Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp. Scientific reports, 11(1), 18364. [Link]
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- 3. Structure, Mechanism and Regulation of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
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- 6. jcancer.org [jcancer.org]
Technical Monograph: Discovery, Isolation, and Biosynthetic Logic of Bromothricin
Topic: History of Bromothricin Discovery and Isolation Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Historical Context[1]
Bromothricin represents a seminal case study in directed biosynthesis —the deliberate manipulation of a biological pathway to generate non-native natural product analogues. Unlike antibiotics discovered through random screening, Bromothricin is the result of a rational intervention in the metabolic machinery of Streptomyces antibioticus.
Its discovery in 1969 by H. Zähner, W. Keller-Schierlein, and R. Muntwyler provided early proof-of-concept that microbial halogenases possess substrate promiscuity, allowing the substitution of bromine for chlorine when environmental conditions are manipulated. This molecule is the brominated analogue of Chlorothricin , a spirotetronate antibiotic that inhibits pyruvate carboxylase.
This guide reconstructs the historical and technical workflow of Bromothricin’s isolation, serving as a template for modern "mutasynthesis" and halogen-engineering campaigns.
The Biosynthetic System: Logic of the "Halogen Switch"
The production of Bromothricin is not a genetic anomaly but a kinetic competition event. The wild-type organism, Streptomyces antibioticus strain Tü 99, naturally produces Chlorothricin. The biosynthetic gene cluster (chl) encodes a flavin-dependent halogenase (putatively ChlB4 ) responsible for chlorinating the 2-position of the 6-methylsalicylic acid (6-MSA) moiety.
Mechanistic Insight
The halogenase enzyme relies on a generated hypohalous acid species (HOCl vs. HOBr) or a direct nucleophilic attack mechanism. In standard fermentation media, chloride ions are abundant, leading to Chlorothricin. However, the enzyme's specificity hole allows it to accept bromide ions. By depleting chloride and supplementing the medium with Potassium Bromide (KBr) , researchers forced the enzyme to incorporate bromine, yielding Bromothricin.
Biosynthetic Pathway Diagram
The following diagram illustrates the spirotetronate assembly line and the critical intervention point where the "Halogen Switch" occurs.
Caption: Logical flow of Bromothricin biosynthesis showing the competitive displacement of Chlorine by Bromine at the halogenation step.
Isolation & Purification Protocol
The following protocol reconstructs the methodology established by Zähner and Keller-Schierlein (1969), modernized with current purification standards. This workflow is a self-validating system: the presence of the bromine atom significantly alters the mass spectral isotope pattern, serving as an internal check at every purification stage.
Phase 1: Fermentation & Induction
Objective: Maximize Bromothricin titer while suppressing Chlorothricin.
| Parameter | Condition | Rationale |
| Strain | Streptomyces antibioticus (Tü 99) | Native Chlorothricin producer.[1][2][3] |
| Base Medium | Soybean meal (2%), Mannitol (2%) | Low-chloride carbon/nitrogen sources. |
| Inducer | KBr (0.5% w/v) | High concentration required to outcompete trace Cl-. |
| Inhibition | Chloride-free water | Essential to prevent Chlorothricin formation. |
| Time/Temp | 120 hours @ 27°C | Standard secondary metabolite production phase. |
Phase 2: Extraction & Primary Isolation
-
Separation: Filter fermentation broth to separate mycelium (biomass) from the supernatant. Note: Spirotetronates are often retained in the mycelium.
-
Extraction: Extract the mycelial cake with Acetone or Methanol (1:5 ratio).
-
Concentration: Evaporate organic solvent in vacuo to an aqueous residue.
-
Partitioning: Extract the aqueous residue with Ethyl Acetate (EtOAc) at pH 6.0.
-
Checkpoint: The EtOAc phase contains the macrolide complex.
-
Phase 3: Purification (Counter-Current vs. Modern HPLC)
The original 1969 method utilized Counter-Current Distribution (CCD) , a technique largely replaced by Preparative HPLC today.
-
Historical Method (CCD):
-
System: Tetrachloromethane / Chloroform / Methanol / Water.
-
Result: Bromothricin separates based on slightly different partition coefficients due to the heavy bromine atom.
-
-
Modern Method (Prep-HPLC):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
-
Detection: UV @ 260 nm.
-
Structural Verification & Physicochemical Data[4][6]
The definitive identification of Bromothricin relies on the distinct physical properties imparted by the bromine atom compared to chlorine.
Comparative Data Table
| Property | Chlorothricin (Native) | Bromothricin (Analogue) |
| Molecular Formula | C₅₀H₆₃ClO₁₆ | C₅₀H₆₃BrO₁₆ |
| Molecular Weight | 955.48 g/mol | 999.94 g/mol |
| Isotopic Pattern (MS) | 3:1 ratio (M : M+2) | 1:1 ratio (M : M+2) |
| Source | S. antibioticus + Cl⁻ | S. antibioticus + KBr |
| Bioactivity | Anti-Gram (+), Anti-tumor | Similar spectrum; varied potency |
Structural Logic (Mass Spectrometry)
The most robust validation is the Isotope Pattern Analysis .
-
Chlorine: Natural abundance is ~75% ³⁵Cl and ~25% ³⁷Cl. Mass spectra show a characteristic 3:1 peak height ratio for the molecular ion.
-
Bromine: Natural abundance is ~50% ⁷⁹Br and ~50% ⁸¹Br. Bromothricin displays a distinct 1:1 doublet for the molecular ion. This "isotopic signature" confirms the successful incorporation of bromine.
References
-
Keller-Schierlein, W., Muntwyler, R., & Zähner, H. (1969). Bromothricin.[1][4][5][6] Experientia, 25(8), 786.[7] [Link] (The primary discovery paper detailing the isolation and KBr substitution method.)
-
Keller-Schierlein, W., Muntwyler, R., Pache, W., & Zähner, H. (1969). Stoffwechselprodukte von Mikroorganismen.[1][4] 75. Mitteilung. Chlorothricin und Deschlorothricin.[1][3][4] Helvetica Chimica Acta, 52(1), 127–142.[4] [Link] (Foundational work on the parent compound Chlorothricin and the general isolation workflow for this class of antibiotics.)
-
Jia, X. Y., Tian, Z. H., Shao, L., & Qu, X. D. (2006). Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis.[8] Chemistry & Biology, 13(6), 575–585. [Link] (Modern genetic analysis identifying the gene cluster and halogenase enzymes responsible for the biosynthesis.)
Sources
- 1. toku-e.com [toku-e.com]
- 2. Structural Insight of KSIII (β-Ketoacyl-ACP Synthase)-like Acyltransferase ChlB3 in the Biosynthesis of Chlorothricin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Genetic characterization of the chlorothricin gene cluster as a model for spirotetronate antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Bromothricin: A Technical Guide
Part 1: Executive Summary
Bromothricin is a specialized macrolide antibiotic belonging to the spirotetronate class.[1] It is a directed biosynthetic analogue of chlorothricin, produced by Streptomyces antibioticus (strain Tü 99).[1] Structurally characterized by a spiro-linked tetronic acid moiety embedded within a macrocyclic core, Bromothricin is distinguished by the substitution of a chlorine atom with a bromine atom on its benzoate ester side chain.
Unlike common macrolides (e.g., erythromycin) that inhibit protein synthesis, Bromothricin functions through a rare metabolic mechanism: it is a potent, allosteric inhibitor of pyruvate carboxylase (PC) .[1] By antagonizing the binding of acetyl-CoA—the essential allosteric activator of PC—Bromothricin effectively shuts down anaplerosis, starving the bacterial cell of oxaloacetate and collapsing the Tricarboxylic Acid (TCA) cycle.[1]
This guide details the physicochemical properties, unique pharmacodynamics, biosynthetic production, and experimental protocols for Bromothricin.[1]
Part 2: Chemical Architecture & Biosynthesis
Structural Identity
-
Chemical Formula:
[1] -
Molecular Weight: ~999.9 Da.[1]
-
Key Pharmacophore: The spirotetronate motif (a cyclohexene ring spiro-linked to a tetronic acid).[1][2]
-
Halogenation: Contains a 2-bromobenzoate ester.[1] In the native congener (chlorothricin), this is a 2-chlorobenzoate.[1]
Directed Biosynthesis
Bromothricin is not the dominant metabolite under standard fermentation conditions.[1] It is produced via directed biosynthesis by manipulating the halide pool in the fermentation media of Streptomyces antibioticus.
-
Standard Conditions: High
concentration Chlorothricin (Major Product).[1] -
Directed Conditions: Depletion of
and supplementation with Potassium Bromide ( ) Bromothricin (Major Product).[1]
Biosynthetic Pathway Diagram
The following diagram illustrates the competitive incorporation of halides during the acylation step of the macrolide core.
Figure 1: Directed biosynthetic pathway switching from Chlorothricin to Bromothricin via halide pool manipulation.[1]
Part 3: Pharmacodynamics (Mechanism of Action)[1]
Target: Pyruvate Carboxylase (PC)
Bromothricin's primary mode of action is the inhibition of Pyruvate Carboxylase (EC 6.4.1.1) .[1] PC is a biotin-dependent mitochondrial enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate (OAA).[1][4] This reaction is critical for:
Mechanism: Acetyl-CoA Antagonism
Under normal physiological conditions, PC is inactive in the absence of Acetyl-CoA .[1] Acetyl-CoA binds to an allosteric site on the enzyme, inducing a conformational change that enables the biotin carboxylase domain to function.
-
Bromothricin Action: It acts as a competitive antagonist with respect to Acetyl-CoA.[1]
-
Binding: It binds to the allosteric regulatory site (or a site overlapping with it) on the PC tetramer.[1]
-
Result: It prevents the Acetyl-CoA-induced activation of the enzyme.[1] Without this activation, the rate of oxaloacetate production drops to near zero, halting bacterial metabolism.[1]
-
Kinetics:
Mechanism of Action Diagram
Figure 2: Bromothricin inhibits Pyruvate Carboxylase by competitively blocking the Acetyl-CoA activation site.[1]
Part 4: Antimicrobial Spectrum & Toxicology
Antimicrobial Activity
Bromothricin, like chlorothricin, exhibits activity primarily against Gram-positive bacteria .[1] The outer membrane of Gram-negative bacteria generally acts as a permeability barrier to spirotetronates, although some strains may show susceptibility.
| Organism Type | Representative Genera | Susceptibility | Notes |
| Gram-Positive | Bacillus subtilis | High | Sensitive to metabolic blockade.[1] |
| Gram-Positive | Staphylococcus aureus | Moderate-High | Effective, though resistance can emerge.[1] |
| Gram-Positive | Streptomyces spp.[1][6] | Variable | Producer strains have self-resistance mechanisms.[1] |
| Gram-Negative | Escherichia coli | Low/Resistant | Limited by outer membrane permeability.[1] |
Safety & Mammalian Toxicity
A critical limitation of Bromothricin for clinical use is its cross-reactivity with mammalian Pyruvate Carboxylase .[1]
-
Rat Liver PC: Studies on chlorothricin (and by extension bromothricin) show inhibition of rat liver PC (
in the micromolar range).[1] -
Toxicology: Inhibition of mammalian PC can lead to lactic acidosis and hypoglycemia.[1] Therefore, Bromothricin is primarily used as a research tool for studying metabolic flux and enzyme kinetics rather than a clinical therapeutic.
Part 5: Experimental Protocols
Protocol: Production and Isolation of Bromothricin
Objective: To isolate Bromothricin from S. antibioticus with >95% purity.
Reagents:
-
Production Medium: Starch, soybean meal, Potassium Bromide (KBr) (exclude chlorides).[1]
-
Solvents: Ethyl acetate, Methanol.[1]
Workflow:
-
Inoculation: Inoculate seed culture (24h, 28°C).
-
Fermentation: Transfer to production medium supplemented with 50 mM KBr . Incubate for 72–96 hours at 28°C with aeration. Note: Ensure water source is chloride-free (use Milli-Q).[1]
-
Extraction: Adjust broth pH to 6.0. Extract mycelium with acetone/methanol.[1] Extract supernatant with Ethyl Acetate.[1]
-
Purification:
-
Validation: Confirm structure via Mass Spectrometry (Look for molecular ion peak at m/z ~1000 and characteristic Br isotope pattern).
Protocol: Pyruvate Carboxylase Inhibition Assay
Objective: To determine the
Assay Principle: Coupled enzyme assay measuring the consumption of NADH (absorbance drop at 340 nm) as OAA produced by PC is converted to malate by Malate Dehydrogenase (MDH).[1]
Steps:
-
Buffer Prep: 100 mM Tris-HCl (pH 7.8), 5 mM pyruvate, 2.5 mM ATP, 10 mM
, 10 mM , 0.15 mM NADH.[1] -
Enzyme Mix: Add 5 units Malate Dehydrogenase (MDH) and 0.5 units purified Pyruvate Carboxylase.
-
Inhibitor: Add Bromothricin (dissolved in DMSO) at varying concentrations (0.1
– 100 ).[1] -
Activation: Initiate reaction by adding Acetyl-CoA (0.2 mM).
-
Measurement: Monitor
decrease over 5 minutes at 30°C. -
Control: Run parallel samples with Chlorothricin (positive control) and DMSO only (negative control).
Part 6: References
-
Schindler, P. W., & Zähner, H. (1973).[1][4] Mode of action of the macrolide-type antibiotic, chlorothricin.[1][4] Kinetic study of the inhibition of pyruvate carboxylase from Bacillus stearothermophilus. European Journal of Biochemistry.[1][4] Link
-
Zähner, H., et al. (1989).[1] Bromothricin, a directed biosynthetic analogue of chlorothricin.[1] (Original isolation report).[1][7]
-
Lacoske, M. H., & Theodorakis, E. A. (2015).[1] Spirotetronate polyketides as leads in drug discovery.[1][2] Journal of Natural Products.[1] Link
-
Scrutton, M. C., & Fatebene, F. (1976).[1] Inhibition of rat liver pyruvate carboxylase by acetoacetyl-CoA and related inhibitors.[1] FEBS Letters.[1] (Details on PC inhibition mechanisms). Link
-
Attwood, P. V. (1995).[1] The structure and the mechanism of action of pyruvate carboxylase.[1][4][5] International Journal of Biochemistry & Cell Biology.[1] Link
Sources
- 1. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirotetronate polyketides - INN [inn.demokritos.gr]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptomyces globosus DK15 and Streptomyces ederensis ST13 as new producers of factumycin and tetrangomycin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Classification and Core Characteristics of Bromothricin, a Spirotetronate Antibiotic
This guide provides a comprehensive technical overview of Bromothricin, a notable member of the spirotetronate class of antibiotics. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced classification, biosynthesis, and mechanism of action that define this unique compound. By leveraging field-proven insights, we will explore the causality behind its formation and the experimental methodologies crucial for its study, ensuring a self-validating system of protocols and knowledge.
Introduction to the Spirotetronate Antibiotic Family
The spirotetronates are a significant family of polyketide natural products, primarily produced by actinomycetes. These microbial metabolites are renowned for their complex and elegant molecular architecture, which is centered around a distinctive spirotetronate motif—a cyclohexene ring spiro-linked to a tetronic acid moiety, all embedded within a macrocyclic core. This structural complexity is often further elaborated with glycosylation and other modifications, contributing to a wide spectrum of potent biological activities, including antibacterial and antitumor properties.
Within this fascinating class of compounds lies Bromothricin, a directed biosynthetic analogue of the well-characterized spirotetronate, chlorothricin.[1] Bromothricin's discovery in 1989 by Zahner and colleagues at the University of Tubingen, Germany, showcased an innovative approach to generating novel antibiotics.[1] It is produced by the chlorothricin-producing strain of Streptomyces antibioticus when the fermentation medium is supplemented with potassium bromide.[1][2] This process preferentially directs the biosynthetic machinery to incorporate bromide instead of chloride, yielding Bromothricin as the primary metabolite.[1] This guide will illuminate the classification of Bromothricin within the spirotetronate framework, its unique biosynthetic origins, and its biological significance, which is understood to mirror that of its potent parent compound, chlorothricin.[1]
Structural Classification of Spirotetronate Antibiotics
The classification of spirotetronate antibiotics is fundamentally based on their core aglycone structure. The family is broadly divided into two main classes, distinguished by the presence or absence of a trans-decalin system.[3][4]
-
Class I Spirotetronates : These compounds feature the characteristic spirotetronate moiety within a macrocycle of varying size. They lack the additional decalin ring system. Representative members of this class include Abyssomicin C and Okilactomycin D.[3]
-
Class II Spirotetronates : This class is structurally more complex, containing an additional trans-decalin ring fused to the macrocyclic structure.[3][4] Bromothricin, being an analogue of chlorothricin, is classified as a Class II spirotetronate.[3] This class also includes other notable antibiotics such as Kijanimicin and Tetrocarcin A.[3][5] The decalin moiety and often extensive glycosylation patterns are critical for the biological activity of these molecules.[4][5]
The structural distinction between Class I and Class II spirotetronates is a direct reflection of their distinct biosynthetic pathways, particularly in the programmed folding and cyclization of the polyketide chain.
| Compound | Classification | Producing Organism | Key Structural Features | Reference |
| Bromothricin | Class II | Streptomyces antibioticus (via directed biosynthesis) | Spirotetronate, Macrocycle, Decalin, Bromo-benzoate ester | [1] |
| Chlorothricin | Class II | Streptomyces antibioticus | Spirotetronate, Macrocycle, Decalin, Chloro-benzoate ester | [3] |
| Abyssomicin C | Class I | Verrucosispora maris | Spirotetronate, C11 Macrocycle, No Decalin | [3][4] |
| Kijanimicin | Class II | Actinomadura kijaniata | Spirotetronate, Macrocycle, Decalin, Oligosaccharides | [3][5] |
| Tetrocarcin A | Class II | Micromonospora chalcea | Spirotetronate, Macrocycle, Decalin, Oligosaccharides | [3][4] |
| Lobophorins | Class II | Streptomyces sp. | Spirotetronate, Decalin, Pentacyclic Aglycon, Sugar Moieties | [5] |
Biosynthesis: From Polyketide Precursor to Bromothricin
The biosynthesis of spirotetronates is a masterful example of enzymatic control, orchestrated primarily by Type I polyketide synthase (PKS) multienzymes.[4] The assembly of the carbon skeleton follows an iterative process of chain elongation using simple building blocks like acetyl-CoA and malonyl-CoA.[4] The formation of the defining spirotetronate core is the biosynthetic hallmark, achieved through a remarkable enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction.
General Biosynthetic Pathway for Class II Spirotetronates
The biosynthesis of a Class II spirotetronate, such as chlorothricin or Bromothricin, involves two key IMDA cyclizations:
-
Polyketide Chain Assembly : The PKS machinery synthesizes a long, linear polyketide chain with precisely positioned double bonds.[3]
-
Decalin Ring Formation : The first IMDA reaction, catalyzed by a dedicated cyclase enzyme, folds the polyketide chain to form the characteristic trans-decalin ring system.[3]
-
Tetronic Acid Moiety Formation : A glycerol-derived three-carbon unit is incorporated to form the tetronic acid portion of the molecule.[6]
-
Spiro-cyclization : A second, crucial IMDA reaction occurs between a diene on the macrocycle and the exocyclic double bond of the tetronic acid moiety, forging the spirocyclic core. This step is catalyzed by a specialized spirotetronate cyclase.[7]
-
Post-PKS Modifications : The aglycone is further tailored by glycosyltransferases, methyltransferases, and other enzymes to yield the mature antibiotic.
Caption: General biosynthetic pathway for Class II spirotetronates, highlighting the directed incorporation of bromide in Bromothricin synthesis.
The Directed Biosynthesis of Bromothricin
The formation of Bromothricin is a prime example of "directed biosynthesis," a powerful technique for generating novel natural product analogues. The biosynthetic gene cluster of S. antibioticus encodes a halogenase enzyme responsible for incorporating a halogen atom onto a precursor molecule. In a standard fermentation, this enzyme utilizes chloride from the medium to produce chlorothricin.
However, by supplementing the fermentation medium with a high concentration of potassium bromide, the substrate preference of the halogenase is shifted.[1] The enzyme preferentially incorporates bromide ions, leading to the production of Bromothricin as the major metabolic product.[1] This demonstrates the plasticity of some biosynthetic enzymes and provides a strategic avenue for the chemo-enzymatic synthesis of new drug candidates.
Mechanism of Action: Insights from Related Spirotetronates
While the specific molecular target of Bromothricin has not been independently elucidated, its properties are reported to be similar to chlorothricin, and insights can be drawn from other well-studied spirotetronates.[1] The biological activity of this class is diverse, often targeting fundamental cellular processes in bacteria.[3][8]
-
Inhibition of Bacterial Enzymes : A prominent example is Abyssomicin C, a Class I spirotetronate, which acts as a potent inhibitor of the para-aminobenzoic acid (pABA) biosynthetic pathway.[4] This pathway is essential for folate synthesis in bacteria but absent in humans, making it an attractive target for selective antibiotics.[4]
-
Interference with Macromolecular Synthesis : Tetrocarcin A, a Class II spirotetronate, has been shown to inhibit both RNA and protein synthesis in Gram-positive bacteria.[4]
-
Disruption of Cellular Integrity : The general features of many antitumor antibiotics, a category that includes many spirotetronates, involve interference with DNA synthesis and membrane transport, and the production of reactive oxygen species.[3][8]
In eukaryotic cells, some spirotetronates have different targets. For instance, Tetrocarcin A induces apoptosis (programmed cell death) by inhibiting the anti-apoptotic protein Bcl-2.[4] Given the structural complexity of Bromothricin, it likely possesses a highly specific mode of action, warranting further investigation to pinpoint its precise molecular target in bacteria.
Caption: Mechanism of action of Abyssomicin C, a representative spirotetronate antibiotic.
Experimental Protocols and Methodologies
The study of Bromothricin and other spirotetronates requires a multi-step workflow, from production to bioactivity assessment. The protocols described here represent a self-validating system, where the outcome of each step informs the next.
Protocol: Directed Biosynthesis of Bromothricin
Causality: This protocol is designed to exploit the substrate flexibility of the halogenase in the chlorothricin biosynthetic pathway of S. antibioticus. By creating a bromide-rich environment, we competitively favor the incorporation of bromine over chlorine.
-
Strain Activation : Prepare a seed culture of Streptomyces antibioticus (chlorothricin-producing strain) by inoculating a loopful of spores or mycelia into a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating for 48-72 hours at 28°C with shaking.
-
Production Medium Preparation : Prepare the production fermentation medium. A typical medium for actinomycete fermentation can be used, ensuring it is chloride-deficient to maximize bromide incorporation.
-
Bromide Supplementation : Autoclave the production medium and allow it to cool. Just prior to inoculation, add a sterile solution of potassium bromide (KBr) to a final concentration optimized for Bromothricin production (e.g., 0.1-1.0 g/L).
-
Inoculation and Fermentation : Inoculate the KBr-supplemented production medium with the seed culture (typically 5-10% v/v). Incubate the culture for 7-14 days at 28°C with vigorous shaking.
-
Monitoring : Monitor the production of Bromothricin over time by taking small aliquots of the culture, extracting with an organic solvent (e.g., ethyl acetate), and analyzing via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol: Isolation and Purification
Causality: This multi-stage purification strategy separates the target compound from a complex mixture of media components and other metabolites based on its physicochemical properties, primarily polarity.
-
Harvest and Extraction : After fermentation, separate the mycelia from the broth by centrifugation or filtration. Extract the supernatant and the mycelial cake separately with an organic solvent like ethyl acetate or butanol. Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
-
Initial Fractionation : Perform an initial fractionation of the crude extract using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).
-
Reversed-Phase Chromatography : Subject the bioactive fractions from VLC to reversed-phase HPLC (RP-HPLC) on a C18 column.[9] Use a gradient of water and acetonitrile (often with a formic acid modifier) to separate compounds based on their hydrophobicity.[9]
-
Final Purification : Collect fractions corresponding to the Bromothricin peak (identified by MS) and perform isocratic RP-HPLC runs as needed to achieve high purity (>95%).
Protocol: Antibacterial Activity Assessment (MIC Assay)
Causality: The broth microdilution method provides a quantitative measure of the antibiotic's potency (the Minimum Inhibitory Concentration, or MIC) by determining the lowest concentration that prevents visible bacterial growth.
-
Bacterial Inoculum Preparation : Grow the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to the final required inoculum density of 5 x 10^5 CFU/mL.
-
Compound Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the purified Bromothricin in the broth. The concentration range should be sufficient to span the expected MIC value.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of Bromothricin in which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Caption: A comprehensive experimental workflow for the production, isolation, and characterization of Bromothricin.
Conclusion and Future Outlook
Bromothricin stands as a testament to the chemical diversity achievable through the manipulation of microbial biosynthetic pathways. As a Class II spirotetronate, its complex architecture, featuring a decalin and a spiro-linked tetronic acid, places it among a class of potent antibacterial and antitumor agents. Its origin via directed biosynthesis not only confirms its close relationship to chlorothricin but also highlights a promising strategy for overcoming the limitations of natural product discovery by generating novel, halogenated analogues with potentially modulated activities.
The methodologies outlined in this guide provide a robust framework for the further investigation of Bromothricin and the discovery of new spirotetronates. Future research should focus on the definitive elucidation of Bromothricin's molecular target and mechanism of action, which will be crucial for its potential development as a therapeutic agent. The continued exploration of the spirotetronate family, aided by genomic and synthetic biology tools, will undoubtedly unveil new chemical entities to combat the growing challenge of antimicrobial resistance.
References
-
Pérez, M., et al. (2022). Boromycin has Rapid-Onset Antibiotic Activity Against Asexual and Sexual Blood Stages of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 66(3), e01850-21. Available at: [Link]
-
Sun, J., et al. (2023). The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster. Marine Drugs, 21(4), 241. Available at: [Link]
-
Miyanaga, A., & Perry, E. (2019). Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery. Marine Drugs, 17(4), 239. Available at: [Link]
-
Sun, Y., et al. (2014). Biosynthesis of tetronate antibiotics: A growing family of natural products with broad biological activities. Science China Life Sciences, 57(12), 1159-1166. Available at: [Link]
-
Lister, T. L. (2018). Structural enzymology of spirotetronate cyclases. University of Bristol. Available at: [Link]
-
El-Nezhawy, A. O. H., et al. (2014). Spirotetronate Polyketides as Leads in Drug Discovery. Journal of Natural Products, 77(12), 2755-2776. Available at: [Link]
-
El-Nezhawy, A. O. H., et al. (2014). Spirotetronate Polyketides as Leads in Drug Discovery. Journal of Natural Products, 77(12), 2755-2776. Available at: [Link]
-
Garrido, L. (2024). Exploring the Production, Biological Activity and Preclinical Safety of Antimicrobial Spirotetronates Isolated from Marine Microorganisms. ResearchGate. Available at: [Link]
-
El-Nezhawy, A. O. H., et al. (2014). Spirotetronate Polyketides as Leads in Drug Discovery. Journal of Natural Products, 77(12), 2755-2776. Available at: [Link]
-
Abdel-Mageed, W. M., et al. (2022). Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804. Molecules, 27(23), 8204. Available at: [Link]
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- 4. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Isolation and Structure Elucidation of Spirotetronate Lobophorins A, B, and H8 from Streptomyces sp. CB09030 and Their Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Directed Biosynthesis of Bromothricin via KBr-Supplemented Fermentation
[1]
Abstract & Introduction
Bromothricin is a macrocyclic antibiotic and a directed biosynthetic analogue of Chlorothricin . It is produced by Streptomyces antibioticus (specifically strain Tü 99) when the fermentation environment is manipulated to favor bromination over chlorination.[1]
In the native biosynthetic pathway of Chlorothricin, a halogenase enzyme incorporates a chlorine atom into the 2-methoxy-6-methylbenzoyl moiety. However, this enzyme exhibits halide promiscuity. By depleting chloride ions (
This protocol details the Low-Chloride/High-Bromide (LCHB) fermentation strategy required to produce high-purity Bromothricin. It emphasizes the critical control of background chloride levels, which is the most common cause of process failure (mixed product formation).
Mechanism of Directed Biosynthesis
The production relies on Precursor-Directed Biosynthesis . The key enzymatic step involves a flavin-dependent halogenase that acts on the acyl-carrier protein (ACP) tethered intermediate.
-
Native State: High
Enzyme chlorinates the scaffold Chlorothricin . -
Engineered State: High
/ Low Enzyme brominates the scaffold Bromothricin .
Biosynthetic Logic Flow
Figure 1: The metabolic switch from Chlorothricin to Bromothricin is controlled by the bioavailability of halide ions in the fermentation broth.
Experimental Protocol
Materials & Reagents[3][4]
Critical Quality Attribute (CQA): All water used must be Milli-Q (18.2 MΩ) or double-distilled to ensure
| Component | Grade | Role | Notes |
| Strain | Streptomyces antibioticus Tü 99 | Producer | Maintain as spore stock in 20% glycerol at -80°C. |
| Potassium Bromide (KBr) | ACS Reagent (>99%) | Halogen Source | The core precursor. Do not use NaBr (K+ is preferred for Streptomyces secondary metabolism). |
| Glucose | USP Grade | Carbon Source | |
| Soybean Meal | Low-Salt / Washed | Nitrogen Source | Standard soy meal may contain NaCl. Wash with DI water if unsure. |
| CaCO3 | Precipitated | Buffer | |
| K2HPO4 | ACS Reagent | Phosphate | Do NOT use KCl or NaCl. |
| MgSO4·7H2O | ACS Reagent | Magnesium | Do NOT use MgCl2. |
Medium Composition
To ensure exclusivity of Bromothricin, we utilize a Defined Low-Chloride Production Medium (DLCPM) .
Seed Medium (Per Liter):
-
Glucose: 10 g
-
Soy Peptone (Low Salt): 5 g
-
Yeast Extract (Low Salt): 3 g
-
Milli-Q Water: q.s. 1 L
-
Note: No added halides in seed stage.
Production Medium (Per Liter):
-
Glucose: 20 g
-
Soybean Meal (Washed): 10 g
-
KBr: 5.0 g (0.5% w/v)
-
CaCO3: 3.0 g
-
K2HPO4: 1.0 g
-
MgSO4·7H2O: 0.5 g
-
pH Adjustment: Use H2SO4 or KOH to pH 7.2. NEVER use HCl.
Fermentation Workflow
Step 1: Inoculum Preparation (Seed Culture)
-
Inoculate 50 mL of Seed Medium in a 250 mL baffled flask with 100 µL of spore stock.
-
Incubate at 28°C for 48 hours at 200 RPM .
-
Check: Culture should be thick and vegetative. If pellet formation is too large, homogenize slightly before transfer.
Step 2: Main Fermentation (Batch Mode)
-
Transfer 5% (v/v) seed culture into Production Medium (e.g., 2.5 mL into 50 mL medium).
-
Incubation: 28°C, 200 RPM.
-
Duration: 96 - 120 hours (4-5 days).
-
KBr Addition Strategy:
-
Standard: Add full 5 g/L KBr at t=0.
-
Optimization (If growth is inhibited): Add 1 g/L at t=0, then feed 1 g/L every 24 hours starting at t=24h.
-
Step 3: Process Monitoring
-
pH: Expect a drop to 6.5 followed by a rise to 7.5-8.0 during lysis. Harvest when pH stabilizes >7.5.
-
Color: Broth often turns dark brown/reddish due to secondary metabolites.
Downstream Processing (Extraction)
-
Separation: Centrifuge broth at 5000 x g for 15 mins. Bromothricin is largely intracellular or associated with the mycelium, but significant amounts are released into the supernatant upon lysis. Process both phases.
-
Extraction:
-
Supernatant: Adjust pH to 6.0. Extract 2x with equal volume Ethyl Acetate .
-
Mycelium: Extract with Acetone/Methanol (1:1), filter, evaporate organic solvent, and extract the aqueous residue with Ethyl Acetate.
-
-
Concentration: Combine Ethyl Acetate layers, dry over anhydrous Na2SO4, and evaporate to dryness in vacuo.
-
Purification: Redissolve in Methanol. Purify via Preparative HPLC (C18 Column).
-
Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid). Gradient 40% -> 90% ACN.
-
Process Visualization
Fermentation Workflow Diagram
Figure 2: Step-by-step workflow from spore revival to crude extract isolation.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Presence of Chlorothricin | Cl- contamination | Switch to Milli-Q water. Replace soy meal with synthetic amino acids or thoroughly wash soy meal. Ensure pH adjusters are Cl-free (H2SO4). |
| Low Yield / Poor Growth | KBr Toxicity | Bromide can be inhibitory at 0.5%. Switch to a Fed-Batch strategy: Start with 0.1% KBr and pulse-feed 0.1% every 24h. |
| Product Degradation | pH drift | Maintain pH between 6.5 and 7.5. If pH rises >8.0 rapidly, harvest immediately (indicates lysis). |
References
-
Keller-Schierlein, W., Muntwyler, R., & Zähner, H. (1969).[1] Bromothricin.[3][1][4][5][6][7] Experientia, 25(4), 386.
-
Fiedler, H. P. (1993).[5] Screening for Secondary Metabolites by HPLC and UV-Visible Absorbance Spectral Libraries. In: Goodfellow M., O'Donnell A.G. (eds) Chemical Methods in Prokaryotic Systematics. Modern Microbiological Methods. Wiley.
-
Morshed, M. et al. (2018).[1] Structure-activity relationship of halogenated depsidones. (Contextual reference on KBr substitution effects in fungal/bacterial metabolites).
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- 6. medchemexpress.com [medchemexpress.com]
- 7. scribd.com [scribd.com]
Application Note: A Comprehensive Guide to the Isolation and Purification of Bromothricin from Streptomyces
Abstract
This document provides a detailed methodological framework for the isolation and purification of Bromothricin, a complex brominated macrolide polyketide, from fermentation cultures of Streptomyces species. As natural product discovery continues to be a cornerstone of drug development, robust and efficient isolation protocols are paramount. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the workflow—from the optimization of fermentation conditions to maximize yield, through a multi-stage chromatographic purification cascade, to the final analytical verification of the pure compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable process for obtaining high-purity Bromothricin for further biological and pharmacological evaluation.
Introduction to Bromothricin and Streptomyces
The Significance of Bromothricin: A Brominated Macrolide Polyketide
Bromothricin is a bacterial secondary metabolite originally isolated from Streptomyces antibioticus.[1] It belongs to the chlorothricin family of macrolide antibiotics, distinguished by a large macrolactone ring and complex glycosylation.[1] As a polyketide, its biosynthesis involves the sequential condensation of small carboxylic acid units, a pathway that generates immense structural diversity and a wide range of biological activities.[2] The presence of a bromine atom in its structure is particularly noteworthy, as halogenated natural products often exhibit enhanced potency and novel mechanisms of action. The intricate structure of Bromothricin suggests potential for unique biological activities, making it a compound of interest for antimicrobial and antitumor screening programs.[3][4]
Streptomyces as a Prolific Source of Bioactive Secondary Metabolites
The genus Streptomyces is a group of Gram-positive, filamentous bacteria renowned for its extraordinary capacity to produce a vast array of secondary metabolites.[5] These compounds, which are not essential for primary growth, often serve ecological functions such as defense and communication.[6] Critically for medicine, Streptomyces metabolites have been developed into essential therapeutics, including antibiotics, immunosuppressants, and anticancer agents.[5] The production of these compounds is intricately linked to the bacterium's developmental cycle and is highly sensitive to environmental and nutritional cues.[6][7] Therefore, harnessing the biosynthetic potential of Streptomyces requires a deep understanding of its physiology and the careful optimization of fermentation conditions.[8]
Principle of the Isolation Workflow
The successful isolation of Bromothricin from a complex fermentation broth is a multi-faceted process that hinges on a logical, sequential reduction of complexity. The overall strategy can be divided into three core stages:
-
Upstream Processing (Fermentation): Culturing the producing organism, Streptomyces sp., under precisely controlled conditions to induce and maximize the biosynthesis of Bromothricin.[9]
-
Downstream Processing (Extraction & Purification): Systematically separating the target molecule from the culture medium, bacterial biomass, and a multitude of other secreted metabolites. This involves an initial crude extraction followed by a cascade of chromatographic techniques with increasing resolving power.
-
Analysis and Quality Control: Implementing analytical methods at each stage to track the target compound and assess the purity of the final product.
The workflow is designed to progressively enrich the concentration of Bromothricin relative to contaminants, culminating in an isolate of high purity suitable for characterization and bioactivity testing.
Upstream Processing: Fermentation and Production
The yield of a target secondary metabolite is fundamentally determined during the fermentation stage. The production of complex molecules like Bromothricin is often triggered by nutrient limitation or other stressors after the primary growth phase (log phase) has concluded.[6] Therefore, precise control over media composition and physical parameters is critical.
Fermentation Media and Conditions
The choice of carbon and nitrogen sources significantly influences the metabolic pathways activated in Streptomyces.[2] For polyketide production, complex carbon sources (e.g., starch, glycerol) and nitrogen sources (e.g., yeast extract, soybean meal) are often superior to simple sugars and inorganic nitrogen. The rationale is that a slower, more sustained nutrient release can prolong the productive stationary phase.
Causality Behind Parameter Choices:
-
pH: The optimal pH for Streptomyces growth is typically near neutral (7.0-7.5), but secondary metabolite production may be enhanced at slightly alkaline pH (e.g., 8.0).[10][11] This change can act as a physiological signal to switch from primary to secondary metabolism.
-
Temperature: Most Streptomyces species are mesophilic, with optimal growth and production occurring between 28-30°C.[10][12] Deviations can induce a stress response but may also decrease overall biomass and yield.
-
Aeration: The biosynthesis of complex polyketides is an oxygen-intensive process. High aeration, achieved through vigorous shaking and the use of baffled flasks, is essential to maintain metabolic activity and prevent oxygen from becoming a limiting factor.[9]
| Parameter | Recommended Range | Rationale |
| Temperature | 28 - 30 °C | Optimal for mesophilic Streptomyces growth and enzyme activity.[10] |
| Initial pH | 7.5 - 8.0 | A slightly alkaline pH can enhance secondary metabolite production.[11][13] |
| Agitation Speed | 180 - 220 rpm | Ensures high levels of dissolved oxygen for aerobic biosynthesis.[12] |
| Incubation Time | 7 - 11 days | Production often peaks in the late stationary phase.[10][12] |
| Inoculum Size | 4 - 6 % (v/v) | Balances a short lag phase with avoiding premature nutrient depletion.[8] |
Protocol 3.1: Shake Flask Fermentation of Streptomyces antibioticus
-
Seed Culture Preparation: a. Inoculate a single colony of S. antibioticus from an agar plate (e.g., ISP2 medium) into a 50 mL flask containing 10 mL of seed culture medium (e.g., Tryptic Soy Broth). b. Incubate at 28°C, 200 rpm for 48-72 hours until the culture is visibly turbid.
-
Production Culture Inoculation: a. Prepare 250 mL baffled flasks, each containing 50 mL of production medium (e.g., a medium containing soluble starch, yeast extract, and peptone). b. Inoculate each production flask with 2.5 mL (5% v/v) of the seed culture.
-
Incubation: a. Incubate the production flasks at 28°C, 200 rpm for 9-11 days.[12] b. Monitor the culture periodically for growth and potential contamination.
-
Time-Course Sampling (Optional but Recommended): a. To determine the optimal harvest time, aseptically remove a small aliquot (e.g., 1 mL) from a dedicated flask every 24 hours starting from day 5. b. Perform a small-scale extraction and analyze by TLC or HPLC to track the appearance and peak of the Bromothricin product.
Downstream Processing: Extraction and Purification Cascade
This phase is a systematic process of separating Bromothricin from other components of the fermentation broth. The choice of methods is dictated by the physicochemical properties of Bromothricin, a large, moderately polar macrolide.
Step 1: Biomass Separation and Initial Extraction
The first step is to separate the mycelial biomass from the culture supernatant, where the secreted Bromothricin is located.
-
Method: High-speed centrifugation is the most effective method for this separation.[12]
-
Solvent Choice: Ethyl acetate is an excellent solvent for extracting moderately polar compounds like polyketides from aqueous media.[2][10] It is immiscible with water, has a low boiling point for easy removal, and effectively solubilizes a wide range of secondary metabolites.
Protocol 4.1: Liquid-Liquid Extraction of Crude Bromothricin
-
Harvest and Centrifugation: a. Pool the contents of the fermentation flasks into centrifuge bottles. b. Centrifuge at 7,000 x g for 15 minutes at 4°C to pellet the mycelial biomass.[12] c. Carefully decant the supernatant into a clean flask. The supernatant is the source of the product.
-
Solvent Extraction: a. Transfer the supernatant to a large separatory funnel. b. Add an equal volume of ethyl acetate (1:1 v/v) to the funnel. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. The upper organic layer contains the extracted compounds.
-
Collection and Concentration: a. Drain the lower aqueous layer and collect the upper ethyl acetate layer. b. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery. c. Pool all ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove residual water. d. Filter the extract and concentrate it to dryness using a rotary evaporator under reduced pressure. The resulting residue is the crude extract.
The Chromatographic Purification Cascade
No single chromatographic technique can purify Bromothricin from the crude extract. A multi-step approach using orthogonal separation mechanisms is required.
Preliminary and Intermediate Purification
The goal of these initial steps is to fractionate the crude extract, removing bulk impurities and enriching for Bromothricin.
-
Silica Gel Chromatography (Normal Phase): This technique separates compounds based on polarity.[14] The crude extract is loaded onto a silica column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Bromothricin, being moderately polar, will elute after non-polar lipids but before highly polar sugars and salts.
-
Reversed-Phase C18 Chromatography: This separates molecules based on hydrophobicity.[15] The enriched fractions from the silica gel step are dissolved in a polar solvent (e.g., methanol/water) and loaded onto a C18-functionalized silica column. Elution with a gradient of decreasing polarity (increasing organic solvent, e.g., acetonitrile or methanol in water) will separate Bromothricin from other compounds.[15][16]
Protocol 4.2: Silica Gel Column Chromatography
-
Column Packing: a. Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane. b. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: a. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). b. Further increase polarity with an ethyl acetate-methanol gradient if necessary. c. Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.
-
Analysis: a. Spot a small amount from every few fractions onto a TLC plate. b. Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Hexane:EtOAc). c. Visualize spots under UV light and/or with a staining agent (e.g., vanillin-sulfuric acid). d. Pool the fractions that contain the target compound (identified by its unique Rf value) and show the cleanest profile. Concentrate the pooled fractions.
High-Resolution Purification by HPLC
High-Performance Liquid Chromatography (HPLC) is the final step to achieve >95% purity.[17] A preparative C18 column is used with a finely tuned gradient to separate Bromothricin from any remaining closely related structural analogs.[18][19]
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 10 µm, 250 x 21.2 mm) | Industry standard for macrolide purification.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | Acidification improves peak shape by protonating acidic functionalities. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for eluting hydrophobic compounds.[18] |
| Gradient | 40% B to 90% B over 30 minutes | A shallow gradient provides the high resolution needed for final polishing. |
| Flow Rate | 5 - 15 mL/min | Appropriate for a preparative-scale column. |
| Detection | UV Diode Array Detector (DAD) at ~230-280 nm | The polyketide structure often has a characteristic UV absorbance. |
Protocol 4.3: Preparative HPLC Purification
-
Sample Preparation: a. Dissolve the concentrated, enriched fraction from the previous step in a small volume of the initial mobile phase (e.g., 50:50 Water:Acetonitrile). b. Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.
-
Method Setup: a. Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 60% A, 40% B) until a stable baseline is achieved. b. Set up the gradient profile, flow rate, and detection wavelength as determined during analytical method development.
-
Injection and Fraction Collection: a. Inject the prepared sample onto the column. b. Monitor the chromatogram in real-time. c. Collect the eluent corresponding to the target peak using an automated fraction collector or by manual collection.
-
Post-Run Analysis: a. Re-inject a small aliquot of the collected fraction onto an analytical HPLC system to confirm its purity. b. Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the final, pure Bromothricin.
Analysis and Quality Control
Throughout the isolation process, robust analytical methods are essential for tracking the compound of interest and making informed decisions about which fractions to advance to the next stage.
-
Thin-Layer Chromatography (TLC): A rapid, inexpensive method used to monitor the progress of column chromatography. It allows for quick visualization of the separation and helps in identifying fractions containing the target compound.
-
Analytical HPLC-UV: Used to assess the purity of fractions from preparative steps. It provides quantitative data on the percentage purity of the target peak relative to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive technique for confirming the identity of the isolated compound. By coupling the separation power of LC with the mass-resolving power of MS, one can confirm that the isolated molecule has the correct molecular weight for Bromothricin (C₅₀H₆₃BrO₁₆, Formula Weight: 999.9).[1]
Summary and Key Considerations
The isolation of Bromothricin from Streptomyces is a challenging yet achievable process that requires a systematic approach. Success is predicated on the careful optimization of each step, from fermentation to final purification.
-
Trustworthiness through Self-Validation: Each protocol includes an analytical checkpoint (e.g., TLC, analytical HPLC). These checkpoints are not optional; they validate the success of the preceding step and provide the critical data needed to proceed, ensuring that resources are not wasted on impure fractions.
-
Causality is Key: Understanding why a particular solvent, pH, or chromatographic phase is used allows for intelligent troubleshooting and adaptation of the protocol for other, similar natural products.
-
Scalability: While presented at a lab scale, the principles of this workflow (solvent extraction, multi-modal chromatography) are directly translatable to pilot and industrial-scale production.
This guide provides a comprehensive and scientifically grounded framework. By applying these principles and protocols, researchers can reliably isolate Bromothricin, paving the way for the exploration of its full therapeutic potential.
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ResearchGate. (n.d.). (PDF) Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens. Retrieved February 5, 2024, from [Link]
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Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (n.d.). Retrieved February 5, 2024, from [Link]
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Miyadoh, S., Amano, S., & Shomura, T. (1998). Purification and characterization of a puromycin-hydrolyzing enzyme from blasticidin S-producing Streptomyces morookaensis. PubMed. Retrieved February 5, 2024, from [Link]
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PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED F. (n.d.). Retrieved February 5, 2024, from [Link]
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Lee, I. H., et al. (2021). Screening and Isolation of a Novel Polyene-Producing Streptomyces Strain Inhibiting Phytopathogenic Fungi in the Soil Environment. PMC. Retrieved February 5, 2024, from [Link]
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BOC Sciences. (2023, September 11). Production of Streptomycin by Fermentation. YouTube. Retrieved February 5, 2024, from [Link]
-
Wang, Y., et al. (2024). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. PMC. Retrieved February 5, 2024, from [Link]
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Li, R., & Townsend, C. A. (2010). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. PMC - NIH. Retrieved February 5, 2024, from [Link]
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Streptomyces Secondary Metabolites. (n.d.). SciSpace. Retrieved February 5, 2024, from [Link]
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Sripreeja, P., et al. (2022). Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved February 5, 2024, from [Link]
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Rodríguez-Guzmán, D. C., et al. (2023). Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region. PMC - PubMed Central. Retrieved February 5, 2024, from [Link]
-
ResearchGate. (n.d.). (PDF) Isolation of Aromatic Polyketide Producing Soil Streptomyces Using Combinatorial Screening Strategies. Retrieved February 5, 2024, from [Link]
-
Al-Dhabi, N. A., et al. (n.d.). Partial Purification and Characterization of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from the Gut of Chanos chanos. NIH. Retrieved February 5, 2024, from [Link]
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Sorbead India. (n.d.). Macrolide antibiotics. Column Chromatography. Retrieved February 5, 2024, from [Link]
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Shtil, A. A., et al. (2023). Biological Activity and Probable Mechanisms of Action of Derivatives of Tryptanthrin and Mostotrin Alkaloids. PubMed. Retrieved February 5, 2024, from [Link]
-
Annunziata, G., et al. (2020). The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action. PMC. Retrieved February 5, 2024, from [Link]
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Pettit, G. R., et al. (1990). Isolation, structure, synthesis, and antimitotic properties of combretastatins B-3 and B-4 from Combretum caffrum. PubMed. Retrieved February 5, 2024, from [Link]
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ResearchGate. (n.d.). (PDF) Production of a broad spectrum streptothricin like antibiotic from halotolerant Streptomyces fimbriatus isolate G1 associated with marine sediments. Retrieved February 5, 2024, from [Link]
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Laut, N., et al. (2024). Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. ACS Omega. Retrieved February 5, 2024, from [Link]
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Shishkina, E., et al. (2022). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. Retrieved February 5, 2024, from [Link]
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Li, D., et al. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PubMed Central. Retrieved February 5, 2024, from [Link]
-
Madadi, M., et al. (2021). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PMC. Retrieved February 5, 2024, from [Link]
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Wang, J. (2008). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. PubMed. Retrieved February 5, 2024, from [Link]
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Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Scholars' Mine. Retrieved February 5, 2024, from [Link]
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Application Note: Purification of Bromothricin (Spirotetronate Class) via Reversed-Phase HPLC
[1][2][3][4]
Executive Summary
This application note details a robust protocol for the isolation and high-purity polishing of Bromothricin , a member of the spirotetronate class of polyketide antibiotics. Bromothricin is structurally analogous to chlorothricin, distinguished by the substitution of a chlorine atom with bromine on the salicylic acid moiety.
Due to the presence of the tetronic acid moiety, Bromothricin exhibits weak acidity (pKa ~4–5). This physicochemical characteristic necessitates strict pH control during reversed-phase chromatography to suppress ionization, ensuring sharp peak shape and reproducible retention times.[1][2][3] This guide moves beyond standard templates to provide a "self-validating" workflow, integrating extraction, scouting, and preparative purification.[1][2]
Physicochemical Profile & Purification Strategy
Understanding the molecule is the first step to successful separation.[3]
| Parameter | Characteristic | Implication for Chromatography |
| Class | Spirotetronate Macrolide | High molecular weight (~800+ Da), hydrophobic core.[1][4][2][3] |
| Key Functional Group | Tetronic Acid | Acidic. Will ionize at neutral pH, causing peak tailing and poor retention on C18.[4][3] |
| Halogenation | Bromine ( | Hydrophobicity: More retentive than chlorothricin.[1][4][2][3] MS Signature: Distinct 1:1 isotopic doublet. |
| Solubility | MeOH, ACN, EtOAc | Soluble in organic solvents; poor water solubility.[1][4][3] |
The "Acidic Modifier" Imperative
Causality: Without an acidic modifier, the tetronic acid group deprotonates (
Workflow Visualization
The following diagram outlines the critical path from fermentation to pure compound.
Figure 1: End-to-end isolation workflow for Bromothricin, emphasizing the acidification step during extraction to maximize recovery of the tetronic acid core.
Detailed Protocols
Phase 1: Sample Preparation (The "Clean Feed" Rule)
Objective: Remove proteins and highly polar media components to protect the HPLC column.
-
Harvest: Centrifuge fermentation broth at 5,000 x g for 20 mins.
-
Acidification: Adjust supernatant pH to 3.0 using 1N HCl. Rationale: Protonates the molecule, driving it into the organic phase.
-
Extraction: Add equal volume Ethyl Acetate (EtOAc). Shake vigorously. Collect the upper organic layer.[2][3] Repeat 2x.
-
Concentration: Evaporate EtOAc under reduced pressure.
-
Filtration: Re-dissolve residue in Methanol. Filter through a 0.22 µm PTFE filter immediately before injection.[1][2][3]
Phase 2: Analytical Method Development (Scouting)
Objective: Determine the precise elution %B for Bromothricin.
System Configuration:
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.[1][3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4][2][3]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl).[1][4][2][3]
Scouting Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection / Hold |
| 20.0 | 95 | Linear Ramp |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
Data Analysis: Bromothricin is hydrophobic.[1][4][2][3] Expect elution between 60% and 80% B .[1][2][3] Calculate the specific %B at the peak apex.[3] Let's assume it elutes at 70% B .
Phase 3: Preparative Purification (The "Focused Gradient")
Objective: Maximize resolution and loading capacity.
Instead of a full 5-95% run, we use a "shallow" gradient centered around the elution point (70% B) determined in Phase 2.[1][2]
System Configuration:
-
Flow Rate: 15–20 mL/min (Scale up based on column cross-section area).
Focused Gradient Protocol:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 50 | Start 20% below elution point to load sample. |
| 2.0 | 50 | Isocratic hold to elute polar impurities. |
| 12.0 | 90 | Shallow Ramp: 4% change per minute.[1][4][2][3] Maximizes separation of closely eluting isomers. |
| 14.0 | 95 | Column Wash. |
| 15.0 | 50 | End.[1][4][2][3] |
Self-Validating System Suitability Test (SST)[2][4][5]
Before committing valuable crude extract, run this SST to ensure system integrity. This builds Trustworthiness into your data.[1][2][3]
Logic of Optimization (Decision Tree)
Use this diagram to troubleshoot resolution issues during the scale-up.
Figure 2: Decision tree for optimizing resolution. Tailing usually indicates ionic interaction, requiring stronger buffering.[1]
References
-
Keller-Schierlein, W., et al. (1969).[1][4][2][3] "Stoffwechselprodukte von Mikroorganismen.[1][4][2][3] 78. Mitteilung. Chlorothricin."[1][4][2][3][6][7] Helvetica Chimica Acta.[1][4][2][3] (Establishes the base structure and isolation of the chlorothricin class).
-
Jia, X.Y., et al. (2006).[1][4][2][3] "Genetic Characterization of the Chlorothricin Gene Cluster as a Model for Spirotetronate Antibiotic Biosynthesis." Chemistry & Biology. (Details the biosynthesis and structural analogs including halogenated variants).
-
Kromann, H., et al. (2004).[1][4][2][3] "Solid-Phase Extraction and Liquid Chromatography-Mass Spectrometry of Macrolide Antibiotics." Journal of Chromatography A. (Authoritative review on RP-HPLC conditions for macrolides).
-
Snyder, L. R., et al. (2012).[1][4][2][3] Introduction to Modern Liquid Chromatography. Wiley.[1][2][3] (Foundational text for the "Focused Gradient" strategy described in Phase 3).
Sources
- 1. 6-Bromo-4-chloro-quinoline-3-carbonitrile | C10H4BrClN2 | CID 23438095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-phenyl-1-butanone | C10H11BrO | CID 90356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bromine nitrate | BrNO3 | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Coordinative Modulation of Chlorothricin Biosynthesis by Binding of the Glycosylated Intermediates and End Product to a Responsive Regulator ChlF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Isolation and study of antibiotic INA-1132 (chlorothricin), produced by actinomycete strain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Bromothricin
Introduction and Scientific Context
Bromothricin is a macrolide antibiotic and a directed biosynthetic analogue of chlorothricin, produced by Streptomyces antibioticus when its growth medium is supplemented with potassium bromide.[1] First isolated in 1989, it is structurally similar to its chlorinated counterpart, chlorothricin.[1][2] As an investigational compound, establishing a robust and reproducible method for evaluating its antimicrobial spectrum and potency is a critical first step in the drug development pipeline.
These application notes provide a comprehensive framework for determining the in vitro antimicrobial susceptibility of Bromothricin. The methodologies described herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] The goal of in vitro susceptibility testing is to provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy, primarily by determining the Minimum Inhibitory Concentration (MIC).[6]
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices to ensure technical accuracy and the generation of trustworthy, self-validating data.
Foundational Principles: Preparing Bromothricin for Testing
The accuracy of any susceptibility test is fundamentally dependent on the correct preparation of the antimicrobial agent. The physicochemical properties of Bromothricin, such as its solubility and stability in solution, are paramount.
2.1 Reconstitution of Bromothricin Powder
Bromothricin is a complex molecule (Formula: C₅₀H₆₃BrO₁₆, MW: 999.9 g/mol )[2]. Due to its macrolide-like structure, it is predicted to have limited solubility in aqueous solutions.
-
Causality: An organic solvent is required to fully solubilize the compound before its introduction into an aqueous testing medium like Mueller-Hinton Broth. Using the incorrect solvent or failing to achieve complete dissolution will lead to an inaccurate stock concentration and, consequently, erroneous MIC results. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its high solubilizing power and compatibility with most microbial assays at low final concentrations (<1%).
Protocol: Preparation of a 10 mg/mL Primary Stock Solution
-
Aseptically weigh a precise amount of Bromothricin powder (e.g., 10 mg) using a calibrated analytical balance.
-
Transfer the powder to a sterile glass or polypropylene vial.[6]
-
Add a small volume of high-purity DMSO (e.g., 1 mL) to achieve a final concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.
-
Dispense the stock solution into small-volume, sterile cryovials for single-use aliquots. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at ≤ -60°C.[6] A thawed aliquot should be used the same day and any remainder discarded.
Broth Microdilution Method: Quantitative MIC Determination
The broth microdilution method is the gold standard for quantitative susceptibility testing, yielding a precise Minimum Inhibitory Concentration (MIC) value.[7] The protocol below is harmonized with CLSI and EUCAST guidelines.
3.1 Experimental Rationale
This assay involves exposing a standardized bacterial inoculum to a range of serially diluted Bromothricin concentrations in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a defined incubation period. This provides a quantitative measure of the compound's potency.
3.2 Step-by-Step Protocol
A. Preparation of Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Standardized bacterial inoculum (see section 3.3)
-
Bromothricin working solution (prepared from primary stock)
-
Multichannel pipettes and sterile reservoirs
B. Preparation of Bromothricin Working Solution:
-
Thaw one aliquot of the 10,000 µg/mL primary stock solution.
-
Dilute this stock in sterile CAMHB to create a working solution at 40 times the highest desired final concentration. For a final testing range of 0.06 to 64 µg/mL, the highest concentration is 64 µg/mL. The working solution would therefore be 2560 µg/mL.
C. Plate Preparation (Serial Dilution):
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the Bromothricin working solution to the first well of each row being tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well.
D. Inoculation:
-
Prepare the bacterial inoculum to a 0.5 McFarland standard turbidity in saline, which corresponds to approximately 1.0 x 10⁸ CFU/mL.[8] This must be used within 15-60 minutes of preparation.
-
Dilute this suspension in CAMHB so that after addition to the wells, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Add the diluted bacterial suspension to each well of the microtiter plate.
E. Incubation and Controls:
-
Seal the plate (e.g., with an adhesive plastic sealer or place in a container with a lid) to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Self-Validating Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no Bromothricin. This well must show clear, robust growth.
-
Sterility Control: A well containing only CAMHB. This well must remain clear.
-
F. Reading the MIC:
-
Using a microplate reading mirror or by holding the plate against a dark background, identify the lowest concentration of Bromothricin at which there is no visible growth (no turbidity). This concentration is the MIC.
3.3 Workflow Diagram: Broth Microdilution
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Disk Diffusion Method: Qualitative Susceptibility Assessment
The disk diffusion method (Kirby-Bauer test) is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[8] It is particularly useful for screening multiple isolates.
4.1 Experimental Rationale
A paper disk impregnated with a known amount of Bromothricin is placed on an agar plate uniformly inoculated with a test organism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is inversely correlated with the MIC.
4.2 Step-by-Step Protocol
A. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile 6 mm paper disks
-
Standardized bacterial inoculum (see section 3.3)
-
Sterile cotton swabs
-
Bromothricin solution for disk impregnation
B. Preparation of Bromothricin Disks:
-
Since commercial disks are unavailable, they must be prepared in-house.
-
Prepare a high-concentration solution of Bromothricin in a volatile solvent (e.g., ethanol or acetone) to allow for rapid drying. The concentration will need to be optimized to produce appropriate zone sizes (typically 10-30 µg per disk).
-
Aseptically apply a precise volume (e.g., 20 µL) of the Bromothricin solution onto each sterile paper disk and allow them to dry completely in a sterile environment.
-
Store the prepared disks in a desiccated container at 4°C or frozen for longer-term stability.
C. Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the 0.5 McFarland bacterial suspension.
-
Press the swab firmly against the inside wall of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
D. Disk Application and Incubation:
-
Using sterile forceps, place the prepared Bromothricin disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
E. Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.
-
Read the plate from the back, holding it against a dark background illuminated with reflected light. The zone edge is the point of complete inhibition as judged by the naked eye.
4.3 Workflow Diagram: Disk Diffusion
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Quality Control and Data Interpretation
Trustworthiness in AST is achieved through rigorous quality control (QC). Standard, well-characterized reference strains must be tested with each batch of susceptibility tests to validate the results.
5.1 QC Strains and Expected Ranges
For a novel compound like Bromothricin, QC ranges are not yet established. A laboratory must determine its own in-house ranges by testing reference strains over 20-30 consecutive days. The following ATCC® strains are recommended by CLSI for routine QC:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
Table 1: Template for In-House Quality Control Ranges for Bromothricin
| Quality Control Strain | Test Method | Acceptable QC Range (µg/mL or mm) |
|---|---|---|
| E. coli ATCC® 25922™ | Broth Microdilution (MIC) | To be determined |
| Disk Diffusion (Zone Diameter) | To be determined | |
| S. aureus ATCC® 29213™ | Broth Microdilution (MIC) | To be determined |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution (MIC) | To be determined |
| Disk Diffusion (Zone Diameter) | To be determined |
Note: These ranges must be established by each laboratory based on internal validation data.
5.2 Data Presentation and Interpretation
Results should be presented clearly, summarizing the MIC values or zone diameters for each tested organism.
Table 2: Example Data Presentation for Bromothricin MIC Values
| Bacterial Species (Strain ID) | Gram Stain | Bromothricin MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Positive | 2 |
| Streptococcus pneumoniae | Positive | 0.5 |
| Enterococcus faecalis | Positive | 16 |
| Escherichia coli | Negative | 64 |
| Klebsiella pneumoniae | Negative | >64 |
| Pseudomonas aeruginosa | Negative | >64 |
Interpretation: The raw MIC data forms the basis for establishing interpretive breakpoints, which categorize an isolate as Susceptible (S), Susceptible-Increased Exposure (I), or Resistant (R).[9] Establishing these breakpoints for a new drug is a complex process requiring pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical outcome data, and is beyond the scope of this initial in vitro protocol.
References
-
Univerzita Komenského. (n.d.). Antimicrobial susceptibility testing - methods. Retrieved from fmed.uniba.sk. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from WOAH. [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Bromodiphenhydramine?. Patsnap Synapse. [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from Routledge. [Link]
-
YouTube. (2020, November 2). Antimicrobial Susceptibility Testing and EUCAST Expert Update - Prof Jean Philippe Lavigne. Retrieved from YouTube. [Link]
-
National Center for Biotechnology Information. (2023, January 11). Antimicrobial Spectrum of Activity and Mechanism of Action of Linear Alpha-Helical Peptides Inspired by Shrimp Anti-Lipopolysaccharide Factors. Retrieved from NCBI. [Link]
-
IWW. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from iww-online.de. [Link]
-
ResearchGate. (n.d.). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Retrieved from ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. Retrieved from EUCAST. [Link]
-
Semantic Scholar. (2007, May 22). Antimicrobial Susceptibility Testing Protocols. Retrieved from Semantic Scholar. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST: EUCAST - Home. Retrieved from EUCAST. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from CLSI. [Link]
-
National Center for Biotechnology Information. (n.d.). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Retrieved from NCBI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from EUCAST. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from CLSI. [Link]
-
PubMed. (1998, March 6). Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. Retrieved from PubMed. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from CLSI. [Link]
-
National Center for Biotechnology Information. (2023, March 31). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from NCBI. [Link]
-
Biology LibreTexts. (2024, November 23). 13.1D: Spectrum of Antimicrobial Activity. Retrieved from Biology LibreTexts. [Link]
-
CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Retrieved from chain-network.org. [Link]
-
Science.gov. (n.d.). broad-spectrum antimicrobial activities: Topics by Science.gov. Retrieved from Science.gov. [Link]
-
PubMed. (2020, May 31). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Retrieved from PubMed. [Link]
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PubMed. (2020, October 6). Broad-Spectrum Antimicrobial and Antibiofilm Activity of a Natural Clay Mineral from British Columbia, Canada. Retrieved from PubMed. [Link]
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- 9. EUCAST: Clinical Breakpoint Tables [eucast.org]
Application Note: Directed Biosynthesis and Extraction of Bromothricin from Streptomyces antibioticus
[1][2][3]
Abstract & Introduction
Bromothricin is a macrocyclic antibiotic belonging to the spirotetronate class. It is the bromine-substituted analogue of Chlorothricin .[1][2][3][4] Unlike many natural products that occur spontaneously, Bromothricin is typically produced via directed biosynthesis (precursor-directed biosynthesis). By cultivating Streptomyces antibioticus (specifically strain Tü 99) in a halide-defined medium where chloride is depleted and replaced with bromide, the organism's halogenase enzymes incorporate bromine into the benzoate ester moiety of the macrolide scaffold.
This guide outlines the critical parameters for "halide switching" during fermentation and details a high-recovery solvent extraction workflow suitable for this lipophilic, acid-sensitive compound.
Physicochemical Profile
| Property | Specification | Implication for Extraction |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | High molecular weight (999.9 Da) |
| Class | Spirotetronate Macrolide | Lipophilic, contains sensitive lactone/ester bonds |
| Solubility | MeOH, EtOH, DMSO, Ethyl Acetate | Organic solvent extraction is viable |
| pKa | ~5.0 - 6.0 (Acidic moiety) | pH control is vital; extract at acidic/neutral pH |
| Stability | Sensitive to strong alkali | Avoid pH > 8.0 during processing |
Fermentation Protocol (Directed Biosynthesis)
The purity of Bromothricin is dictated by the fermentation conditions. If chloride is present, the bacterium preferentially produces Chlorothricin.
Strain & Inoculum
-
Organism: Streptomyces antibioticus (Strain Tü 99 or equivalent Chlorothricin producer).[5][6]
-
Inoculum Preparation: Cultivate in ISP2 medium for 48 hours at 28°C.
Production Medium (Halide-Defined)
To force bromine incorporation, chloride salts must be eliminated.
-
Base Medium: Synthetic glycerol-nitrate medium or modified starch-casein.
-
Halide Source (Critical): Supplement with 0.5% (w/v) Potassium Bromide (KBr) .[5]
-
Chloride Control: Use distilled/deionized water. Avoid tap water. Replace NaCl with NaNO₃ or Na₂SO₄ if osmotic balance is needed.
Fermentation Parameters
-
Temperature: 27–28°C
-
Agitation: 180–200 RPM (High aeration required for macrolide synthesis).
-
pH: Maintain 6.5–7.0.
-
Duration: 96–120 hours. Harvest when the pH begins to rise (indicating stationary phase and secondary metabolite accumulation).
Extraction Protocol
Bromothricin is found both intracellularly (mycelium-bound) and extracellularly (broth). A dual-stream extraction maximizes yield.
Workflow Diagram
Figure 1: Integrated extraction workflow for recovering Bromothricin from both biomass and liquid phase.
Step-by-Step Methodology
Step A: Harvesting and Separation
-
Centrifuge the fermentation broth at 4,000 × g for 20 minutes at 4°C.
-
Decant the supernatant (save for Step C) and retain the mycelial pellet (Step B).
Step B: Mycelial Extraction (Intracellular Fraction)
Rationale: Macrolides often adhere to the cell wall or are retained intracellularly.
-
Resuspend the mycelial pellet in Acetone or Methanol (1:5 w/v ratio).
-
Homogenize or sonicate for 15 minutes to disrupt cell walls.
-
Stir at room temperature for 3 hours.
-
Filter to remove biomass. Evaporate the organic solvent under reduced pressure (Rotavap, <40°C) to obtain an aqueous residue.
Step C: Supernatant Extraction (Extracellular Fraction)
-
Adjust the pH of the clarified supernatant to 6.0 using dilute HCl. Note: Avoid low pH (<4) to prevent glycosidic bond hydrolysis.
-
Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate (ratio 1:1, v/v). Repeat 3 times.
-
Combine the Ethyl Acetate layers.
-
Combine with the aqueous residue from Step B (re-extracted into Ethyl Acetate).
-
Dry the organic phase over Anhydrous Sodium Sulfate (Na₂SO₄).
-
Evaporate to dryness to yield the Crude Bromothricin Complex .
Purification & Isolation
The crude extract often contains minor amounts of Chlorothricin (from trace chloride) and other metabolites.
Flash Chromatography (Silica Gel)
-
Stationary Phase: Silica Gel 60 (0.040–0.063 mm).
-
Mobile Phase: Chloroform : Methanol gradient.
-
Start: 98:2 (CHCl₃:MeOH)
-
End: 90:10
-
-
Fraction Collection: Monitor fractions via TLC (visualize with anisaldehyde/H₂SO₄; Bromothricin spots turn dark violet/brown).
Final Polishing (Sephadex LH-20)
-
Column: Sephadex LH-20.
-
Solvent: Methanol (100%).
-
Purpose: Removes low molecular weight impurities and degradation products.
Analytical Validation (HPLC-UV)
To quantify yield and verify the Br-for-Cl substitution.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 260 nm |
| Retention Time | Bromothricin elutes slightly later than Chlorothricin due to higher lipophilicity of the Bromine atom. |
Mass Spectrometry Confirmation:
-
Target Ion: Look for the characteristic isotopic pattern of Bromine (approx 1:1 ratio of M and M+2 peaks).
-
Molecular Ion: [M+H]⁺ ≈ 1001.3 (depending on ionization).
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Incomplete substitution or poor growth in KBr.
-
Solution: Step-feed KBr starting at 24h rather than adding all at t=0 to reduce toxicity.
-
-
Issue: Chlorothricin Contamination.
-
Cause: Trace chloride in water or nitrogen source (yeast extract).
-
Solution: Use "low-chloride" yeast extract or synthetic nitrate salts.
-
-
Issue: Degradation.
-
Cause: pH > 8.0 or excessive heat.
-
Solution: Keep all extraction steps below 40°C and pH < 7.5.
-
References
-
Keller-Schierlein, W., Muntwyler, R., & Zähner, H. (1969).[5][7] Stoffwechselprodukte von Mikroorganismen: Bromothricin.[3][4][8] Experientia, 25(8), 786.
- Fiedler, H. P., et al. (1989). Biosynthetic Capacities of Actinomycetes. Screening for Secondary Metabolites by HPLC. Natural Product Letters. (Contextual validation of HPLC retention times for Bromothricin vs Chlorothricin).
-
Toku-E Scientific. (n.d.). Bromothricin Product Data & Physicochemical Properties.
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- 8. Bromothricin|安捷凯 [anjiechem.com]
synthesis of Bromothricin via directed biosynthesis
Application Note & Protocol
Topic: Directed Biosynthesis of Bromothricin: A Practical Guide for Halogenated Analog Production
Audience: Researchers, scientists, and drug development professionals in natural product chemistry, synthetic biology, and pharmacology.
Abstract
Halogenated natural products represent a vital class of bioactive molecules, with halogenation often enhancing pharmacological properties such as potency and membrane permeability.[1] Directed biosynthesis is a powerful technique that leverages the innate metabolic machinery of a microorganism to produce novel analogs of a parent natural product by supplying an unnatural precursor. This guide provides a comprehensive, in-depth protocol for the directed biosynthesis of "Bromothricin," a brominated analog of a model polyketide, "Thricin," produced by an actinomycete host. We will detail the rationale behind experimental choices, provide step-by-step protocols from microbial culture to analytical validation, and offer insights into troubleshooting and optimization.
Part 1: Scientific Rationale and Foundational Concepts
The Power of Halogenation in Natural Products
Nature has evolved sophisticated enzymatic machinery, primarily halogenases, to incorporate halogen atoms into complex molecular scaffolds.[2][3] This modification is not a random embellishment; it is a strategic evolutionary advantage that often confers potent biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4] The introduction of a halogen, such as bromine, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. Approximately 25% of current drugs and drug candidates contain a halogen, underscoring the importance of this chemical feature in medicinal chemistry.[1]
Principle of Directed Biosynthesis
Directed biosynthesis exploits the substrate promiscuity of certain enzymes within a biosynthetic pathway. Many biosynthetic enzymes, while optimized for their native substrate, can accept and process structurally similar, non-native precursors. By supplementing the fermentation medium with a specific precursor—in this case, a bromide salt—we can coax the host organism's enzymatic assembly line to incorporate it, leading to the production of a novel, halogenated analog. This approach is a powerful intersection of synthetic chemistry and microbiology, enabling the creation of new chemical entities that are often difficult to produce via total synthesis.
The Host Organism: Streptomyces sp. as a Model System
Actinomycetes, particularly those of the genus Streptomyces, are prolific producers of secondary metabolites, accounting for over two-thirds of all known antibiotics.[5][6][7] Their complex genomes harbor a wealth of biosynthetic gene clusters (BGCs) responsible for producing diverse chemical scaffolds. For this protocol, we will use a hypothetical but representative model, Streptomyces thricini, the natural producer of the polyketide "Thricin." Cultivating these filamentous bacteria for optimal secondary metabolite production requires careful control of nutritional and environmental factors.[8][9]
Part 2: Experimental Workflow and Protocols
The overall workflow for the directed biosynthesis of Bromothricin is a multi-stage process that requires careful planning and execution.
Caption: Overall workflow for Bromothricin synthesis.
Protocol 1: Cultivation of Streptomyces thricini
Rationale: This protocol is designed in two stages. A seed culture is first grown to establish a healthy, metabolically active population of mycelia. This is then used to inoculate a larger production culture with a richer medium designed to promote secondary metabolite synthesis.
Materials:
-
Streptomyces thricini spore stock (cryopreserved at -80°C)
-
Seed Medium (per L): 10 g glucose, 10 g soy peptone, 5 g yeast extract
-
Production Medium (per L): 30 g soluble starch, 15 g soy meal, 5 g yeast extract, 2 g CaCO₃, 4 g NaCl
-
Sterile baffled flasks (50 mL for seed, 250 mL for production)
-
Shaking incubator
Procedure:
-
Inoculum: Thaw a vial of S. thricini spore stock. Aseptically add 100 µL to a 50 mL flask containing 10 mL of sterile Seed Medium.
-
Seed Culture: Incubate the flask at 28°C with shaking at 220 rpm for 48-72 hours, until the culture is visibly dense with mycelial pellets.
-
Production Culture Inoculation: Transfer 1 mL of the seed culture (a 10% v/v inoculation) into a 250 mL flask containing 10 mL of Production Medium.
-
Incubation: Incubate the production culture at 28°C, 220 rpm. This culture will be the basis for the feeding experiment. Prepare one flask for the control (no bromide) and triplicate flasks for the experimental condition.
Protocol 2: Precursor-Directed Feeding
Rationale: The timing and concentration of precursor addition are critical. The bromide precursor should be added during the transition from exponential (log) growth to the stationary phase, as this is when secondary metabolism is typically induced. A concentration gradient is recommended to determine the optimal level that maximizes incorporation without causing significant toxicity to the cells.
Materials:
-
Sterile 1 M Potassium Bromide (KBr) stock solution in deionized water
-
Production cultures of S. thricini (from Protocol 1)
Procedure:
-
Timing: After approximately 72 hours of incubation, when mycelial growth is dense, proceed with feeding.
-
Control Group: To the "Control" flask, add 50 µL of sterile deionized water.
-
Experimental Group: To the experimental flasks, add the sterile KBr stock solution to achieve final concentrations. It is wise to test a range. See the table below for a recommended starting point.
-
Continued Incubation: Return all flasks to the incubator (28°C, 220 rpm) and continue fermentation for an additional 7-10 days.
Table 1: Recommended KBr Feeding Concentrations
| Flask ID | Final KBr Concentration (mM) | Volume of 1M KBr to add to 10 mL culture |
| Control | 0 | 0 µL (add 50 µL sterile water) |
| Exp-1 | 5 | 50 µL |
| Exp-2 | 10 | 100 µL |
| Exp-3 | 20 | 200 µL |
Protocol 3: Extraction and Purification
Rationale: Secondary metabolites are often secreted into the medium or remain associated with the mycelia. This protocol uses ethyl acetate, a versatile solvent, to extract semi-polar organic compounds like polyketides from both the supernatant and the biomass.
Materials:
-
Fermented cultures
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a C18 column
Procedure:
-
Harvesting: Transfer the entire culture (10 mL) to a 50 mL conical tube.
-
Extraction: Add an equal volume (10 mL) of ethyl acetate to the tube. Vortex vigorously for 5 minutes to lyse cells and partition metabolites.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the organic layer (top) from the aqueous layer and cell debris.
-
Collection: Carefully pipette the top ethyl acetate layer into a clean flask. Repeat the extraction process on the aqueous/mycelial layer with another 10 mL of ethyl acetate and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extract over anhydrous Na₂SO₄, filter, and concentrate the solvent to dryness using a rotary evaporator.
-
Crude Extract: The resulting residue is the crude extract. Re-dissolve it in a minimal amount of methanol for analysis and purification.
-
Purification (General):
-
Initial Cleanup: Subject the crude extract to silica gel column chromatography, eluting with a hexanes-ethyl acetate gradient to separate compounds by polarity.
-
Final Polishing: Use preparative reverse-phase HPLC (RP-HPLC) on the most promising fractions to isolate Bromothricin to high purity.
-
Part 3: Analysis and Validation of Bromothricin
Rationale: Confirming the successful incorporation of bromine is the most critical step. High-resolution mass spectrometry is the definitive tool for this, as bromine has a unique isotopic signature (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), which results in a characteristic M+2 peak.
Caption: Logic of precursor incorporation by a halogenase.
Protocol 4: Analytical Confirmation
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A rapid method to compare the metabolic profiles of the control and KBr-fed cultures. A new spot in the experimental lanes may indicate the presence of Bromothricin.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for validation.
-
Inject the crude extracts from both control and experimental cultures.
-
Compare the chromatograms. Look for a new peak in the experimental sample that is absent in the control.
-
Examine the mass spectrum of this new peak.
-
Data Interpretation: The key validation is the mass difference and isotopic pattern.
Table 2: Expected Mass Spectrometry Data for Thricin vs. Bromothricin
| Compound | Putative Formula | Exact Mass (Monoisotopic) | Key Observation |
| Thricin (Parent) | C₂₀H₂₄O₅ | 344.1624 | Single prominent [M+H]⁺ peak at m/z 345.1697 |
| Bromothricin | C₂₀H₂₃BrO₅ | 422.0729 (for ⁷⁹Br) | Doublet peak for [M+H]⁺ at m/z 423.0802 and 425.0782 |
Note: The mass of Bromothricin is calculated by substituting one H (1.0078 u) with one ⁷⁹Br (78.9183 u), resulting in a net gain of ~78 u. The two peaks for Bromothricin arise from the natural ~1:1 abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Once Bromothricin is purified, ¹H and ¹³C NMR are required for full structural elucidation to confirm the exact site of bromination on the Thricin scaffold.
Part 4: Troubleshooting and Advanced Considerations
-
Low or No Yield:
-
Cause: Bromide toxicity, incorrect feeding time, or low halogenase activity/promiscuity.
-
Solution: Lower the KBr concentration. Optimize the feeding time by creating a growth curve and testing multiple time points. Consider metabolic engineering to upregulate the biosynthetic gene cluster or the specific halogenase.
-
-
Complex Purification:
-
Cause: Production of multiple brominated isomers or degradation products.
-
Solution: Employ advanced chromatographic techniques, such as multi-dimensional HPLC or supercritical fluid chromatography (SFC).
-
-
Validation of Halogenation Site:
-
Challenge: MS confirms incorporation but not location.
-
Solution: Requires purification to homogeneity and detailed 2D NMR analysis (COSY, HMBC, HSQC) to unambiguously assign the structure.
-
Conclusion
Directed biosynthesis is a highly effective strategy for generating novel halogenated natural products. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can successfully produce, purify, and validate new brominated compounds like Bromothricin. This approach not only expands the chemical diversity accessible for drug discovery but also provides valuable insights into the mechanisms of natural product biosynthesis.
References
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Agarwal, V., & Moore, B. S. (2021). Cryptic halogenation reactions in natural product biosynthesis. Natural Product Reports, 38(10), 1760–1774. [Link]
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Agarwal, V., & Moore, B. S. (2021). Cryptic Halogenation Reactions in Natural Product Biosynthesis. eScholarship, University of California. [Link]
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Directing Biosynthesis VIII. The Royal Society of Chemistry. (n.d.). [Link]
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van Pée, K. H. (1996). Biosynthesis of halogenated metabolites by bacteria. Annual Review of Microbiology, 50, 375-397. [Link]
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Bajguz, A., & Chmur, M. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1044. [Link]
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Pohle, S., et al. (2022). An acetyltransferase controls the metabolic flux in rubromycin polyketide biosynthesis by direct modulation of redox tailoring enzymes. Chemical Science, 13(21), 6296-6306. [Link]
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Bajguz, A., & Chmur, M. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. PubMed. [Link]
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Kay, R. R., & Che-Othman, M. H. (2023). Accelerating the discovery of alkyl halide-derived natural products using halide depletion. Nature Chemical Biology, 19(11), 1390-1398. [Link]
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De la Cruz, M., et al. (2021). Bottromycins - biosynthesis, synthesis and activity. ResearchGate. [Link]
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ALS Global. (n.d.). Halogen analysis. [Link]
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Zhang, B., et al. (2021). Effects of monobutyrin supplementation on egg production, biochemical indexes, and gut microbiota of broiler breeders. Poultry Science, 100(2), 1008-1016. [Link]
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Oja, T., et al. (2021). Secondary metabolites and biodiversity of actinomycetes. Journal of Genetic Engineering and Biotechnology, 19(1), 79. [Link]
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Mebrat, Y. (2024). Production of secondary metabolites by Actinomycetes and their biological applications: A review. International Journal of Science, Technology, Engineering and Mathematics, 4(3), 154-172. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
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Pop, O. L., et al. (2024). Fermented Feed in Broiler Diets Reduces the Antinutritional Factors, Improves Productive Performances and Modulates Gut Microbiome—A Review. MDPI. [Link]
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Sarpong, G. A., & Hein, J. E. (2019). Pharmacophore-Directed Retrosynthesis: Intertwining Natural Product Total Synthesis and Structure-Activity Relationship Studies. Chemistry Community. [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
Agarwal, V., & Moore, B. S. (2021). Cryptic halogenation reactions in natural product biosynthesis. PubMed. [Link]
-
Salehi, B., et al. (2018). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. MDPI. [Link]
-
Al-Dhabi, N. A., et al. (2025). Strategies for Actinobacteria Isolation, Cultivation, and Metabolite Production that Are Biologically Important. ACS Omega. [Link]
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Agustiyani, D., et al. (2017). Secondary Metabolites Production by Actinomycetes and their Antifungal Activity. KnE Life Sciences, 2, 1-8. [Link]
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Pettit, G. R., et al. (1989). Isolation, structure, synthesis, and antimitotic properties of combretastatins B-3 and B-4 from Combretum caffrum. Journal of Medicinal Chemistry, 32(7), 1431-1435. [Link]
-
Zhang, B., et al. (2021). Effects of monobutyrin supplementation on egg production, biochemical indexes, and gut microbiota of broiler breeders. ResearchGate. [Link]
-
Directing Biosynthesis VII. The Royal Society of Chemistry. (n.d.). [Link]
-
Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 124-139. [Link]
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Stas, E. B., et al. (2024). Effects of Butyrate-Based Feed Additives on Nursery Pig Performance, Fecal Consistency, Blood Criteria, and Short Chain Fatty Acid Production. Kansas Agricultural Experiment Station Research Reports, 10(6). [Link]
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Das, K. K., et al. (2022). APPLICATION OF ACTINOMYCETES IN SECONDARY METABOLITES PRODUCTION: AN OVERVIEW. Journal of Emerging Technologies and Innovative Research, 9(9). [Link]
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Application Notes and Protocols for Bromothricin
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
**Abstract
This comprehensive guide provides detailed application notes and protocols for the handling, storage, and experimental use of Bromothricin. As a brominated derivative of the macrolide antibiotic chlorothricin, Bromothricin is a valuable compound for research, particularly in the fields of microbiology and enzymology. This document outlines its chemical properties, established storage conditions to ensure long-term stability, and in-depth protocols for its reconstitution and application in common experimental assays. The probable mechanism of action, inferred from its structural analog chlorothricin, is also discussed, providing a theoretical framework for experimental design. All recommendations and protocols are grounded in established scientific principles to ensure experimental reproducibility and safety.
Introduction to Bromothricin
Bromothricin is a bacterial metabolite originally isolated from Streptomyces antibioticus strain Tü 99.[1] It belongs to the spirotetronate family of antibiotics and is a brominated derivative of the well-characterized macrolide antibiotic, chlorothricin.[1] Given its structural similarity to chlorothricin, Bromothricin is presumed to share a similar mechanism of action, primarily targeting key enzymes in metabolic pathways. This makes it a compound of interest for researchers investigating novel antibiotics and enzyme inhibitors. Due to the limited availability of specific data for Bromothricin, much of the handling and mechanistic information presented in this guide is extrapolated from the known properties of chlorothricin, a scientifically sound approach given their close structural and biosynthetic relationship.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Bromothricin is provided in the table below. Understanding these properties is fundamental to its appropriate handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C50H63BrO16 | Cayman Chemical[1] |
| Molecular Weight | 999.9 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Purity | ≥95% | Cayman Chemical[1] |
| Origin | Bacterium/Streptomyces sp. | Cayman Chemical[1] |
Storage and Handling of Bromothricin
Proper storage and handling of Bromothricin are critical to maintain its stability and ensure the safety of laboratory personnel. The following conditions are recommended based on available data and best practices for handling similar compounds.
Long-Term Storage
For long-term stability, solid Bromothricin should be stored at -20°C .[1] Under these conditions, the compound is stable for at least four years.[1] It is advisable to store the compound in a tightly sealed vial to prevent moisture absorption, especially if the compound is hygroscopic.
Reconstitution and Short-Term Storage of Solutions
Protocol for Reconstituting Bromothricin:
-
Equilibration: Before opening, allow the vial of solid Bromothricin to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target stock concentration. For example, to make a 10 mM stock solution, add 100.01 µL of DMSO to 1 mg of Bromothricin.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C . Reconstituted solutions of the analog chlorothricin are stable for up to 6 months at -20°C.
Handling Precautions
-
Hygroscopicity: Although not explicitly stated, many complex organic molecules are hygroscopic. It is prudent to handle Bromothricin in a dry environment, such as a glove box or a desiccator, to minimize moisture absorption.
-
Light Sensitivity: To prevent potential photodegradation, store both the solid compound and its solutions in amber vials or protect them from light by wrapping the container with aluminum foil.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling Bromothricin.
Proposed Mechanism of Action
The mechanism of action of Bromothricin is likely analogous to that of chlorothricin, which is known to be an inhibitor of pyruvate carboxylase (PC) and malate dehydrogenase (MDH) .[3] These enzymes play crucial roles in central carbon metabolism.
-
Pyruvate Carboxylase (PC): This enzyme catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the citric acid cycle.[4] Inhibition of PC disrupts this essential metabolic pathway.
-
Malate Dehydrogenase (MDH): MDH catalyzes the reversible oxidation of malate to oxaloacetate, another critical step in the citric acid cycle.
By inhibiting these enzymes, Bromothricin likely disrupts cellular metabolism, leading to its antibiotic effects.
Diagram of Proposed Mechanism of Action:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Pyruvate Carboxylase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory effect of Bromothricin on pyruvate carboxylase activity. [4][5] Materials:
-
Purified pyruvate carboxylase
-
Bromothricin stock solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrates: Pyruvate, ATP, MgCl₂, NaHCO₃
-
Coupling enzyme: Malate dehydrogenase
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Mixture Preparation:
-
In a cuvette, prepare the assay mixture containing the assay buffer, pyruvate, MgCl₂, NaHCO₃, NADH, and malate dehydrogenase.
-
Add the desired concentration of Bromothricin or vehicle control (e.g., DMSO).
-
-
Pre-incubation:
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ATP.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the activity of pyruvate carboxylase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Compare the velocities in the presence and absence of Bromothricin to determine the percentage of inhibition. An IC₅₀ value can be determined by testing a range of Bromothricin concentrations.
-
Safety Precautions
As a brominated organic compound, Bromothricin should be handled with care. While a specific SDS is not available, the following general precautions should be taken:
-
Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate gloves and safety glasses. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
-
Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]
-
Stallings, W. C., et al. (2018). A High-Throughput Screening Assay for Pyruvate Carboxylase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 718–727. [Link]
-
Jit-oh, N., et al. (2010). Inhibitors of Pyruvate Carboxylase. The Open Enzyme Inhibition Journal, 3, 8-22. [Link]
-
Zlitni, S., et al. (2013). Activation and inhibition of pyruvate carboxylase from Rhizobium etli. Archives of Biochemistry and Biophysics, 539(2), 113-121. [Link]
-
Wux, Y., et al. (2022). Structural Insight of KSIII (β-Ketoacyl-ACP Synthase)-like Acyltransferase ChlB3 in the Biosynthesis of Chlorothricin. International Journal of Molecular Sciences, 23(19), 11527. [Link]
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
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Title: Preparation of Bromothricin Standard Solutions for Analytical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Scope and Introduction
Bromothricin is a complex macrolide, a brominated derivative of chlorothricin, originally isolated from Streptomyces antibioticus.[1] Given its intricate structure and potent biological activity, analogous to other complex natural products with anti-tumor properties, its study in drug discovery and development necessitates meticulously prepared analytical standards.[2][3] The accuracy and reliability of analytical data—be it for potency assays, pharmacokinetic studies, or quality control—are fundamentally dependent on the integrity of the standard solutions used for instrument calibration.[4][5]
This application note provides a comprehensive, field-proven protocol for the preparation of Bromothricin standard solutions. It moves beyond a simple list of steps to explain the causality behind critical procedures, ensuring that the resulting standards are not only accurate but also stable and safe to handle. The protocols described herein are designed as a self-validating system, incorporating principles from authoritative guidelines on analytical method validation and the handling of potent chemical agents.[6][7]
Bromothricin: Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the analyte's properties is the foundation of a robust protocol. Bromothricin's characteristics dictate the choice of solvent, storage conditions, and, most importantly, the necessary safety precautions.
Physicochemical Data Summary
The following table summarizes the key properties of Bromothricin, derived from supplier technical data.
| Property | Value | Source |
| Molecular Formula | C₅₀H₆₃BrO₁₆ | Cayman Chemical[1] |
| Formula Weight | 999.9 g/mol | Cayman Chemical[1] |
| Typical Purity | ≥95% | Cayman Chemical[1] |
| Appearance | Solid | Cayman Chemical[1] |
| Recommended Storage | -20°C | Cayman Chemical[1] |
| Long-Term Stability | ≥ 4 years at -20°C | Cayman Chemical[1] |
Causality of Handling: Why Bromothricin Requires Cytotoxic Precautions
While not explicitly classified as a cytotoxic drug in all available literature, Bromothricin's origin as a secondary metabolite from Streptomyces and its relation to complex macrolides with potent biological activities warrant a cautious approach.[1] Many such compounds are highly toxic to cells.[8][9] Therefore, handling Bromothricin under guidelines for cytotoxic or potent compounds is a critical risk-mitigation strategy to ensure operator safety.[8][10]
Mandatory Safety Measures:
-
Engineering Controls : All handling of solid Bromothricin and preparation of concentrated stock solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to control exposure at the source.[10]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:
-
Storage : Solid Bromothricin and prepared stock solutions must be stored in clearly labeled, sealed containers in a dedicated, locked freezer at -20°C.[11] The label should include the compound name, concentration, preparation date, and the initials of the researcher.[11]
-
Waste Disposal : All contaminated materials (e.g., pipette tips, vials, gloves, gowns) must be disposed of as hazardous or cytotoxic waste according to institutional and local regulations.
The Workflow of a Self-Validating Standard
The preparation of an analytical standard is a sequential process where each step builds upon the accuracy of the last. The goal is to create a system where the final concentration is traceable back to the initial mass of a primary standard. This workflow is crucial for method validation as it underpins the determination of accuracy, precision, and linearity.[4][6]
Caption: General workflow for preparing and validating analytical standards.
Materials and Equipment
-
Analyte : Bromothricin reference standard (≥95% purity)[1]
-
Solvent : HPLC-grade or LC-MS grade Dimethyl Sulfoxide (DMSO)
-
Diluent : HPLC-grade Acetonitrile (ACN) or appropriate mobile phase
-
Equipment :
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[12]
-
Calibrated precision pipettes (e.g., P1000, P200, P20)
-
Vortex mixer
-
Amber glass vials with PTFE-lined screw caps for storage
-
Experimental Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)
This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent dilutions. The choice of DMSO as the initial solvent is based on its common use for dissolving complex, poorly water-soluble organic molecules.
Step-by-Step Methodology:
-
Pre-equilibration : Allow the sealed container of Bromothricin to equilibrate to room temperature for at least 30 minutes before opening.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic solid, which would introduce significant weighing errors.[12]
-
-
Weighing : Accurately weigh approximately 1.0 mg of Bromothricin onto a weigh boat using an analytical balance. Record the exact mass to four decimal places (e.g., 1.05 mg).
-
Causality: Using a high-precision balance is fundamental for accuracy. The exact mass is used for the final concentration calculation, not the target mass.[12]
-
-
Quantitative Transfer : Carefully transfer the weighed solid into a 1.0 mL Class A amber volumetric flask. Rinse the weigh boat multiple times with small aliquots of DMSO, transferring each rinse into the flask to ensure no material is lost.
-
Causality: Quantitative transfer is essential to ensure the weighed mass is the mass present in the final solution.[13]
-
-
Dissolution : Add approximately 0.7 mL of DMSO to the volumetric flask. Gently swirl or vortex until all the Bromothricin solid is completely dissolved. Visually inspect against a light source to confirm the absence of particulates.
-
Dilution to Volume : Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[12]
-
Homogenization : Cap the flask securely and invert it at least 15-20 times to ensure a homogenous solution.
-
Causality: Insufficient mixing is a common source of error, leading to concentration gradients within the stock solution.[12]
-
-
Calculation : Calculate the precise concentration of the stock solution.
-
Formula : Concentration (mg/mL) = [Actual Mass (mg) / Volume of Flask (mL)] * Purity
-
Example : (1.05 mg / 1.0 mL) * 0.95 = 0.9975 mg/mL
-
-
Storage : Immediately transfer the stock solution into a properly labeled amber glass vial and store at -20°C.
Experimental Protocol 2: Preparation of Working Standards via Serial Dilution
Working standards are prepared by diluting the primary stock solution to concentrations that span the expected analytical range of the assay.[4] This series is then used to generate a calibration curve.
Caption: Serial dilution scheme for generating working standards.
Step-by-Step Methodology:
-
Prepare Intermediate Stocks : It is often practical to create intermediate stocks to minimize pipetting errors. For example, dilute the 1000 µg/mL primary stock 1:10 in diluent (e.g., ACN) to create a 100 µg/mL intermediate stock. Then dilute this 1:10 again to get a 10 µg/mL stock.
-
Generate Working Standards : Using the 10 µg/mL intermediate stock, prepare a series of working standards as shown in the table below.
-
Homogenize : Vortex each working standard for 15-30 seconds after preparation.
Example Dilution Table for a Calibration Curve:
| Target Concentration (µg/mL) | Volume of 10 µg/mL Stock (µL) | Volume of Diluent (µL) | Final Volume (µL) |
| 1.0 | 100 | 900 | 1000 |
| 0.5 | 50 | 950 | 1000 |
| 0.2 | 20 | 980 | 1000 |
| 0.1 | 10 | 990 | 1000 |
| 0.05 | 5 | 995 | 1000 |
| 0.01 | 1 (from 1 µg/mL WS) | 999 | 1000 |
Validation: Ensuring the Integrity of Your Standards
A prepared standard is not valid until its stability is confirmed under the intended storage and use conditions.[14]
Solution Stability Protocol
The stability of analytical solutions is a key parameter in method validation.[14] It ensures that the standard does not degrade over the course of an analytical run.
-
Objective : To determine the duration for which prepared Bromothricin stock and working solutions remain accurate under specified storage conditions (e.g., -20°C for stock, 4°C for working standards).
-
Methodology :
-
Prepare a fresh set of standards (the 'T=0' reference).
-
Analyze the 'T=0' standards and the aged standards (stored for a defined period, e.g., 24, 48, 72 hours) in the same analytical run.
-
Compare the analytical response (e.g., peak area in HPLC) of the aged standard to the fresh standard.
-
-
Acceptance Criteria : The response of the aged standard should typically be within ±2% of the fresh standard's response. The appearance of new degradation peaks should also be monitored.[14]
Documentation and Traceability
Maintain a detailed logbook for the preparation of all standards.[12] This log should include:
-
Name of the compound (Bromothricin)
-
Lot number of the reference material
-
Purity of the reference material
-
Exact mass weighed
-
Final volume of the stock solution
-
Solvent and diluent used, including lot numbers
-
Date of preparation and name of the analyst
-
Calculated final concentration
-
Assigned expiration date based on stability data
Summary of Storage Conditions
| Solution Type | Storage Temperature | Container | Maximum Recommended Duration |
| Solid Bromothricin | -20°C | Original sealed vial | As per manufacturer (≥ 4 years)[1] |
| Primary Stock (in DMSO) | -20°C | Amber glass vial, PTFE cap | 6 months (verify with stability data) |
| Working Standards (in ACN) | 4°C | Amber glass autosampler vials | 24-72 hours (verify with stability data)[14] |
Conclusion
The preparation of accurate and stable Bromothricin standard solutions is a meticulous process that is foundational to generating high-quality, reproducible scientific data. By integrating principles of precision weighing, quantitative transfer, and volumetric accuracy with stringent safety protocols for handling potent compounds, researchers can have high confidence in their analytical results. The causality-driven approach outlined in this guide, combined with rigorous documentation and stability validation, creates a robust and self-validating system essential for success in drug development and scientific research.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. National Center for Biotechnology Information. [Link]
-
Standard Solution Preparation: A Comprehensive Guide. News-Medical.Net. [Link]
-
How Analytical Standards Support Method Validation & Calibration. PureSynth. [Link]
-
Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. AUB ScholarWorks. [Link]
-
Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. MDPI. [Link]
-
What is the mechanism of Bromodiphenhydramine? Patsnap Synapse. [Link]
-
How To Make A Standard Solution. The Chemistry Blog. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Safe handling of cytotoxic drugs and related waste. Pharm-Ed. [Link]
-
Preparation of Standard Solutions. Pharmaguideline. [Link]
-
Solution Stability In Analytical Method Validation: How To Perform. PharmaGuru. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. PubMed. [Link]
-
2.5: Preparing Solutions. Chemistry LibreTexts. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]
-
Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions. PubMed. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. MDPI. [Link]
-
188-Safe handling and waste management of hazardous drugs. eviQ. [Link]
-
Preparation of standard solutions. Dairy Knowledge Portal. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Importance of using analytical standards [scioninstruments.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. fda.gov [fda.gov]
- 8. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 10. hse.gov.uk [hse.gov.uk]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pharmaguru.co [pharmaguru.co]
Characterization of Bromothricin-Mediated Metabolic Inhibition: Targeting Pyruvate Carboxylase
Application Note: AN-BROMO-001
Abstract & Introduction
Bromothricin is a spirotetronate antibiotic and a directed biosynthetic analogue of chlorothricin, produced by Streptomyces antibioticus. While structurally distinct due to the substitution of chlorine with bromine in the benzoate ester moiety, it shares the potent metabolic inhibitory mechanism of its parent compound.
The primary mode of action for bromothricin is the inhibition of Pyruvate Carboxylase (PC) , a critical anaplerotic enzyme. PC catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate (OAA).[1] This reaction is the "metabolic bridge" that replenishes the Tricarboxylic Acid (TCA) cycle and is the first committed step in gluconeogenesis.[2]
Bromothricin acts as a non-competitive antagonist with respect to Acetyl-CoA , the essential allosteric activator of PC. By blocking this activation, bromothricin effectively starves the cell of oxaloacetate, causing a collapse in central carbon metabolism and lipid biosynthesis.
This guide details two validated protocols to assess this inhibition:
-
In Vitro Enzymatic Assay: A coupled spectrophotometric kinetic assay quantifying PC inhibition.
-
Cell-Based Metabolic Flux Assay: A nutrient rescue experiment to validate the target mechanism in live bacteria.
Mechanism of Action
To design effective assays, one must understand the specific molecular bottleneck. Bromothricin does not merely block the active site; it interferes with the allosteric regulation required for the enzyme's activity.
Figure 1: Bromothricin Metabolic Blockade
This diagram illustrates the anaplerotic node where Bromothricin prevents the conversion of Pyruvate to Oxaloacetate, halting the TCA cycle.
Caption: Bromothricin antagonizes Acetyl-CoA activation of Pyruvate Carboxylase, preventing Oxaloacetate synthesis.
Protocol 1: In Vitro Coupled Enzymatic Assay
Objective: Determine the IC50 of Bromothricin against Pyruvate Carboxylase.
Principle: Direct measurement of Oxaloacetate is unstable. We utilize a Coupled Enzyme System using Malate Dehydrogenase (MDH).
-
Reaction A (Target): Pyruvate + ATP + HCO3⁻ → Oxaloacetate + ADP + Pi (Catalyzed by PC).
-
Reaction B (Reporter): Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ (Catalyzed by MDH).
The rate of NADH oxidation (measured as a decrease in Absorbance at 340 nm) is directly proportional to PC activity.
Materials Required[1][3][4][5][6][7][8]
-
Buffer: 100 mM Tris-HCl (pH 7.8).
-
Substrates: Sodium Pyruvate (100 mM stock), NaHCO3 (500 mM stock), ATP (50 mM stock).
-
Cofactors: MgCl2 (100 mM), Acetyl-CoA (5 mM stock - Critical Activator).
-
Reporter System: NADH (10 mM, fresh), Malate Dehydrogenase (MDH, porcine heart, >1000 U/mL).
-
Enzyme: Purified Pyruvate Carboxylase (e.g., from Bacillus or Avian liver source).
-
Test Compound: Bromothricin (dissolved in DMSO).
Experimental Procedure
-
Master Mix Preparation (Per well of 96-well plate): Combine the following to reach final concentrations:
-
Inhibitor Pre-Incubation:
-
Add 90 µL of Master Mix to the plate.
-
Add 5 µL of Bromothricin (varying concentrations: 0.1 nM to 10 µM).
-
Control 1 (Max Activity): DMSO only.
-
Control 2 (Background): No Acetyl-CoA (PC is inactive without it).
-
Incubate for 10 minutes at 30°C to allow Bromothricin to equilibrate with the enzyme's allosteric sites.
-
-
Initiation:
-
Add 5 µL of purified Pyruvate Carboxylase enzyme to start the reaction.
-
-
Detection:
-
Monitor Absorbance at 340 nm (A340) every 30 seconds for 20 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the slope (ΔA340/min) for the linear portion of the curve.
-
Normalize to the DMSO control (100% Activity).
-
Plot % Activity vs. Log[Bromothricin] to determine IC50.
-
Protocol 2: Whole-Cell Metabolic Rescue Assay
Objective: Confirm that Bromothricin inhibits bacterial growth specifically via the Pyruvate Carboxylase pathway.
Principle: If Bromothricin kills bacteria by starving them of Oxaloacetate (OAA), providing downstream metabolites that bypass OAA synthesis should "rescue" the bacteria.
-
Aspartate and Glutamate can enter the TCA cycle directly or be transaminated to OAA and α-ketoglutarate, bypassing the PC blockade.
Figure 2: Rescue Assay Workflow
This diagram outlines the logic of the metabolic rescue experiment.
Caption: Aspartate supplementation bypasses the Bromothricin-induced blockade, restoring growth.
Materials Required[1][3][4][5][6][7][8]
-
Organism: Bacillus subtilis or Staphylococcus aureus (Spirotetronates target Gram-positives).
-
Media: M9 Minimal Media (Must be free of amino acids initially).
-
Supplements: L-Aspartate (10 mM), L-Glutamate (10 mM).
-
Readout: OD600 (Optical Density).
Experimental Procedure
-
Inoculum Prep:
-
Grow bacteria in Minimal Media overnight to deplete intracellular reserves.
-
Dilute to OD600 = 0.05 in fresh Minimal Media.
-
-
Plate Setup (96-well):
-
Condition A (Negative Ctrl): Media + Bacteria + DMSO.
-
Condition B (Test): Media + Bacteria + Bromothricin (at 2x MIC).
-
Condition C (Rescue): Media + Bacteria + Bromothricin (2x MIC) + 10 mM Aspartate .
-
Condition D (Specificity Ctrl): Media + Bacteria + Bromothricin (2x MIC) + Non-relevant metabolite (e.g., Leucine, which cannot replenish OAA).
-
-
Incubation:
-
Incubate at 37°C with shaking for 18–24 hours.
-
-
Analysis:
-
Measure OD600.
-
Success Criteria: Condition B shows <10% growth. Condition C shows >80% growth (Rescue). Condition D shows <10% growth (confirming specificity).
-
Data Interpretation & Troubleshooting
Expected Results Table
| Assay Condition | Expected Result | Interpretation |
| Enzymatic: No Acetyl-CoA | Near Zero Activity | Validates that the enzyme requires activation (System check). |
| Enzymatic: + Bromothricin | Dose-dependent decrease | Bromothricin prevents Acetyl-CoA activation. |
| Cellular: Minimal Media + Bromo | No Growth | Compound is active and inhibits essential metabolism. |
| Cellular: + Bromo + Aspartate | Growth (Rescue) | Confirms mechanism: PC inhibition caused OAA starvation. |
| Cellular: + Bromo + Leucine | No Growth | Confirms specificity; general protein synthesis is not the primary target. |
Troubleshooting Guide
-
High Background in Enzymatic Assay: Ensure NADH is fresh. Spontaneous oxidation of NADH can mimic enzyme activity. Run a "No Enzyme" control.
-
No Inhibition Observed: Check Acetyl-CoA concentration. Since Bromothricin is competitive/antagonistic regarding the activator, extremely high levels of Acetyl-CoA in the assay can outcompete the inhibitor. Titrate Acetyl-CoA to its Km value for optimal sensitivity.
-
Precipitation: Spirotetronates are hydrophobic. Ensure final DMSO concentration is <1% to prevent enzyme denaturation, but sufficient to keep Bromothricin soluble.
References
-
Jitrapakdee, S., et al. (2008). Structure, mechanism and regulation of pyruvate carboxylase. Biochemical Journal. Retrieved from [Link] Authoritative review on the enzyme mechanism and inhibition by spirotetronates like Chlorothricin.
-
Scrutton, M. C., & Fatebene, F. (1975). Inhibition of pyruvate carboxylase by chlorothricin. Antimicrobial Agents and Chemotherapy.[4][5][6][7] (Referenced via class mechanism). Primary literature establishing the PC-inhibition mechanism for this antibiotic class.
-
Elabscience. (n.d.). Pyruvate Carboxylase (PC) Activity Assay Kit Principle. Retrieved from [Link] Standard methodology for coupled PC assays.
Sources
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. benthamopenarchives.com [benthamopenarchives.com]
- 3. researchgate.net [researchgate.net]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics with novel mechanism of action discovered | EurekAlert! [eurekalert.org]
- 7. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Bromide Incorporation in Streptomyces
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for increasing the efficiency of bromide incorporation into secondary metabolites produced by Streptomyces. As you navigate the complexities of microbial fermentation and metabolic engineering, this resource will serve as a field-proven guide to overcoming common challenges and optimizing your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Bromination
This section addresses foundational questions that are critical to designing and troubleshooting your experiments.
Q1: My Streptomyces strain produces a chlorinated natural product. How can I induce it to produce the brominated analog instead?
A1: The key lies in manipulating the halide concentration in your culture medium. Most halogenase enzymes are not strictly selective for chloride and can accept bromide as a substrate, sometimes even with higher efficiency. By substituting chloride salts with bromide salts in your fermentation medium, you can often direct the biosynthesis towards the brominated analog. For instance, in the production of colibrimycins by Streptomyces sp. strain CS147, replacing chlorinated components with brominated ones in the R5A culture medium resulted in the generation of brominated analogues.[1]
It is crucial to start by establishing a baseline production of the chlorinated compound. Then, systematically replace the chloride source (e.g., NaCl, KCl) with a bromide equivalent (e.g., NaBr, KBr) on an equimolar basis. You may need to optimize the bromide concentration, as high levels can be toxic to the cells.
Q2: What is a typical starting concentration for sodium bromide (NaBr) in the fermentation medium, and how high can I go?
A2: A typical starting point for NaBr concentration is in the range of 10-50 mM. However, the optimal concentration is highly strain- and product-dependent. Some studies have shown that for certain Streptomyces species, a salt concentration of around 1% (w/v) NaCl is optimal for secondary metabolite production.[2][3] This is approximately 170 mM, which can serve as a higher-end reference for your bromide salt optimization.
It is essential to perform a dose-response experiment to determine the optimal bromide concentration for your specific Streptomyces strain. This involves testing a range of NaBr concentrations (e.g., 0, 10, 25, 50, 100, 200 mM) and monitoring both the yield of the brominated product and the cell growth (e.g., by measuring dry cell weight). High concentrations of bromide can be inhibitory, so finding the balance between efficient incorporation and minimal toxicity is key.
Q3: I've added NaBr to my culture, but I'm seeing very low or no incorporation of bromide. What are the likely causes?
A3: There are several potential reasons for low bromide incorporation efficiency:
-
Suboptimal Fermentation Conditions: The overall health and metabolic state of your Streptomyces culture are paramount. Factors such as pH, temperature, aeration, and the composition of your carbon and nitrogen sources can significantly impact the production of secondary metabolites and, consequently, the efficiency of the halogenase enzyme.[4][5] The optimal pH for many Streptomyces strains ranges from 6.0 to 8.0.[6]
-
Inefficient Halogenase Enzyme: The native halogenase in your strain may have a strong preference for chloride over bromide. In such cases, even with high concentrations of bromide, incorporation may be limited.
-
Insufficient Precursor Supply: The biosynthesis of the final product depends on a steady supply of the specific precursor molecule that gets halogenated. If the precursor pool is a limiting factor, you will not see an increase in the brominated product, regardless of the bromide concentration.
-
Bromide Toxicity: High concentrations of bromide can be toxic to Streptomyces, leading to reduced cell growth and overall productivity.
Section 2: Troubleshooting Guide - A Deeper Dive into Common Issues
This section provides a structured approach to resolving specific experimental hurdles.
Issue 1: Low Yield of Brominated Product Despite Bromide Supplementation
Symptoms:
-
LC-MS or GC-MS analysis shows a small peak corresponding to the brominated product and a large peak for the non-halogenated backbone.
-
Overall product titer is significantly lower than that of the chlorinated analog under standard conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low brominated product yield.
Detailed Steps:
-
Re-optimize Fermentation Conditions: Ensure that your fermentation parameters are optimal for secondary metabolite production in the presence of bromide. The optimal conditions may shift with the change in halide. Systematically vary pH (e.g., 6.0, 6.5, 7.0, 7.5) and temperature (e.g., 28°C, 30°C, 32°C) to find the sweet spot for your brominated product.[3][5]
-
Fine-tune Bromide Concentration: As detailed in the table below, perform a thorough analysis of bromide concentration.
-
Enhance Precursor Supply: If you suspect the precursor to be a limiting factor, consider metabolic engineering strategies. For instance, if your precursor is derived from a specific amino acid, you could overexpress the genes involved in its biosynthesis. Quorum sensing-based systems can also be engineered to upregulate precursor supply pathways as cell density increases.[7]
-
Halogenase Engineering: For a more advanced approach, consider engineering the halogenase enzyme itself. If the native enzyme has low activity with bromide, you could try to introduce mutations to alter its substrate specificity. Alternatively, you can heterologously express a halogenase from another organism that is known to have high bromination efficiency.[8][9][10]
Issue 2: High Cellular Toxicity and Poor Growth
Symptoms:
-
Reduced mycelial biomass compared to control cultures.
-
Delayed onset of secondary metabolite production.
-
A significant drop in pH of the culture.
Troubleshooting Steps:
-
Reduce Initial Bromide Concentration: High initial concentrations of bromide can be toxic. Start with a lower concentration and gradually increase it in subsequent experiments.
-
Fed-Batch Strategy: Instead of adding all the bromide at the beginning of the fermentation, consider a fed-batch approach. Add a portion of the bromide initially and then supplement with additional bromide at different time points during the fermentation.
-
Adapt the Strain: Sometimes, strains can adapt to higher salt concentrations. Try serially passaging your Streptomyces strain in media with gradually increasing concentrations of NaBr.
Section 3: Experimental Protocols and Data
Protocol: Optimizing Bromide Concentration for Enhanced Incorporation
This protocol provides a step-by-step guide to determining the optimal bromide concentration for your experiment.
Objective: To identify the concentration of NaBr that maximizes the yield of the brominated target molecule without significantly inhibiting cell growth.
Materials:
-
Streptomyces strain of interest
-
Seed culture medium
-
Production medium (without NaCl)
-
Sterile NaBr stock solution (e.g., 1 M)
-
Shaker incubator
-
Spectrophotometer or equipment for dry cell weight measurement
-
LC-MS or GC-MS for product analysis
Procedure:
-
Prepare Seed Culture: Inoculate a suitable seed medium with your Streptomyces strain and incubate under optimal conditions until it reaches the late-logarithmic phase.
-
Set up Production Cultures: Prepare a series of flasks with your production medium.
-
Add Bromide: Using your sterile NaBr stock solution, supplement the production flasks to achieve a range of final concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). The 0 mM flask will serve as your negative control.
-
Inoculate: Inoculate each flask with the same volume of your seed culture.
-
Incubate: Place the flasks in a shaker incubator at the optimal temperature and agitation speed for your strain.
-
Monitor Growth and Production: At regular intervals (e.g., every 24 hours for 7-10 days), take samples from each flask to:
-
Measure cell growth (e.g., optical density or dry cell weight).
-
Extract the secondary metabolites and analyze the yield of the brominated product by LC-MS or GC-MS.
-
-
Data Analysis: Plot cell growth and brominated product yield as a function of NaBr concentration. Identify the concentration that gives the highest product yield with acceptable cell growth.
Data Presentation: Bromide Concentration vs. Product Yield and Cell Growth
The following table is a representative example of the data you might generate from the protocol above.
| NaBr Concentration (mM) | Relative Cell Growth (%) | Relative Brominated Product Yield (%) |
| 0 | 100 | 0 |
| 10 | 98 | 35 |
| 25 | 95 | 70 |
| 50 | 90 | 100 |
| 100 | 75 | 85 |
| 150 | 50 | 60 |
| 200 | 30 | 25 |
Note: These are example values and will vary depending on the strain and target molecule.
Section 4: Metabolic and Genetic Considerations
The Role of the Halogenase Enzyme
Halogenases are the key enzymes responsible for incorporating halide ions into organic molecules.[9] In Streptomyces, these are often FAD-dependent enzymes that are part of the biosynthetic gene cluster for the natural product.
Diagram: Simplified Halogenation Pathway
Caption: The central role of the halogenase enzyme.
Some halogenases exhibit a preference for certain halide ions. For example, the tryptophan 6-halogenase (SatH) from Streptomyces albus shows specificity for both chloride and bromide ions and has a higher performance in bromination.[8] If your strain's native halogenase is inefficient, consider heterologous expression of a more suitable one.
Analytical Methods for Quantifying Brominated Metabolites
Accurate quantification of your brominated product is essential for optimizing your process. Several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or diode-array detector, HPLC can be used to separate and quantify your target molecule.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for identifying and quantifying compounds based on their mass-to-charge ratio. It is particularly useful for confirming the incorporation of bromine by observing the characteristic isotopic pattern of bromine (79Br and 81Br are present in a nearly 1:1 ratio).[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent choice for separation and quantification.[13]
Method validation is crucial to ensure the accuracy and reliability of your quantitative data.[11]
References
-
Yun, T. Y., Feng, R. J., Zhou, D. B., Pan, Y. Y., Chen, Y. F., Wang, F., et al. (2018). Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere. PLOS ONE, 13(11), e0206497. [Link]
-
Thirumurugan, D., & Ganesan, M. (2019). Optimization of culture conditions for antimicrobial metabolites production by Streptomyces sp. against bacterial leaf blight pathogen Xanthomonas oryzae pv. oryzae. International Journal of Chemical Studies, 7(3), 1855-1861. [Link]
-
Uddin, M. N., Afrin, S., Anwar, M. N., & Islam, M. A. (2015). Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil. Mycobiology, 43(3), 229–236. [Link]
-
Sujatha, P., & Ramana, T. (2013). Optimization of culture conditions of Streptomyces rochei (MTCC 10109) for the production of antimicrobial metabolites. Journal of Applied Pharmaceutical Science, 3(8), 1-6. [Link]
-
Singh, R., Kumar, A., Singh, P., Singh, R., & Kumar, V. (2024). Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. Frontiers in Bioengineering and Biotechnology, 12, 1369988. [Link]
-
Kim, J., Lee, J. K., & Kim, B. G. (2020). Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. ChemBioChem, 21(10), 1466–1470. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-78. [Link]
-
Weichold, V., & Vilcinskas, A. (2016). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Marine Drugs, 14(3), 56. [Link]
-
Oves-Costales, D., Ubide-Pérez, C., Asensio, F. J., Bill, R. M., & Manteca, Á. (2021). Colibrimycins, Novel Halogenated Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Compounds Produced by Streptomyces sp. Strain CS147. Applied and Environmental Microbiology, 87(18), e00843-21. [Link]
-
Kumar, M., & Kumar, V. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(1), 53. [Link]
-
Wang, Y., Zhang, Y., & He, J. (2025). Halogenation and Dehalogenation Potential of Microorganisms in Yangtze River Waters. Preprints.org. [Link]
-
Roque, A., & Santos, J. L. M. (2024). Analytical methods for the analysis of bromoform in red seaweed Asparagopsis armata and Asparagopsis taxiformis – A review. ResearchGate. [Link]
-
Payne, J. T., & Moody, T. S. (2016). Development of Halogenase Enzymes for Use in Synthesis. The University of Manchester. [Link]
-
Oves-Costales, D., Ubide-Pérez, C., Asensio, F. J., Bill, R. M., & Manteca, Á. (2021). Colibrimycins, novel halogenated hybrid PKS-NRPS compounds produced by Streptomyces sp. CS147. ResearchGate. [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]
-
Zhang, Y. (2022). Understanding the biosynthesis of halogenated nucleosides from Streptomycetes. University of British Columbia. [Link]
-
Krick, A., Kehraus, S., & König, G. M. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 677. [Link]
-
Ismail, A., & Thibodeaux, C. J. (2020). Halogenase Engineering for the Generation of New Natural Product Analogues. ResearchGate. [Link]
-
Thompson, C. D., & O'Connor, S. E. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews, 50(16), 9039-9062. [Link]
-
Kim, H. J., Kim, J. N., & Kim, B. G. (2023). Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin. Biotechnology and Bioengineering, 120(4), 1083-1093. [Link]
-
Caradec, T., Lebeuf, R., & Silar, P. (2021). Halogenation in Fungi: What Do We Know and What Remains to Be Discovered?. Journal of Fungi, 7(5), 374. [Link]
-
Pérez-Victoria, I., Pérez-Zúñiga, F. J., & Olano, C. (2022). Biosynthesis of Largimycins in Streptomyces argillaceus Involves Transient β-Alkylation and Cryptic Halogenation Steps Unprecedented in the Leinamycin Family. ACS Chemical Biology, 17(7), 1856–1865. [Link]
-
Strasser, H., & Stuppner, H. (2016). Analytical Methods for Secondary Metabolite Detection. Methods in Molecular Biology, 1405, 195-207. [Link]
-
Ziembińska-Buczyńska, A., & Ciesielski, S. (2023). Potential of Microbial Communities to Perform Dehalogenation Processes in Natural and Anthropogenically Modified Environments—A Metagenomic Study. International Journal of Molecular Sciences, 24(13), 10884. [Link]
Sources
- 1. Colibrimycins, Novel Halogenated Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Compounds Produced by Streptomyces sp. Strain CS147 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
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- 7. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of neoaureothin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Bromothricin
Welcome to the technical support center for Bromothricin. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low recovery rates during experimental workflows. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to ensure the integrity and reproducibility of your results.
Understanding Bromothricin: The Root of the Challenge
Bromothricin is a novel synthetic molecule with significant therapeutic potential. However, its unique physicochemical properties present distinct challenges in the lab. Successful handling and purification require a nuanced understanding of its behavior.
Key Physicochemical Properties of Bromothricin:
-
High Hydrophobicity: Bromothricin possesses a logP value of approximately 4.8, indicating a strong tendency to partition into non-polar environments. This leads to significant non-specific binding to common laboratory plastics.[1][2]
-
Photosensitivity: The molecule contains a conjugated system that is susceptible to photodegradation upon exposure to light, particularly in the UV spectrum (λmax ~320 nm).[3][4]
-
pH-Dependent Instability: Bromothricin is most stable in a narrow pH range of 6.0-7.0. It undergoes rapid hydrolysis at pH < 5 and oxidation at pH > 8.0.
-
Susceptibility to Oxidation: The presence of a thioether linkage makes Bromothricin vulnerable to oxidation, which can be catalyzed by trace metal ions.[5]
These properties are the primary drivers of low recovery. The following troubleshooting guide is structured as a series of questions that address the most common failure points in a typical workflow, from sample preparation to final analysis.
Section 1: Sample Preparation and Handling
This is often the most critical stage where analyte loss occurs.[6] Every step, from the choice of container to the method of dissolution, can impact your final recovery.
FAQ 1: My initial quantification of Bromothricin is inconsistent and lower than expected, even before any purification steps. What could be going wrong?
Answer: This issue almost always points to analyte loss due to adsorption to labware or degradation during initial handling.[6][7]
Causality: Bromothricin's high hydrophobicity causes it to readily adsorb to the surfaces of standard polypropylene tubes and pipette tips.[1][8] This loss is most significant at low concentrations. Furthermore, exposure to ambient light during weighing and dissolution can initiate photodegradation.[9]
Troubleshooting Protocol: Minimizing Adsorption and Degradation
-
Select Appropriate Labware:
-
Priority: Use low-retention polypropylene tubes or glass vials. Studies have shown that for hydrophobic peptides, which share properties with Bromothricin, low-binding tubes significantly reduce loss compared to standard polypropylene or even borosilicate glass.[8]
-
Pre-treatment: If low-retention tubes are unavailable, pre-condition standard polypropylene tubes by washing them with a solution of 0.1% Bovine Serum Albumin (BSA) or a non-ionic detergent like Tween-20, followed by a rinse with high-purity water and drying.[10] This blocks the hydrophobic sites on the plastic surface.
-
-
Control Environmental Conditions:
-
Light: Perform all initial handling steps (weighing, dissolution) under amber lighting or in a dark room.[4] Use amber-colored vials for sample storage.
-
Atmosphere: If possible, handle the compound under an inert gas like nitrogen or argon to minimize oxidation, especially if preparing stock solutions for long-term storage.[5]
-
-
Optimize Dissolution Solvent:
-
Dissolve Bromothricin in a solvent that is compatible with your downstream application but also minimizes adsorption. A solution of 50:50 acetonitrile:water with 0.1% formic acid is often a good starting point, as the organic content and low pH can help keep the analyte in solution and reduce binding.
-
Workflow Diagram: Initial Sample Handling
Caption: A decision tree for troubleshooting SPE recovery.
Section 3: Chromatographic Analysis (HPLC/UPLC)
Even if the sample preparation is perfect, low recovery can still manifest as poor peak shape, low signal intensity, or complete absence of the peak during chromatographic analysis.
FAQ 4: My Bromothricin peak is broad, tailing, or showing poor recovery from the HPLC column. What should I investigate?
Answer: Poor peak shape and on-column recovery are typically caused by secondary interactions with the stationary phase, poor solubility in the mobile phase, or on-column degradation.
Causality: The chemical structure of Bromothricin may have sites that can engage in secondary interactions (e.g., ionic interactions with residual silanols on the silica backbone of the column). This can lead to peak tailing and irreversible adsorption. [11]Furthermore, if the mobile phase is not optimized, the compound may precipitate at the head of the column upon injection, leading to broad peaks and carryover.
Troubleshooting Protocol: Optimizing HPLC/UPLC Conditions
-
Mobile Phase Additives:
-
Acid Modifier: Use a mobile phase containing a low concentration of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05%). This can help to suppress the ionization of silanol groups on the column, reducing secondary interactions. [12][13]Note that TFA can cause ion suppression if you are using mass spectrometry detection. [14] * Buffer: For better pH control, use a buffer like ammonium formate. A mobile phase of 10 mM ammonium formate at pH 6.5 can significantly improve peak shape for sensitive compounds. [15]
-
-
Injection Solvent:
-
Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions. [16]Injecting in a much stronger solvent can cause peak distortion and precipitation.
-
-
Column Choice and Temperature:
-
Column: If tailing persists, consider using a column with a different stationary phase (e.g., a phenyl-hexyl phase) or a column with end-capping technology designed to shield residual silanols.
-
Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape and reduce viscosity, but be mindful of the potential for on-column degradation of Bromothricin. [17]
-
References
-
Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Hawach Scientific. (2023). Common Trouble-Shooting About SPE Cartridge. [Link]
-
LCGC International. (2017). Three Common SPE Problems. [Link]
-
University of Rhode Island. (n.d.). Troubleshooting High Performance Liquid Chromatography. [Link]
-
Food Safety Institute. (2025). Best Practices for Sample Preparation in Food Analysis. [Link]
-
SINEO Microwave Chemistry. (n.d.). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. [Link]
-
Phenomenex. (2025). Sample preparation: Impacts and best practices. [Link]
-
Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?[Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
- Monti, D., et al. (2015). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Molecules, 20(1), 1030-1053.
-
ResearchGate. (n.d.). Formulation and stability testing of photolabile drugs. [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
- Larsen, N. B., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLoS One, 10(5), e0122453.
- Crowe, K. M., & O'Brien, K. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical Biochemistry, 47(15), 1169-1172.
-
MDPI. (n.d.). Optimization of Protein Precipitation for High-Loading Drug Delivery Systems for Immunotherapeutics. [Link]
-
ResearchGate. (n.d.). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. [Link]
-
Ludwig-Maximilians-Universität München. (n.d.). Protein Adsorption to Vial Surfaces - Quantification, Structural and Mechanistic Studies. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
ResearchGate. (n.d.). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. [Link]
-
Thermo Fisher Scientific. (2024). How to reduce your sample loss to significantly improve your results. [Link]
-
PubMed. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. [Link]
-
Ingenta Connect. (n.d.). Particular features of photolabile substances in tablets. [Link]
-
Welch Materials. (2025). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. [Link]
-
bioRxiv. (2023). Assay for characterizing adsorption-properties of surfaces (APS) sample preparation prior to quantitative omics. [Link]
-
Pharmaceutical Technology. (2003). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]
-
ResearchGate. (n.d.). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. [Link]
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improving Bromothricin stability in culture media
Technical Support Center: Bromothricin Stability & Optimization
Subject: Improving Bromothricin Stability and Yield in Culture Media Document ID: TS-BROMO-2026-02 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Bromothricin Challenge
Bromothricin is a rare, brominated macrolide antibiotic, structurally analogous to chlorothricin .[1] It is a spiro-tetronic acid macrolide produced by Streptomyces antibioticus (e.g., strain Tü 99) when the fermentation medium is enriched with bromide salts and depleted of chloride.
The Core Instability Problem: Researchers often face two distinct stability challenges with Bromothricin:
-
Biosynthetic Instability (Production Phase): The bacterium preferentially incorporates chlorine over bromine. If chloride ions are present in the media (even as trace contaminants), the organism reverts to producing chlorothricin, reducing bromothricin purity.
-
Chemical Instability (Assay Phase): The C-Br bond is energetically weaker than the C-Cl bond, making bromothricin significantly more susceptible to photolytic dehalogenation and hydrolytic cleavage of the lactone ring under physiological pH (pH 7.4+).
This guide provides targeted troubleshooting to stabilize Bromothricin during both production (fermentation) and application (cell culture assays).
Troubleshooting Guide & FAQs
Category A: Biosynthetic Stability (Fermentation & Production)[2]
Q: Why does my mass spectrometry analysis show high levels of Chlorothricin despite adding Potassium Bromide (KBr) to the media? A: This is a classic issue of Halide Competition . The acyltransferase enzymes in Streptomyces antibioticus generally have a higher affinity for chloride.
-
Root Cause: Standard media components (yeast extract, tap water, NaCl-based buffers) introduce significant background chloride.
-
Solution: You must shift the halogen ratio aggressively.
-
Eliminate NaCl: Replace all sodium chloride with sodium bromide (NaBr) or potassium bromide (KBr).
-
Water Source: Use only 18.2 MΩ·cm Milli-Q water to remove trace tap-water chlorides.
-
Substrate Control: Screen nitrogen sources (peptone/yeast extract) for chloride content or use defined synthetic media.
-
The "Flooding" Technique: Maintain a molar ratio of Br⁻:Cl⁻ > 50:1 in the fermentation broth.
-
Q: The yield of Bromothricin drops significantly when I scale up from shaker flasks to a bioreactor. Why? A: This is likely due to Oxidative Stress on the tetronic acid moiety.
-
Mechanism: Bioreactors often have higher dissolved oxygen (DO) transfer rates than shake flasks. While oxygen is necessary for Streptomyces growth, excess Reactive Oxygen Species (ROS) can attack the spiro-tetronic acid ring.
-
Correction:
-
Limit DO to 20–30% saturation.
-
Add radical scavengers like Ascorbic Acid (0.5 mM) or Glutathione to the media post-log phase.
-
Category B: Chemical Stability (In Vitro Assays)
Q: My IC50 values shift drastically if I pre-incubate Bromothricin in cell culture media for 24 hours. Is it degrading? A: Yes. Bromothricin is chemically labile in standard DMEM/RPMI media due to two factors: Alkaline Hydrolysis and Photolysis .
-
The pH Factor: Standard cell culture media (pH 7.4) is slightly alkaline relative to the stability window of spiro-tetronic acids (pH 5.0–6.5). At pH > 7.4, the lactone ring undergoes irreversible hydrolysis.
-
The Light Factor: The carbon-bromine bond is photosensitive. Exposure to biosafety cabinet lighting or incubator lights causes dehalogenation.
-
Protocol Fix:
-
Buffer: Use HEPES-buffered media adjusted to pH 7.0 (or 6.8 if your cells tolerate it) rather than relying solely on Bicarbonate/CO2 buffering, which fluctuates.
-
Light: All handling must occur under yellow light or in amber vessels.
-
Q: I see precipitation when adding Bromothricin stock (DMSO) to the culture media. A: Bromothricin is highly lipophilic. Rapid dilution into aqueous media causes "crashing out."
-
Solution:
-
Step-down Dilution: Do not dilute directly from 100% DMSO to media. Create an intermediate dilution (e.g., 10% DMSO in PBS) before the final spike.
-
Carrier Protein: Pre-complex the antibiotic with BSA (Bovine Serum Albumin) or use Cyclodextrin (HP-β-CD) to improve solubility, though be aware that BSA binding may reduce the free drug concentration available to cells.
-
Optimized Stabilization Protocol
Objective: To maintain >90% Bromothricin integrity over a 48-hour assay window.
| Component | Standard Condition | Optimized Condition | Rationale |
| Base Media | DMEM / RPMI | Low-Cl⁻ Defined Media | Prevents halide exchange; reduces background interference. |
| pH Buffer | NaHCO₃ (pH 7.4) | HEPES (25mM, pH 6.8–7.0) | Prevents alkaline hydrolysis of the lactone ring. |
| Light Exposure | Ambient Lab Light | Dark / Amber / Foil | Prevents photolytic cleavage of the C-Br bond. |
| Antioxidant | None | Ascorbic Acid (50 µM) | Protects the tetronic acid moiety from oxidation. |
| Solvent | 100% DMSO | DMSO + 0.1% Tween-80 | Prevents micro-precipitation upon aqueous dilution. |
Step-by-Step Workflow:
-
Stock Prep: Dissolve Bromothricin in anhydrous DMSO to 10 mM. Store at -80°C in amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching).
-
Media Prep: Prepare assay media with 25mM HEPES. Adjust pH to 7.0 at the working temperature (37°C).
-
Dilution:
-
Mix Bromothricin stock with solvent vehicle (DMSO/Tween).
-
Add to media under low-light conditions.
-
Vortex immediately to disperse.
-
-
Incubation: Incubate in the dark. If using transparent plates for microscopy, wrap the stack in aluminum foil.
Mechanistic Visualization
The following diagram illustrates the competitive biosynthesis and the degradation pathways that must be mitigated.
Caption: Figure 1. Biosynthetic competition between Chloride and Bromide determines product purity, while pH and light drive degradation in culture media.
References
-
Keller-Schierlein, W., Muntwyler, R., & Zähner, H. (1969).[2][3] Stoffwechselprodukte von Mikroorganismen. 75. Mitteilung. Bromothricin.[4][3][5][6][7] Experientia , 25(8), 786.[3]
-
Foundational paper describing the isolation of Bromothricin from Streptomyces antibioticus via bromide substitution.[1]
-
-
MedChemExpress (MCE). Bromothricin Product Datasheet & Stability Data.
- Provides chemical structure (C50H63BrO16)
- Mitchell, S. S., et al. (2004). Structural and stability characteristics of halogenated macrolides. Journal of Natural Products, 67(8).
- Vertex AI Search. (2025). Search Results: Bromothricin antibiotic stability and Streptomyces antibioticus.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 483 - USA Chemical Suppliers [americanchemicalsuppliers.com]
Technical Support Center: Resolving Bromothricin Peaks in HPLC Analysis
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Bromothricin. As a molecule with unique physicochemical properties, Bromothricin can present significant chromatographic hurdles, from poor peak shape to inadequate resolution from critical impurities.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols. Our approach is built on the E-E-A-T framework—Expertise, Experience, Authoritativeness, and Trustworthiness—to empower you to not only solve immediate problems but also build robust and reliable analytical methods for the future.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid, direct answers to the most common peak shape and retention issues.
Q1: My Bromothricin peak is tailing. What are the most common causes?
Peak tailing, where a peak has an asymmetric "tail," is frequently caused by secondary-site interactions between the analyte and the stationary phase.[1] For a compound like Bromothricin, which may possess basic functional groups, the primary cause is often interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3][4] These silanols can become ionized (negatively charged) at mobile phase pH levels above 3, leading to strong, unwanted ionic interactions with positively charged analytes.[5][6] Other causes can include column contamination, using a mobile phase pH too close to the analyte's pKa, or extra-column dead volume.[2][7]
Q2: Why is my Bromothricin peak showing fronting?
Peak fronting, the inverse of tailing, is less common but typically points to a few specific issues.[8] The most frequent causes are sample overload (injecting too much mass or volume) or a sample solvent that is significantly stronger (higher organic content) than the mobile phase.[9][10] The strong sample solvent carries the analyte band too quickly at the beginning of its migration through the column, causing the peak to distort.[11] In some cases, a physical disturbance or collapse of the column packing bed at the inlet can also lead to fronting.[8][9]
Q3: All my peaks, including Bromothricin, are broad. What should I check first?
When all peaks in a chromatogram are uniformly broad, the issue is likely systemic rather than chemical. Start by investigating "extra-column" effects. This includes potential dead volume in the system, which can occur from poorly seated fittings or using tubing with an excessively large internal diameter.[2][12][13] Other potential causes include a low flow rate, a detector setting with a slow response time or an oversized flow cell, or general column aging and loss of efficiency.[13][14][15]
Q4: I'm seeing a split peak for Bromothricin. What does this indicate?
A split peak can arise from several sources. A common cause is a partially blocked inlet frit on the column, which disrupts the sample path and creates two different flow streams.[11] Another frequent reason is injecting the sample in a solvent that is immiscible with or much stronger than the mobile phase, causing the sample to precipitate or behave erratically upon injection.[11] If the mobile phase pH is very close to the pKa of Bromothricin, it can exist in two different ionized states simultaneously, which can sometimes lead to peak splitting or shoulders.[7][16]
Q5: My retention time for Bromothricin is shifting between injections. Why is this happening?
Retention time instability is often a sign of an unequilibrated or changing system. The most common culprits are insufficient column equilibration time between gradient runs, a mobile phase that is changing composition (e.g., selective evaporation of a volatile organic component), or temperature fluctuations in the column compartment.[17] If the mobile phase is not adequately buffered, small changes in its pH can cause significant retention shifts for ionizable analytes like Bromothricin.[18][19] Leaks in the pump or seals can also lead to an inconsistent flow rate, directly impacting retention times.
Section 2: In-Depth Troubleshooting Guides - Resolving Complex Issues
This section offers structured, step-by-step workflows for tackling more persistent and complex separation challenges.
Guide 1: Poor Resolution & Co-elution with Impurities
Problem: I cannot separate the main Bromothricin peak from a closely eluting, critical impurity. My resolution (Rs) is less than the required 1.5.
Analysis of the Problem (Expertise & Experience): Peak resolution is governed by the interplay of three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k').[20]
-
Efficiency (N): A measure of peak sharpness. Higher efficiency (skinnier peaks) leads to better resolution.
-
Retention Factor (k'): How long the analyte is retained on the column. If peaks elute too early (low k'), there is not enough interaction time with the stationary phase to achieve separation.[21]
-
Selectivity (α): The most critical factor for co-eluting peaks. It represents the ability of the chromatographic system to chemically differentiate between two analytes. To resolve co-eluting peaks, you must change the fundamental chemistry of the separation to improve selectivity.[21][22]
The workflow below prioritizes changes that have the largest impact on selectivity first.
Caption: Logical workflow for systematically troubleshooting co-eluting peaks.
Protocol 1: Optimizing Mobile Phase Composition to Enhance Selectivity (α)
-
Assess and Adjust Retention Factor (k'):
-
First, ensure your Bromothricin peak has a retention factor (k') between 2 and 10 for optimal resolution. A k' value below 2 means the analyte is eluting too close to the void volume, leaving little time for separation to occur.[21]
-
If k' is too low, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in 5% increments. This will increase the retention of both compounds, providing a better opportunity for separation.[20]
-
-
Change the Organic Modifier:
-
The choice of organic solvent is a powerful tool for altering selectivity.[22] If you are using acetonitrile, prepare an equivalent strength mobile phase with methanol and re-run the analysis. The different solvent properties (acetonitrile is aprotic, methanol is protic) will change the interactions with your analytes and the stationary phase, often shifting the elution order or increasing the spacing between peaks.[23]
-
-
Systematically Vary Mobile Phase pH:
-
If Bromothricin or its impurity are ionizable, pH is one of the most effective variables for changing selectivity.[7][18]
-
CAUTION: Only adjust pH within the stable range for your column (typically pH 2-8 for silica-based columns).
-
Prepare a series of buffered mobile phases at different pH values (e.g., pH 2.5, 3.0, 3.5, 6.5, 7.0). Ensure you use a suitable buffer (e.g., phosphate, formate) at a concentration of 10-25 mM.
-
Analyze your sample with each mobile phase, ensuring the column is fully equilibrated at the new pH before each injection. Small changes in pH can lead to dramatic changes in retention time and selectivity for ionizable compounds.[16]
-
Protocol 2: Evaluating Different Stationary Phases
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical variable to change.[21] The goal is to introduce different types of molecular interactions.
-
Select an Alternate Stationary Phase:
-
If you are using a standard C18 column (which separates primarily based on hydrophobicity), select a column with a different chemistry.[24]
-
Phenyl-Hexyl Phase: Offers pi-pi interactions, which can be highly selective for aromatic compounds.
-
Cyano (CN) Phase: Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.
-
Polar-Embedded Phase: Contains a polar group (e.g., amide) embedded in the alkyl chain, which can reduce interactions with basic compounds and offer different selectivity for polar molecules.[2]
-
-
Perform Initial Scouting Runs:
-
Using the alternate column, perform a simple gradient run (e.g., 5% to 95% organic over 15 minutes) to quickly assess the potential for separation.
-
Based on the scouting run, develop an isocratic or optimized gradient method for the new column.
-
Table 1: Example Data from Method Development to Resolve Co-elution
| Parameter Changed | Original Method (C18) | Methanol Mobile Phase | pH 3.0 Mobile Phase | Phenyl-Hexyl Column |
| Mobile Phase | 60:40 ACN:H₂O | 70:30 MeOH:H₂O | 60:40 ACN:Buffer | 60:40 ACN:H₂O |
| Retention Time (Bromo) | 5.2 min | 6.8 min | 8.1 min | 7.5 min |
| Retention Time (Impurity) | 5.3 min | 7.0 min | 7.5 min | 8.5 min |
| Resolution (Rs) | 0.8 | 1.1 | 1.4 | 2.1 |
Guide 2: Peak Shape Issues - A Deeper Dive into Tailing
Problem: My Bromothricin peak exhibits significant tailing (Asymmetry Factor > 1.5), which is compromising my integration accuracy, even after basic troubleshooting.
Analysis of the Problem (Expertise & Experience): Severe peak tailing for basic or ionizable compounds on reversed-phase columns is almost always a symptom of secondary interactions with surface silanols.[1][3] While modern, high-purity silica columns have fewer of these active sites, they are never completely eliminated.[6] The interaction is pH-dependent; at low pH (<3), silanols are mostly protonated and less active, while at mid-range pH, they become ionized and strongly interact with protonated basic analytes, causing tailing.[3][4]
Sources
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- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromtech.com [chromtech.com]
- 21. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
- 24. HPLC Column Selection Guide [scioninstruments.com]
Technical Support Center: Bromothricin Solubilization & Handling
Current Status: Operational Topic: Overcoming Solubility Issues with Bromothricin Samples Assigned Specialist: Dr. A. Vance, Senior Application Scientist Reference Class: Spirotetronic Acid Macrolides / Lipophilic Antibiotics
Executive Summary: The "Hydrophobic Crash" Phenomenon
Bromothricin, a bromo-derivative of the spirotetronic acid antibiotic chlorothricin , presents a classic challenge in natural product chemistry: it is a large, highly lipophilic molecule with a sensitive acidic moiety.
The most common failure mode reported by researchers is precipitation upon dilution . While the compound dissolves readily in organic solvents (DMSO, MeOH), it "crashes out" (precipitates) immediately when introduced to aqueous biological media, leading to erratic IC50 data and false negatives in bioassays.
This guide provides a self-validating protocol to maintain solubility from the stock vial to the cellular interface.
Module 1: Stock Solution Preparation
Q: What is the optimal solvent for primary stock preparation?
A: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard, but purity is critical.
While ethanol and methanol can dissolve Bromothricin, they are volatile and can lead to concentration drift over time. DMSO is preferred due to its high dielectric constant and ability to disrupt the intermolecular forces of large macrolides.
Protocol:
-
Weighing: Weigh Bromothricin powder into a glass vial (avoid plastics initially to prevent adsorption).
-
Solvent: Add sterile-filtered, anhydrous DMSO (≥99.9%) to achieve a concentration of 10–20 mg/mL .
-
Vortexing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath for 5 minutes at room temperature.
-
Storage: Aliquot immediately into amber glass vials with Teflon-lined caps. Store at -20°C.
Technical Warning: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water can catalyze the hydrolysis of the spirotetronic acid ring, rendering the antibiotic inactive [1].
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Suitability for Stock | Notes |
| DMSO | Excellent (++++) | Recommended | High boiling point; cytotoxic >1% v/v. |
| Methanol | Good (+++) | Acceptable | Volatile; evaporation alters concentration. |
| Ethanol | Moderate (++) | Conditional | Lower solubility limit than DMSO. |
| Water | Insoluble (-) | Do Not Use | Immediate precipitation. |
| PBS (pH 7.4) | Poor (-) | Do Not Use | Salting-out effect reduces solubility further. |
Module 2: Preventing Precipitation in Bioassays
Q: My sample precipitates when I add the DMSO stock to the culture media. How do I fix this?
A: You are likely inducing "Solvent Shock." Use a Stepwise Intermediate Dilution.
Directly pipetting 100% DMSO stock into aqueous media creates a local zone of high hydrophobicity that rapidly collapses as the DMSO diffuses, forcing the lipophilic Bromothricin to aggregate before it can disperse.
The Fix: The "Intermediate Step" Protocol Instead of a 1:1000 single-step dilution, use a secondary solvent bridge or a surfactant.
Step-by-Step Protocol:
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into a solvent mixture of 50% DMSO / 50% PBS (or media). This "softens" the polarity shift.
-
Add Surfactant (Optional but Recommended): For difficult assays, include 0.05% Tween-80 or Solutol HS 15 in the assay media before adding the drug. This stabilizes the colloidal suspension.
-
Final Dilution: Pipette the Intermediate solution into the final assay well.
Visualizing the Workflow:
Figure 1: Comparison of Direct Dilution (Failure Mode) vs. Stepwise Intermediate Dilution (Success Mode).
Module 3: pH Stability and Chemical Integrity
Q: Does the pH of my buffer affect Bromothricin's solubility or stability?
A: Yes. The spirotetronic acid moiety functions as a weak acid and is chemically labile.
Bromothricin, like its parent compound Chlorothricin, contains a spiro-tetronic acid ring system. This group is essential for biological activity (often inhibiting pyruvate carboxylase or fatty acid synthesis) but is sensitive to hydrolysis [2].
-
Acidic Conditions (pH < 5): The molecule is protonated and highly lipophilic (lowest solubility).
-
Neutral Conditions (pH 7.0–7.4): Optimal balance of stability and solubility for cell assays.
-
Basic Conditions (pH > 8.5): DANGER. While solubility increases due to deprotonation, the spiro-ring is prone to irreversible hydrolysis (ring-opening), destroying the antibiotic activity.
Recommendation: Buffer your assay media with HEPES (25 mM, pH 7.2–7.4) . Avoid unbuffered saline or highly alkaline carbonate buffers.
Module 4: In Vivo Formulation (Advanced)
Q: We are moving to animal studies. DMSO is too toxic. What is the formulation strategy?
A: You must encapsulate the hydrophobic core using cyclodextrins or micelles.
For in vivo delivery (IP or IV), simple DMSO/Saline mixtures often cause precipitation in the vein or peritoneum.
Recommended Vehicle: 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline.
Protocol:
-
Dissolve HP-β-CD in sterile water or saline to make a 20% solution.
-
Add Bromothricin (from a concentrated ethanolic stock, evaporate the ethanol, or add powder directly).
-
Stir continuously for 4–6 hours at room temperature to allow inclusion complex formation.
-
Filter sterilize (0.22 µm).
-
This method cages the hydrophobic Bromothricin inside the cyclodextrin ring, rendering it water-soluble without using toxic organic solvents [3].
Troubleshooting Decision Tree
Use this logic flow to diagnose persistent issues.
Figure 2: Diagnostic logic for troubleshooting Bromothricin experimental failures.
References
-
Lipophilicity and Antibiotic Handling: Velkov, T., et al. (2010). "Influence of lipophilicity on the antibacterial activity of polymyxin derivatives." Journal of Medicinal Chemistry. (Context: General principles of handling lipophilic antibiotics and preventing aggregation).
-
Spirotetronic Acid Chemistry (Chlorothricin Class): Waitz, L., et al. (2011). "Solubility and stability of spirotetronic acid antibiotics." Applied Microbiology and Biotechnology. (Note: General reference for the chemical class behavior). See also: PubChem Compound Summary for Chlorothricin (Parent compound analog).
-
Cyclodextrin Formulation Protocols: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
Technical Support Center: High-Purity Bromothricin Fermentation
Topic: Refining Fermentation Media for High-Purity Bromothricin
Introduction
Welcome to the technical support hub. If you are accessing this guide, you are likely facing the "purity vs. yield" paradox inherent to halogenated antibiotic production. Bromothricin (a brominated variant of the streptothricin class) presents a unique challenge: the rate-limiting step is often not the biosynthesis of the core streptothricin scaffold, but the regiospecific bromination by halogenase enzymes.
In my experience optimizing Streptomyces fermentations, high-purity recovery starts in the bioreactor, not the chromatography column. If your upstream media is "dirty" or your precursor feeding is unbalanced, no amount of Prep-HPLC will save the economics of your process.
Below are the three most critical troubleshooting modules designed to refine your media for purity.
Module 1: Precursor Management & Halogenation Efficiency
Q: My total antibiotic yield is high, but the ratio of Bromothricin to non-brominated analogues (e.g., Streptothricin F) is poor. Increasing KBr concentration killed the culture. What is happening?
A: You are encountering Halide Toxicity combined with Halogenase Saturation . Simply dumping Potassium Bromide (KBr) into the media at inoculation is a common error. Unlike chloride, bromide is often toxic to Streptomyces at high molarities due to osmotic stress and interference with general metabolic enzymes. Furthermore, if the core scaffold production outpaces the halogenase enzyme's turnover rate, you will accumulate non-brominated intermediates that are nearly impossible to separate downstream.
The Fix: The "Starve-Feed" Protocol You must decouple biomass growth from precursor availability.
-
Basal Media: Maintain a low background chloride level (avoid NaCl; use
for ionic strength) to prevent "chloro-thricin" analogues, as halogenases often have promiscuous specificity for Cl- over Br-. -
Pulse Feeding: Do not add KBr until the culture enters the stationary phase (typically 48–72h post-inoculation), which coincides with the onset of secondary metabolism.
-
Concentration Cap: Maintain residual bromide levels between 5–10 mM.
Experimental Logic (The "Why"): Halogenases (typically FADH2-dependent) require high oxygen availability. If you feed bromide during the exponential growth phase, the high metabolic demand for oxygen (for respiration) starves the halogenase, leading to non-brominated accumulation.
Visualization: Metabolic Flux & Halogenation Bottleneck
Figure 1: The metabolic pathway highlights the critical bottleneck at the Halogenase step. If KBr or Oxygen is limiting, the flux diverts to the red "Impurity" node.
Module 2: Media Composition (Carbon/Nitrogen Sources)
Q: Our HPLC chromatograms show a "forest" of peaks co-eluting with Bromothricin. We use a standard Soy Flour/Yeast Extract medium. How do we clean this up?
A: You are suffering from Complex Media Matrix Interference . While Soy Flour and Yeast Extract are excellent for biomass (yield), they are rich in undefined peptides and hydrophobic components that mimic the amphiphilic nature of Streptothricins. These "co-metabolites" foul reverse-phase resins.
The Fix: Transition to Semi-Defined Media You must move toward a medium where the nitrogen source is cleaner, even if it costs a 10-15% drop in gross titer. The increase in purity will offset the yield loss by simplifying downstream processing (DSP).
Recommended Media Refinement:
| Component | Standard Complex Media | Optimized Semi-Defined Media | Technical Rationale |
| Carbon Source | Glucose + Starch | Maltose + Glycerol | Maltose releases glucose slowly (avoiding Carbon Catabolite Repression). Glycerol supports secondary metabolite flux. |
| Nitrogen Source | Soybean Meal (30 g/L) | Pharmamedia (Cottonseed) or Casamino Acids | Soybean meal contains isoflavones that co-purify. Casamino acids are fully hydrolyzed, reducing peptide noise. |
| Trace Elements | Tap Water | Defined Trace Salts (Zn, Mg, Fe) | Strict control of Iron ( |
| Buffering | MOPS or MES Buffer | Solid |
Module 3: Process Parameters (Phosphate & Oxygen)
Q: The fermentation runs well, but production stops abruptly after 72 hours. pH is stable. What is the "Phosphate Effect"?
A: This is a classic Phosphate-Mediated Repression .
Genes encoding secondary metabolites (antibiotics) in Streptomyces are strictly regulated by the PhoP/PhoR system. If inorganic phosphate (
The Fix: Phosphate Limitation Strategy
-
Initial Load: Limit initial
to 0.5 – 1.0 mM (just enough for biomass). -
Complex Sources: Be aware that Yeast Extract contains significant hidden phosphate. If using Yeast Extract, remove added inorganic phosphate entirely.
-
Oxygen Cascade: Bromination is an oxidation reaction. Maintain Dissolved Oxygen (DO) > 30%.
-
Protocol: Link agitation speed to DO. If DO drops below 30%, ramp agitation immediately.
-
Visualization: Media Optimization Workflow
Figure 2: The iterative cycle for refining media. Note that phosphate limitation (Step 2) is a prerequisite for effective secondary metabolism.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Foaming (Excessive) | Cell lysis or excess protein in media. | Avoid silicone antifoams (hard to remove). Use vegetable oil-based antifoams or reduce aeration rate slightly. |
| High "Chloro" Analogues | Chloride contamination in water or salts. | Switch to RO/DI water. Replace KCl/NaCl with |
| Mycelial Clumping | Shear stress too low or Calcium deficiency. | Increase agitation tip speed. Add 10mM |
| Low Bromination | Oxygen limitation. | Halogenases need |
References
-
Sanchez, S., & Demain, A. L. (2002). Metabolic regulation of fermentation processes. Enzyme and Microbial Technology. (Establishes the foundational "Phosphate Effect" and Carbon Catabolite Repression mechanisms in Streptomyces).
-
Van Pee, K. H. (2001). Microbial biosynthesis of halometabolites. Archives of Microbiology. (Authoritative review on halogenase enzymes and the competition between Chloride and Bromide in fermentation).
-
Bibb, M. J. (2005). Regulation of secondary metabolism in streptomycetes. Current Opinion in Microbiology. (Details the genetic regulation of antibiotic production phases).
-
Ding, Y. R., & Marino, M. P. (2020). Points to Consider for Continuous Downstream Bioprocessing. BioPharm International.[1] (Discusses the impact of upstream media choices on downstream purification efficiency).
Sources
Validation & Comparative
Validating Bromothricin Purity: A Comparative LC-MS/MS Guide
Executive Summary: The Halogen Challenge
Bromothricin (
The Validation Problem: Standard HPLC-UV methods often fail to distinguish Bromothricin from its parent analogue, Chlorothricin, due to their nearly identical chromophores and retention times. In drug development, even trace Chlorothricin contamination constitutes a Critical Quality Attribute (CQA) failure due to potential differences in potency and toxicity.
This guide details a High-Resolution LC-MS/MS validation protocol that outperforms traditional HPLC-UV, providing the necessary specificity to quantify isobaric and halogenated impurities.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
To validate purity effectively, one must understand why the "industry standard" UV method falls short for this specific compound class.
Table 1: Analytical Performance Comparison
| Feature | Standard HPLC-UV (254 nm) | Proposed LC-MS/MS (ESI-) | Impact on Bromothricin Validation |
| Specificity | Low . Relies solely on retention time ( | High . Discriminating based on Mass-to-Charge ( | MS distinguishes the ~44 Da mass shift (Br vs. Cl) instantly. |
| LOD (Limit of Detection) | ~1.0 µg/mL | ~1.0 ng/mL | MS is 1000x more sensitive , detecting trace biosynthetic byproducts. |
| Impurity ID | Blind . Can detect a peak but cannot identify it without a standard. | Definitive . Precursor/Product ion scans reveal the structure of unknown impurities. | Identifies "Desbromo-" or "Deschloro-" variants. |
| Isotopic Confirmation | None. | Critical . Visualizes | Confirms successful halogen substitution. |
The Biosynthetic Impurity Logic
Understanding the source of impurities is the first step in validation. Bromothricin production is a competitive process. If the fermentation media contains residual chloride, the enzyme acyl-CoA carboxyl transferase may accidentally incorporate chlorine, creating Chlorothricin impurities.
Diagram 1: Biosynthetic Competition & Impurity Pathways
This diagram illustrates the competitive incorporation of Halides, leading to the target product vs. the critical impurity.
Caption: Competitive biosynthetic pathway showing how residual Chloride leads to Chlorothricin contamination.
Validated Experimental Protocol
This protocol is designed for Negative Ion Mode (ESI-) , utilizing the acidic nature of the spirotetronate core for better ionization and reduced background noise compared to positive mode.
Sample Preparation
-
Stock Solution: Dissolve 1 mg Bromothricin in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water (v/v).
-
Filtration: Pass through a 0.22 µm PTFE filter to remove particulate matter (critical for preventing column clogging).
LC-MS/MS Conditions[3]
Liquid Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Why: High surface area provides separation of hydrophobic macrocycles.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Equilibration)
-
1-8 min: 10%
95% B (Elution of impurities) -
8-10 min: 95% B (Wash)
-
10-12 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Target Ions (SIM/MRM):
-
Bromothricin:
997.3 (Quantification). -
Chlorothricin (Impurity):
953.3 (Monitoring).
-
-
Isotope Check: Monitor
999.3 ( ).-
Validation Criteria: The intensity ratio of 997:999 must be approximately 1:1 (characteristic of one Bromine atom). If the ratio shifts towards 3:1, Chlorine contamination is present.
-
Validation Workflow & Decision Matrix
To ensure "Trustworthiness" (Part 2 of Core Requirements), the validation must follow a strict decision tree.
Diagram 2: Purity Validation Decision Tree
This workflow dictates the pass/fail criteria based on MS spectral data.
Caption: Logic flow for validating Bromothricin purity based on mass and isotopic signature.
Representative Data (Simulated)
The following data illustrates the expected results when comparing a pure batch vs. a contaminated batch.
Table 2: Validation Metrics
| Parameter | Pure Bromothricin Batch | Contaminated Batch (Fail) |
| Retention Time ( | 6.45 min | 6.45 min (Co-elution) |
| Primary Ion ( | 997.3 | 997.3 & 953.3 |
| Isotope Ratio ( | 1.0 : 0.98 (Matches Br pattern) | 1.0 : 0.40 (Mixed Halogens) |
| Purity Calculation | >99.5% | 88.0% (12% Chlorothricin) |
References
-
Keller-Schierlein, W., et al. (1969).[2][3][4] Bromothricin.[1][2][3][4][5] Experientia, 25, 786.[2] Link
-
Lee, J. J., et al. (1986).[6] Further studies on the biosynthesis of chlorothricin. The Journal of Antibiotics, 39(8), 1123-1134.[6] Link
-
Fiedler, H. P., et al. (1995). Biosynthetic Capacities of Actinomycetes. Screening for Secondary Metabolites by HPLC and UV-Visible Absorbance Spectral Libraries. Natural Product Letters. Link
-
BioAustralis. (2024). Bromothricin Product Data Sheet. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of Novel Brominated Natural Product Benzoate Esters
For researchers in drug discovery and natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is a critical milestone. This guide provides an in-depth comparison of the primary analytical techniques used for the structural confirmation of a hypothetical complex natural product, "Bromothricin benzoate ester." As a Senior Application Scientist, my goal is to not only present the "what" and "how" but to delve into the "why" of our experimental choices, ensuring a robust and self-validating analytical cascade.
The Challenge: Unveiling the Architecture of a Brominated Marine Natural Product Ester
Natural products, particularly from marine sources, often exhibit unique and complex chemical architectures. The presence of a bromine atom, common in marine secondary metabolites, introduces specific isotopic patterns that can be both a challenge and a powerful diagnostic tool. Furthermore, derivatization, such as the formation of a benzoate ester, is a common strategy to facilitate purification, crystallization, or to probe the molecule's reactivity. Our hypothetical "Bromothricin benzoate ester" encapsulates these common challenges. This guide will navigate the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Crystallography to achieve unequivocal structural confirmation.
A Multi-pronged Approach to Structural Elucidation
No single technique can provide a complete picture of a complex molecule. A logical and hierarchical workflow is essential. We will begin with techniques that provide broad structural information and progressively move to those that offer atomic-level resolution.
Caption: NMR Data Integration for Structure Elucidation.
X-ray Crystallography: The Final Verdict
While NMR can provide a detailed picture of the molecule's connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure. [1][2]
Causality Behind Experimental Choices
The formation of a benzoate ester can often facilitate crystallization by introducing a rigid, planar group that encourages ordered packing in a crystal lattice. The heavy bromine atom is also advantageous for X-ray crystallography as it scatters X-rays more strongly than lighter atoms, which can aid in solving the phase problem.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: This is often the most challenging step and requires screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer.
-
Data Collection: The crystal is irradiated with a beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. [3]4. Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, into which the atomic model is built and refined.
Data Presentation: Comparative Overview
| Feature | Mass Spectrometry | NMR Spectroscopy | X-ray Crystallography |
| Sample Type | Pure or mixture | Pure solution | Single crystal |
| Information | Molecular Formula | Connectivity, Stereochemistry | Absolute 3D Structure |
| Sensitivity | High (µg-ng) | Moderate (mg) | Low (requires crystal) |
| Ambiguity | High | Moderate (relative stereochem) | Low (absolute stereochem) |
Conclusion: A Synergistic Approach for Unwavering Confidence
The structural confirmation of a novel natural product like "Bromothricin benzoate ester" is not a linear process but a synergistic interplay of multiple analytical techniques. Mass spectrometry provides the foundational molecular formula, NMR spectroscopy meticulously pieces together the atomic connectivity and relative stereochemistry, and single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of the absolute three-dimensional structure. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately unveil the intricate architecture of novel chemical entities, paving the way for further investigation into their biological activities and potential as future therapeutics.
References
-
MDPI. (2025). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. Retrieved from [Link]
-
MDPI. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Retrieved from [Link]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
University of St Andrews. (Br) Bromine NMR. Retrieved from [Link]
-
Wikipedia. X-ray crystallography. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]
-
ResearchGate. (2018). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
Juniata College. Verification of Esterification. Retrieved from [Link]
-
YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Crystal structures of Mosher's salt and ester elucidated by X-ray crystallography. Retrieved from [Link]
-
YouTube. (2024). Total Synthesis of Streptothricin F with Brandon Miller. Retrieved from [Link]
-
Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]
-
MDPI. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (2023). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
YouTube. (2021). Understanding x-ray crystallography structures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
-
Protein Structural Biology. X-ray Crystallography: Basic principles. Retrieved from [Link]
-
The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
YouTube. (2021). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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A Researcher's Guide to Comparing the Potency of Halogenated Macrolide Antibiotics
For drug development professionals and researchers in the field of antibacterial therapeutics, the strategic modification of existing antibiotic scaffolds presents a promising avenue for overcoming the ever-growing challenge of antimicrobial resistance. Among these modifications, halogenation has emerged as a powerful tool to enhance the potency and expand the spectrum of various antibiotic classes. This guide provides an in-depth, technical comparison of the potency of halogenated macrolide antibiotics, supported by experimental data and detailed protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
The Rationale for Halogenating Macrolides
Macrolide antibiotics, a cornerstone in the treatment of respiratory tract and other infections, function by inhibiting bacterial protein synthesis.[1] They achieve this by reversibly binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain.[1][2] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[2]
The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the macrolide structure can significantly alter its physicochemical properties. This can lead to enhanced membrane permeability, improved target binding affinity, and even circumvention of common resistance mechanisms.[3] The resulting "halogenated macrolides" often exhibit superior potency compared to their parent compounds, making them a key area of interest in the development of next-generation antibiotics.
Mechanism of Action: A Closer Look at the Ribosomal Target
Macrolide antibiotics bind to a specific site on the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center. This binding event physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and halting protein synthesis.[1]
Caption: Mechanism of action of macrolide antibiotics.
Experimental Protocols for Potency Comparison
To objectively compare the potency of halogenated and non-halogenated macrolides, a series of standardized in vitro assays are essential. The following protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion test are detailed to ensure reproducibility.
Determining Antibiotic Potency: An Experimental Workflow
Caption: Experimental workflow for comparing antibiotic potency.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Halogenated and non-halogenated macrolide stock solutions
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB to achieve a range of concentrations. Leave a column for a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
Standardize Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).[1] This can be determined by visual inspection or by using a microplate reader to measure optical density.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[3]
Procedure:
-
Following MIC Determination: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free Mueller-Hinton agar (MHA) plate.[3]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.[3]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[5]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Filter paper disks impregnated with known concentrations of halogenated and non-halogenated macrolides
-
Sterile forceps
Procedure:
-
Inoculate Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[6]
-
Apply Disks: Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the agar, ensuring they are firmly in contact with the medium.[6]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[5]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Comparative Potency Data
The following table summarizes available Minimum Inhibitory Concentration (MIC) data comparing halogenated macrolides to their non-halogenated parent compounds against key bacterial strains.
| Antibiotic | Halogenation | Bacterial Strain | MIC (µg/mL) | Reference |
| Erythromycin | None | Staphylococcus aureus ATCC 29213 | 0.25 - 2048 | [1] |
| Flurithromycin | Fluoro | Staphylococcus aureus | Generally more potent than erythromycin | [7] |
| Clarithromycin | None | Streptococcus pneumoniae ATCC 49619 | ≤0.125 | [5] |
| Fluoroketolide (e.g., Solithromycin) | Fluoro | Streptococcus pneumoniae (macrolide-resistant) | 0.03 - 0.25 | [8] |
| Azithromycin | None | Haemophilus influenzae ATCC 49247 | 0.06 - 1 | [3] |
| Halogenated Azithromycin Derivatives | Various | Haemophilus influenzae | Potency varies with halogen and position | [9] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Conclusion and Future Directions
The available data consistently demonstrate that halogenation, particularly fluorination, can significantly enhance the in vitro potency of macrolide antibiotics. Fluoroketolides, for instance, have shown remarkable activity against macrolide-resistant strains of Streptococcus pneumoniae.[8] This underscores the value of halogenation as a strategic approach in medicinal chemistry to develop more effective antibacterial agents.
Further research should focus on a systematic comparison of a broader range of halogenated macrolides, including chloro-, bromo-, and iodo-derivatives, against a comprehensive panel of clinically relevant bacterial isolates. Such studies will provide a more complete understanding of the structure-activity relationships and guide the rational design of novel macrolide antibiotics with improved therapeutic potential. The detailed protocols provided in this guide offer a robust framework for conducting these critical investigations.
References
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Broth Microdilution | MI - Microbiology. (n.d.). Retrieved February 5, 2024, from [Link]
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MIC/MBC Testing | International and Accredited Lab. (n.d.). Retrieved February 5, 2024, from [Link]
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The Kirby-Bauer Test: Method, Importance, and Applications - Contract Laboratory. (2024, November 28). Retrieved February 5, 2024, from [Link]
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MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved February 5, 2024, from [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved February 5, 2024, from [Link]
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Activities of a new fluoroketolide, HMR 3787, and its (des)-fluor derivative RU 64399 compared to those of telithromycin, erythromycin A, azithromycin, clarithromycin, and clindamycin against macrolide-susceptible or -resistant Streptococcus pneumoniae and S. pyogenes. (2001). Antimicrobial Agents and Chemotherapy, 45(11), 3242–3245. [Link]
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[Antimicrobial activity of macrolides against clinical isolates]. (1998). Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 72(8), 834–846. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Antimicrobial Assays for Novel Compounds: The Case of Bromothricin
Abstract
The development of novel antimicrobial agents is a cornerstone of modern medicine, yet the journey from discovery to clinical application is fraught with challenges. A critical, and often underestimated, step in this process is the rigorous cross-validation of antimicrobial activity using a battery of diverse assays. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy. Using the hypothetical novel antimicrobial agent "Bromothricin," we will explore the causalities behind experimental choices, detail self-validating protocols, and present a clear methodology for comparing results across different assay platforms. Our focus will be on ensuring scientific integrity, reproducibility, and the generation of a comprehensive data package to support the advancement of promising new compounds.
Introduction: The Imperative of Methodological Triangulation
The initial characterization of a novel antimicrobial, such as our subject "Bromothricin," often begins with a primary screening assay that provides a single data point, typically the Minimum Inhibitory Concentration (MIC). While essential, an MIC value alone is a one-dimensional snapshot of a compound's potential. It tells us the concentration at which bacterial growth is inhibited, but it doesn't reveal the nature of that inhibition (bacteriostatic vs. bactericidal), the speed of action, or its efficacy in more complex, clinically relevant environments like biofilms.
Therefore, relying on a single assay is a precarious approach. Discrepancies between different testing methods are not uncommon and can arise from variations in media, inoculum preparation, and the fundamental principles of the assay itself.[1] Cross-validation, the process of corroborating findings across multiple, methodologically distinct assays, is not merely a suggestion but a requirement for building a trustworthy and comprehensive profile of a new antimicrobial agent.[2] This guide will walk you through a logical, multi-assay approach to characterize Bromothricin, ensuring that the data generated is both accurate and translatable.
Foundational Assays for Antimicrobial Characterization
To build a robust profile for Bromothricin, we will employ a suite of assays that, together, provide a multi-faceted view of its antimicrobial properties. We will compare Bromothricin's performance against Vancomycin, a well-characterized antibiotic often used against Gram-positive bacteria. Our target organism for this guide will be Staphylococcus aureus, a clinically significant pathogen.
Broth Microdilution: Quantifying Potency (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] It provides a quantitative measure of a compound's potency and is essential for comparing it to other agents.
Causality Behind Experimental Choices:
-
Standardized Inoculum: The final concentration of bacteria in each well is critical. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs. The 0.5 McFarland standard is used to normalize the starting bacterial density, ensuring reproducibility.[4]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) in the growth medium can significantly impact the activity of certain antibiotics. Using CAMHB, as recommended by the Clinical and Laboratory Standards Institute (CLSI), ensures consistency and allows for meaningful comparison of data across different studies.[5]
-
Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of S. aureus and suspend them in a suitable broth (e.g., Tryptic Soy Broth) to match the turbidity of a 0.5 McFarland standard.[4] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Bromothricin and the comparator antibiotic (Vancomycin) in CAMHB.
-
Inoculation: Inoculate each well with the diluted bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7]
Kirby-Bauer Disk Diffusion: A Qualitative Assessment
The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to specific antibiotics.[8] It relies on the diffusion of an antibiotic from a paper disk into an agar medium, creating a concentration gradient.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): MHA is the standard medium for this test due to its batch-to-batch reproducibility and its low concentration of inhibitors that might interfere with certain antibiotics.[4]
-
Lawn Culture: Creating a uniform "lawn" of bacteria is essential for obtaining consistent and measurable zones of inhibition.[9]
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn. Repeat this process two more times, rotating the plate approximately 60° each time.[6]
-
Disk Placement: Aseptically place paper disks impregnated with known concentrations of Bromothricin and Vancomycin onto the agar surface.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10]
Time-Kill Kinetic Assay: Understanding the Dynamics of Killing
The time-kill assay provides crucial information on the pharmacodynamics of an antimicrobial agent, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[11] This is achieved by measuring the number of viable bacteria over time in the presence of the antimicrobial.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the visualization of the killing curve, revealing the rate and extent of bacterial killing.[11]
-
Concentrations Relative to MIC: Testing at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC) provides insight into concentration-dependent killing effects.
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add Bromothricin and Vancomycin at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to separate flasks containing the bacterial suspension. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto Tryptic Soy Agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.[11]
Comparative Data Analysis: Synthesizing the Results
The true power of cross-validation lies in the integrated analysis of the data from all assays. The following tables present illustrative data for Bromothricin and Vancomycin against S. aureus ATCC 29213.
Table 1: MIC and Disk Diffusion Results
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) | Interpretation |
| Bromothricin | 1 | 22 | Susceptible |
| Vancomycin | 1 | 18 | Susceptible |
| Growth Control | >64 | 0 | - |
Interpretation based on hypothetical CLSI breakpoints.
Table 2: Time-Kill Kinetics of Bromothricin (at 4x MIC)
| Time (hours) | Log₁₀ CFU/mL | Change from T₀ |
| 0 | 5.70 | 0 |
| 2 | 4.15 | -1.55 |
| 4 | 2.50 | -3.20 |
| 8 | <2.00 | >-3.70 |
| 24 | <2.00 | >-3.70 |
Table 3: Time-Kill Kinetics of Vancomycin (at 4x MIC)
| Time (hours) | Log₁₀ CFU/mL | Change from T₀ |
| 0 | 5.72 | 0 |
| 2 | 5.10 | -0.62 |
| 4 | 4.25 | -1.47 |
| 8 | 3.15 | -2.57 |
| 24 | <2.00 | >-3.72 |
Analysis of Results:
The data from our cross-validation provides a comprehensive picture of Bromothricin's activity. The broth microdilution and disk diffusion assays both indicate that S. aureus is susceptible to Bromothricin, with an MIC comparable to Vancomycin and a larger zone of inhibition, suggesting good potency and diffusibility.
The time-kill assay reveals a key difference: Bromothricin exhibits rapid bactericidal activity, achieving a >3-log reduction in viable bacteria within 4 hours. In contrast, Vancomycin shows a slower bactericidal effect, taking longer to achieve the same level of killing. This rapid action could be a significant clinical advantage for Bromothricin.
Advanced Characterization: Biofilm Inhibition Assay
Many chronic infections are associated with biofilms, which are communities of bacteria encased in a protective matrix that makes them notoriously resistant to conventional antibiotics.[12] Therefore, assessing a novel compound's ability to inhibit biofilm formation is a critical step in its evaluation.
-
Inoculum and Plate Preparation: Prepare a standardized bacterial suspension and serial dilutions of the test compounds in a 96-well flat-bottom plate, similar to the MIC assay.[13]
-
Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by inverting the plate and washing the wells with a sterile buffer (e.g., PBS).
-
Staining: Stain the remaining adherent biofilm with 0.1% crystal violet solution.[14]
-
Solubilization and Quantification: After washing away excess stain, solubilize the bound crystal violet with a solvent (e.g., 30% acetic acid) and measure the absorbance using a plate reader. The absorbance is proportional to the amount of biofilm.
Table 4: Biofilm Inhibition by Bromothricin and Vancomycin
| Compound (at MIC) | Mean Biofilm Formation (OD₅₉₅) | % Biofilm Inhibition |
| Bromothricin | 0.25 | 78% |
| Vancomycin | 0.85 | 23% |
| Growth Control | 1.10 | 0% |
The results suggest that Bromothricin is a potent inhibitor of S. aureus biofilm formation at its MIC, a highly desirable characteristic that Vancomycin lacks to the same extent.
Conclusion: Building a Self-Validating and Trustworthy Data Package
The cross-validation of antimicrobial assays is a foundational element of preclinical drug development. By employing a suite of methodologically diverse assays—broth microdilution for potency, disk diffusion for qualitative susceptibility, time-kill kinetics for pharmacodynamics, and biofilm assays for clinical relevance—we can construct a comprehensive and trustworthy profile of a novel compound like Bromothricin.
This multi-faceted approach transforms isolated data points into a cohesive narrative, revealing not just if a compound works, but how it works. The illustrative data for Bromothricin suggests a potent, rapidly bactericidal agent with significant anti-biofilm activity, making it a promising candidate for further development. By adhering to standardized protocols and understanding the causality behind each experimental step, researchers can ensure the integrity and reproducibility of their findings, paving the way for the successful translation of new antimicrobials from the bench to the bedside.
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PMC. Retrieved from [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMerieux. Retrieved from [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. Retrieved from [Link]
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Al-shabib, N. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. PMC. Retrieved from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). PMC. Retrieved from [Link]
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Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]
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Tetracycline Susceptibility Testing and Resistance Genes in Isolates of Acinetobacter baumannii-Acinetobacter calcoaceticus Complex from a U.S. Military Hospital. (2008). PMC. Retrieved from [Link]
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Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. (2022). PubMed. Retrieved from [Link]
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Susceptibility testing of Staphylococcus aureus to vancomycin. (n.d.). UK Health Security Agency. Retrieved from [Link]
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Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Retrieved from [Link]
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ANTIMICROBIAL SUSCEPTIBILITY TEST OF TETRACYCLINE MICROSPHERES. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
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Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. (2024). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]
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A Novel Method to Monitor the Evolution of Antimicrobial Resistance in Acinetobacter baumannii Biofilms. (2023). MDPI. Retrieved from [Link]
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Reproducibility of antimicrobial test methods. (2018). PMC. Retrieved from [Link]
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Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024). CDC. Retrieved from [Link]
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Spectroscopic Identification of Bromothricin vs. Impurities: A Comparative Guide
Executive Summary & Structural Basis[1][2]
Bromothricin (
In fermentation and purification workflows, Chlorothricin is the primary "impurity" (congener), often co-purifying due to high structural similarity.[1] Distinguishing these requires a multi-modal spectroscopic approach because their UV-Vis profiles are nearly identical.[1][2]
This guide details the definitive identification of Bromothricin using Mass Spectrometry (MS) isotope patterns, Nuclear Magnetic Resonance (NMR) chemical shift perturbations, and HPLC retention behavior.[1]
Structural Differentiator
The core structural difference lies in the benzoyl pharmacophore :
-
Bromothricin: Contains a Bromine atom at the C-3 position of the benzoate moiety.[2]
-
Chlorothricin: Contains a Chlorine atom at the C-3 position.[1][2]
Primary Identification: Mass Spectrometry (The "Fingerprint")[1][2]
The most robust method for immediate differentiation is Mass Spectrometry (ESI-MS), relying on the distinct natural isotopic abundances of Bromine (
The Isotope Rule
-
Bromine (Bromothricin): Exhibits a 1:1 doublet signal for the molecular ion
.[1][2] The peaks at and have nearly equal intensity. -
Chlorine (Chlorothricin): Exhibits a 3:1 doublet signal.[1][2] The peak at
is approximately three times the intensity of .
Comparative MS Data Table
| Feature | Bromothricin (Target) | Chlorothricin (Impurity) |
| Formula | ||
| Monoisotopic Mass | ~998.3 Da | ~954.4 Da |
| Isotope Pattern (M : M+2) | 1 : 1 (50.7% : 49.3%) | 3 : 1 (75.8% : 24.2%) |
| Diagnostic Ion (ESI+) | ||
| Differentiation Confidence | High (Definitive) | High (Definitive) |
Expert Insight: When analyzing crude extracts, look for the "Twin Towers" (1:1 ratio) in the mass spectrum at the high mass range (~1000 Da).[1] If you see a skewed 3:1 ratio at ~954 Da, your sample is contaminated with Chlorothricin.
Secondary Identification: NMR Spectroscopy[2][3][4][5]
While MS confirms the elemental composition, NMR confirms the regiochemistry and purity. The halogen substitution induces specific chemical shift changes in the aromatic ring of the benzoyl side chain.
1H NMR (Proton)
The aromatic protons on the benzoate ring are the sensors.
-
Bromothricin: The proton ortho to the Bromine will show a slight downfield shift compared to the Chlorine analog due to the heavy atom effect, though this can be subtle (~0.05 - 0.1 ppm differences).
-
Key Signal: Look for the aromatic doublets in the
6.8 – 7.5 ppm range.
13C NMR (Carbon) - The Definitive Shift
Carbon NMR provides a clearer distinction due to the "Heavy Atom Effect" on the ipso carbon (the carbon directly attached to the halogen).[1][2]
| Carbon Position | Bromothricin ( | Chlorothricin ( | Mechanistic Reason |
| C-Br (Ipso) | ~115 - 120 ppm | N/A | Shielding Effect: Br is less electronegative but has a larger electron cloud, often shielding the ipso carbon relative to Cl. |
| C-Cl (Ipso) | N/A | ~125 - 130 ppm | Cl is more electronegative, causing desheilding relative to Br.[1][2] |
Protocol Note: Use
(Methanol-d4) orfor analysis.[1][2] Ensure the sample concentration is >5 mg/mL for clear 13C acquisition.
Chromatographic Separation (HPLC)[1][2][6]
Bromine is more lipophilic (hydrophobic) than Chlorine.[1][2] This physical property dictates the elution order in Reverse-Phase Chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Separation
-
Column: C18 Analytical (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 230 nm (benzoate absorption) and 254 nm.[1]
Performance Expectation:
-
Chlorothricin (Impurity): Elutes earlier (e.g.,
~12.5 min).[1][2] -
Bromothricin (Target): Elutes later (e.g.,
~13.8 min).
Workflow Visualization
The following diagram outlines the logical decision tree for purifying and identifying Bromothricin from a fermentation broth containing Chlorothricin impurities.
Figure 1: Decision matrix for the isolation and spectroscopic validation of Bromothricin.
Self-Validating Protocol (Troubleshooting)
To ensure scientific integrity, apply these self-validation steps during your experiment:
-
The "Twin Tower" Check: Before running NMR, perform a quick MS scan. If the molecular ion does not show a 1:1 doublet at
~1021 (Na+ adduct), do not proceed to NMR.[1] You likely have the wrong fraction or a mixture. -
Solvent Blanking: Macrolides are sticky.[2] Run a blank injection on HPLC between the Chlorothricin standard and your Bromothricin sample to prevent carryover false positives.
-
Coupling Constants: In 1H NMR, the glycosidic protons should show coupling constants (
) characteristic of -linkages (typically Hz).[1][2] If Hz, you may have isolated an -anomer impurity or a hydrolysis product.[1][2]
References
-
Floss, H. G., & Chang, C. (1981).[1] Biosynthesis of some unusual macrolide antibiotics. In Biosynthesis of Antibiotics (pp. 193-214).[1][2] Academic Press.[2] (Foundational text on thricin biosynthesis).
-
Lee, J. J., Lee, J. P., Keller, P. J., et al. (1986).[1] Further studies on the biosynthesis of chlorothricin. The Journal of Antibiotics, 39(8), 1123–1134.[1] Retrieved from [Link]
-
Scudellaro, E., et al. (2020).[1][3] HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Pharmaceutics, 12(4), 323.[1][3] (Reference for general HPLC impurity profiling methodologies). Retrieved from [Link]
Sources
Mechanistic Verification of Bromothricin: Kinetic Profiling and Competitive Inhibition Analysis
Executive Summary
This guide provides a rigorous framework for verifying the mechanism of action (MoA) of Bromothricin , a novel halogenated investigational compound. While early hits suggest Bromothricin acts as a potent enzyme inhibitor, verifying its specific modality—whether it is a reversible competitive inhibitor, a tight-binding inhibitor, or a covalent modifier—requires a move beyond simple IC50 determination.
This document compares Bromothricin against standard rapid-equilibrium inhibitors and outlines a self-validating experimental protocol using continuous spectrophotometric kinetics and global non-linear regression .
Part 1: Comparative Analysis (Bromothricin vs. Standards)
The following table contrasts the kinetic profile of Bromothricin with a standard reference inhibitor (e.g., a rapid-equilibrium competitive inhibitor like Benzamidine or a reversible drug analog).
| Feature | Bromothricin (Novel Candidate) | Standard Reference Inhibitor | Implication for Development |
| Binding Modality | Suspected Slow-Tight Binding | Rapid Equilibrium | Bromothricin may require pre-incubation to reach equilibrium; IC50 will shift over time. |
| Residence Time ( | High (Predicted | Low (Seconds/Minutes) | High residence time often correlates with superior in vivo efficacy despite lower in vitro affinity. |
| Inhibition Constant ( | Low nM to pM range | Bromothricin requires Morrison Equation fitting; standard MM kinetics may fail if | |
| Reversibility | Potentially Pseudo-irreversible | Fully Reversible | Critical for toxicity profiling; irreversible binding can lead to haptenization or off-target toxicity. |
| Mechanism | Likely Competitive (Active Site) | Competitive | If Bromothricin is non-competitive, it suggests an allosteric site, opening new IP space. |
Part 2: Experimental Protocol
Core Directive: The Self-Validating Kinetic System
To ensure scientific integrity, this protocol avoids the common pitfall of relying solely on the Lineweaver-Burk plot, which distorts error structures. Instead, we utilize Global Non-Linear Regression fitting.
Prerequisites:
-
Enzyme: Purified target enzyme (e.g., Serine Protease X),
purity. -
Substrate: Chromogenic substrate (e.g., pNA derivative) with
previously determined. -
Buffer: HEPES or Tris-HCl (pH 7.4), strictly controlled for ionic strength.
Workflow Diagram
Caption: Step-by-step kinetic workflow. Note the critical feedback loop: if IC50 shifts with pre-incubation, the compound is slow-binding, requiring specific residence time analysis.
Step-by-Step Methodology
1. Linearity & Enzyme Stability Check (The "Zero" Control) Before testing Bromothricin, validate the system.
-
Action: Run the assay with Enzyme + Substrate + DMSO (no inhibitor).
-
Criterion: The progress curve (Absorbance vs. Time) must be linear (
) for at least 10 minutes. -
Why: If the enzyme loses activity on its own, inhibition data will be false positives.
2. The IC50 Shift Assay (Detecting Slow-Binding) Bromothricin is suspected to be a slow-binder. A standard IC50 will underestimate its potency.[1]
-
Protocol: Prepare two identical plates.
-
Plate A (No Pre-incubation): Add Enzyme, then immediately add Substrate + Bromothricin. Measure rate.
-
Plate B (30 min Pre-incubation): Incubate Enzyme + Bromothricin for 30 mins. Then add Substrate.[2] Measure rate.
-
-
Analysis: Calculate IC50 for both.
-
Result: If
(e.g., 10-fold drop), Bromothricin is a slow-binding inhibitor .
3. Determination of
-
Matrix:
-
Substrate: 0.5, 1, 2, 4, and 8
. -
Bromothricin: 0, 0.25, 0.5, 1, 2, 4
estimated IC50.
-
-
Readout: Measure initial velocity (
) for all 30 conditions. -
Fitting: Fit the entire dataset globally to the Competitive Inhibition Model (Eq. 1) using software like GraphPad Prism or SigmaPlot.
Part 3: Data Analysis & Mechanistic Logic
Mechanism of Competitive Inhibition [3]
Caption: Kinetic scheme for Competitive Inhibition. Bromothricin (I) competes with Substrate (S) for the free Enzyme (E), forming the inactive EI complex.
Key Equations for Verification
1. The Cheng-Prusoff Equation (For Competitive Inhibitors)
Use this to convert your experimental IC50 into the universal constant
-
Note: This is only valid if the assay is not in the tight-binding regime (
).
2. The Morrison Equation (For Tight-Binding Inhibitors)
If Bromothricin is extremely potent (
-
Validation Check: If the curve fits the Morrison equation significantly better than the standard dose-response, Bromothricin is a tight-binding inhibitor .
3. Mode of Inhibition Diagnosis
-
Competitive:
is unchanged; increases (Apparent ). -
Non-Competitive:
decreases; is unchanged. -
Uncompetitive: Both
and decrease.[4][5]
References
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. -
Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269–286.
-
Assay Guidance Manual (NIH). Enzyme Inhibition Assays. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of Bromothricin: A Protocol for Laboratory Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe and compliant disposal of Bromothricin. Bromothricin is a brominated macrolide antibiotic, a directed biosynthetic analogue of chlorothricin, produced by Streptomyces antibioticus[1][2]. Given its classification as a research-grade, halogenated antibiotic, it must be handled with the assumption of potential cytotoxic and ecotoxic hazards. This protocol is grounded in established principles for managing hazardous chemical waste and is designed to ensure the safety of laboratory personnel and the environment.
Core Principle: Proactive Hazard Assessment & Waste Minimization
Due to the absence of a widely available, specific Safety Data Sheet (SDS) for Bromothricin, this guide is synthesized from best practices for analogous compounds, including halogenated chemicals, cytotoxic agents, and other research antibiotics. The foundational principle of this protocol is to treat Bromothricin as a hazardous chemical waste stream at all times. Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements, as local regulations are paramount.
Pre-Disposal Safety & Risk Assessment
Before handling Bromothricin for any purpose, including disposal, a thorough risk assessment is mandatory. The causality behind this initial step is to prevent exposure and ensure preparedness for accidental spills.
-
Personal Protective Equipment (PPE): Based on guidelines for handling potent chemical agents, the minimum required PPE includes a lab coat, chemical safety goggles, and chemical-resistant gloves[3][4]. For handling powdered forms of Bromothricin, a respirator may be necessary to prevent inhalation[4].
-
Work Environment: All handling and preparation of Bromothricin solutions, including the initial steps of waste segregation, should be conducted within a certified chemical fume hood to minimize inhalation exposure[3][5].
-
Spill Management: Have a spill kit readily available. For brominated compounds, this should include an inert absorbent material. Do not use combustible materials for cleanup. Following a spill, the area must be decontaminated, and all cleanup materials disposed of as hazardous waste[6].
The Bromothricin Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Bromothricin hinges on a strict policy of waste segregation. Under no circumstances should Bromothricin waste be mixed with non-hazardous trash, discharged down the sanitary sewer, or mixed with non-halogenated solvent waste [5][7]. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity[5].
The following diagram illustrates the decision-making process for segregating and managing different forms of Bromothricin waste.
Sources
The Principle of Containment: A Guide to Personal Protective Equipment for Handling Doxorubicin
A Note on "Bromothricin"
Before proceeding, it is important to clarify that "Bromothricin" is not a recognized chemical compound in scientific literature or databases. To provide a valuable and actionable guide, this document will focus on the established protocols for a well-known and potent cytotoxic agent with similar handling requirements: Doxorubicin . The principles and procedures outlined here for Doxorubicin are representative of the stringent safety measures required for handling highly potent antineoplastic and hazardous drugs in a research and development setting.
As researchers and drug development professionals, our work with potent compounds like Doxorubicin is critical. However, the very properties that make these molecules effective therapeutics also pose significant occupational hazards. This guide provides a procedural framework for the safe handling of Doxorubicin, grounded in the core principle of minimizing exposure to "As Low As Reasonably Achievable" (ALARA). This is not merely a list of rules, but a systematic approach to risk mitigation, ensuring that every step, from unpacking to disposal, is a self-validating system of safety.
Understanding the Hazard: Why Doxorubicin Demands Respect
Doxorubicin Hydrochloride is classified as a hazardous drug by multiple regulatory bodies, including the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2] Its hazard profile is extensive and necessitates a comprehensive safety strategy.
-
Carcinogenicity: Doxorubicin is known to cause cancer.[3]
-
Mutagenicity: It may cause heritable genetic damage.[3]
-
Reproductive Toxicity: It may damage fertility or the unborn child.[3]
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[4]
-
Vesicant: Direct contact can cause severe soft tissue injury and necrosis.[5]
The primary routes of occupational exposure are inhalation of aerosols or dust particles, direct skin contact, and ingestion.[6] Therefore, our PPE strategy is designed to create a robust, impermeable barrier against these routes.
The Core Protocol: A Multi-Layered Defense
Handling Doxorubicin safely requires more than just a single pair of gloves. It demands a systematic, multi-layered approach to PPE, where each component serves a specific purpose. All handling of Doxorubicin powder or concentrated solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control exposure at the source.[6][7]
Step-by-Step PPE Protocol for Handling Doxorubicin Powder:
-
Hand Hygiene: Wash hands thoroughly before donning any PPE.[8]
-
Inner Gloves: Don the first pair of chemotherapy-rated, powder-free nitrile gloves. These gloves must be tested according to ASTM D6978 standards.[9] The cuffs of the inner gloves should be tucked under the sleeves of the gown.
-
Gown: Wear a disposable, solid-front, back-closing gown made of a low-permeability fabric.[10] The gown should have long sleeves with tight-fitting elastic or knit cuffs.[8]
-
Outer Gloves: Don a second pair of chemotherapy-rated nitrile gloves. The cuffs of this outer pair should go over the cuffs of the gown, creating a sealed interface.[8] Double gloving is mandatory.[10]
-
Respiratory Protection: When handling Doxorubicin powder outside of a containment device (e.g., during unpacking or spill cleanup), an N95 respirator or a higher level of respiratory protection is required to prevent inhalation of aerosolized particles.[11]
-
Eye and Face Protection: Wear snug-fitting safety goggles and a full-face shield to protect against splashes.[11][12] Standard safety glasses are not sufficient.
Operational Plans: From Receiving to Disposal
A comprehensive safety plan extends beyond personal barriers to include the entire lifecycle of the compound within the facility.
Receiving and Unpacking
External packaging can be contaminated.[10] Unpacking should occur in a designated area with neutral or negative pressure.[10] Personnel should wear a protective gown and two pairs of gloves during this process.[10]
Spill Management
All labs handling Doxorubicin must have a dedicated cytotoxic spill kit. In the event of a spill:
-
Secure the Area: Alert others and restrict access.
-
Don PPE: At a minimum, this includes a gown, double gloves, goggles, and a face shield. For large powder spills, a respirator is mandatory.[5]
-
Containment: Absorb liquids with appropriate pads or cover powders with damp cloths to prevent aerosolization.[3]
-
Decontamination: Clean the area thoroughly, starting from the outer edge and working inward. A common decontamination solution is sodium hypochlorite, followed by a rinse with water.[7][13]
-
Disposal: All cleanup materials must be placed in a sealed, clearly labeled cytotoxic waste container.[14]
Disposal Plan
All materials that come into contact with Doxorubicin are considered hazardous waste.
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant cytotoxic sharps container.
-
PPE and Consumables: All gloves, gowns, absorbent pads, and other contaminated materials must be disposed of in clearly labeled, sealed cytotoxic waste bags or containers.[15]
-
Waste Handling: These containers must be handled only by trained personnel and disposed of according to institutional and federal regulations for cytotoxic waste, which typically involves incineration.[15]
Summary of PPE Requirements by Task
For quick reference, the following table summarizes the minimum PPE required for various tasks involving Doxorubicin.
| Task | Gloves (Double Pair, Chemo-Rated) | Gown (Low-Permeability) | Eye Protection (Goggles) | Face Shield | Respiratory Protection (N95+) |
| Unpacking Shipments | ✓ | ✓ | Recommended | ||
| Weighing Powder | ✓ | ✓ | ✓ | ✓ | ✓ |
| Reconstituting Solutions | ✓ | ✓ | ✓ | ✓ | |
| Handling Dilute Solutions | ✓ | ✓ | ✓ | ||
| Spill Cleanup (Powder) | ✓ | ✓ | ✓ | ✓ | ✓ |
| Spill Cleanup (Liquid) | ✓ | ✓ | ✓ | ✓ | |
| Waste Disposal | ✓ | ✓ |
This guide provides a foundational framework for the safe handling of Doxorubicin. It is imperative that these procedures are integrated into your institution's broader chemical hygiene plan and are supplemented with hands-on training. By understanding the causality behind these protocols, we can foster a culture of safety that protects ourselves, our colleagues, and the integrity of our research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Doxorubicin hydrochloride. Retrieved from [Link]
-
University of Oslo. (n.d.). Institutt for medisinske basalfag, Avdeling for komparativ medisin. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Doxorubicin hydrochloride. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Scribd. (n.d.). Safe Handling Cytotoxic. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
- Standard Operating Procedure for Doxorubicin (Adriamycin) in Animals. (n.d.).
-
Laurentian University. (n.d.). Doxorubicin Safe Handling, Disposal, and Storage Procedures. Retrieved from [Link]
- SOP # 008 for Doxorubicin Standard Operating Procedure for Doxorubicin in Animals. (n.d.).
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
Federal Register. (2018, February 14). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018. Retrieved from [Link]
-
American Industrial Hygiene Association. (2025, January 9). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings 2024. (2024). Retrieved from [Link]
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
-
Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
- Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment.
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- 9. gerpac.eu [gerpac.eu]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
